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  • Product: N-hydroxy-2-methylbenzenecarboximidoyl chloride
  • CAS: 74467-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-hydroxy-2-methylbenzenecarboximidoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-hydroxy-2-methylbenzenecarboximidoyl chloride is a versatile chemical intermediate belonging to the class of hydroximoyl chlorides. This technica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a versatile chemical intermediate belonging to the class of hydroximoyl chlorides. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing upon data from related analogues to provide a predictive profile where specific experimental data is unavailable. The document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the reactivity and utility of this compound as a building block for more complex molecular architectures.

Introduction: The Significance of Hydroximoyl Chlorides

Hydroximoyl chlorides, characterized by the RC(Cl)=NOH functional group, are highly reactive and versatile intermediates in organic synthesis. Their utility stems from their ability to participate in a variety of transformations, most notably in the synthesis of heterocyclic compounds through [3+2] cycloaddition reactions with dipolarophiles. The substituent on the aromatic ring significantly influences the reactivity and properties of the molecule. This guide focuses specifically on the 2-methyl substituted analogue, N-hydroxy-2-methylbenzenecarboximidoyl chloride, providing a detailed examination of its anticipated chemical behavior and synthetic potential.

Core Chemical Properties

Structural Information

The foundational structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride is depicted below.

Figure 1. Chemical structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of N-hydroxy-2-methylbenzenecarboximidoyl chloride, based on data from analogous compounds.

PropertyPredicted ValueNotes and Comparative Data
Molecular Formula C₈H₈ClNOBased on chemical structure.
Molecular Weight 169.61 g/mol Calculated from the molecular formula.
CAS Number Not assignedAs of the date of this guide, a specific CAS number has not been allocated.
Appearance White to off-white solidBased on the typical appearance of similar hydroximoyl chlorides.
Melting Point 50-70 °CThe melting point of N-hydroxybenzenecarboximidoyl chloride is reported to be in the range of 48-52 °C[1]. The 2-methyl group may slightly alter this.
Boiling Point > 200 °C (decomposes)Hydroximoyl chlorides are generally not stable at high temperatures and tend to decompose upon heating. For comparison, 2-methylbenzoyl chloride has a boiling point of 213.5 °C[2][3].
Solubility Soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Reacts with water.Reactivity with water is a characteristic feature of acyl chlorides and related compounds[2][3].
Stability Moisture-sensitive. Light-sensitive. Thermally unstable.Should be stored under an inert atmosphere, protected from light, and at a low temperature (2-8 °C is recommended for related compounds)[4].

Synthesis and Reactivity

General Synthesis Protocol

The most common method for the synthesis of N-hydroxybenzenecarboximidoyl chlorides involves the chlorination of the corresponding aldoxime. A well-established procedure utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

start 2-Methylbenzaldoxime intermediate N-Chlorosuccinimide (NCS) in an organic solvent (e.g., DMF or CH₂Cl₂) start->intermediate Chlorination product N-hydroxy-2-methylbenzenecarboximidoyl chloride intermediate->product

Figure 2. General synthesis workflow for N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve 2-methylbenzaldoxime (1 equivalent) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Chlorination: Slowly add N-chlorosuccinimide (1 to 1.1 equivalents) to the solution at room temperature. The reaction is often exothermic, and cooling with an ice bath may be necessary to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions.

Key Chemical Reactions

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a valuable precursor for the synthesis of various heterocyclic compounds. Its primary mode of reactivity involves the in-situ generation of a nitrile oxide upon treatment with a base. This nitrile oxide is a highly reactive 1,3-dipole that readily undergoes cycloaddition reactions.

start N-hydroxy-2-methylbenzenecarboximidoyl chloride base Base (e.g., Triethylamine) start->base Nitrile Oxide Formation dipolarophile Dipolarophile (e.g., alkene, alkyne) base->dipolarophile [3+2] Cycloaddition product Heterocyclic Compound (e.g., isoxazole, isoxazoline) dipolarophile->product

Figure 3. Reactivity workflow of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Applications in Research and Development

The synthetic versatility of N-hydroxy-2-methylbenzenecarboximidoyl chloride makes it a valuable tool for researchers in several fields.

Drug Discovery and Medicinal Chemistry

The isoxazole and isoxazoline moieties, which are readily accessible from hydroximoyl chlorides, are present in numerous biologically active compounds. Therefore, N-hydroxy-2-methylbenzenecarboximidoyl chloride can serve as a key building block for the synthesis of novel therapeutic agents.

Agrochemicals

Similar to its application in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides containing the isoxazole core, a common feature in many agrochemicals.

Materials Science

The rigid, planar structure of the resulting heterocyclic compounds can be exploited in the design of novel organic materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

N-hydroxy-2-methylbenzenecarboximidoyl chloride is expected to be a hazardous substance. Based on data for analogous compounds, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and light. Recommended storage temperature is 2-8°C.

  • Hazards: Expected to be a skin and eye irritant. May be harmful if swallowed or inhaled. It is moisture-sensitive and will react with water, potentially releasing hydrogen chloride gas.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride, while not extensively characterized in the literature, represents a promising and versatile intermediate for organic synthesis. By leveraging the known reactivity of related hydroximoyl chlorides, researchers can confidently employ this compound in the construction of complex molecules for a wide range of applications, from drug discovery to materials science. This guide provides a foundational understanding of its properties and synthetic utility, encouraging further exploration of its chemical potential.

References

  • SAFETY DATA SHEET. (2010, November 9).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

  • N-HYDROXY-2-(TRIFLUOROMETHYL)BENZENECARBOXIMIDOYL CHLORIDE | 74467-04-2 - Sigma-Aldrich.

  • 933-88-0, 2-Methylbenzoyl chloride Formula - ECHEMI.

  • N-HYDROXY-4-METHOXYBENZENECARBOXIMIDOYL CHLORIDE 38435-51-7 wiki.

  • N-HYDROXY-4-METHOXYBENZENECARBOXIMIDOYL CHLORIDE CAS#: 38435-51-7 - ChemicalBook.

  • Chemical Properties of Benzoyl chloride, 2-methyl- (CAS 933-88-0) - Cheméo.

  • N-Hydroxybenzenecarboximidoyl chloride | CAS#:81745-44-0 | Chemsrc.

  • N-Hydroxybenzenecarboximidoyl chloride CAS#: 698-16-8 - ChemicalBook.

  • CAS # 39502-43-7, 2-Fluoro-N-Hydroxybenzenecarboximidoyl Chloride: more information.

  • Page 1 of N - Hamilton Chemicals.

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals.

  • 2-Methylbenzoyl chloride(933-88-0) - ChemicalBook.

  • 698-16-8|N-Hydroxybenzimidoyl chloride|BLD Pharm.

  • SAFETY DATA SHEET - Merck Millipore.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Application Notes and Protocols: Synthesis of N-benzoyl-2-hydroxybenzamides - Benchchem.

  • 2-((Benzoyloxy)methyl)benzoyl chloride | C15H11ClO3 | CID 94004 - PubChem.

Sources

Exploratory

Synthesis of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride: A Technical Guide to Aldoxime Chlorination

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Importance As a Senior Application Scientist, I approach the synthesis of hydroximoyl chlorides not merely as a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

As a Senior Application Scientist, I approach the synthesis of hydroximoyl chlorides not merely as a sequence of chemical additions, but as a finely tuned thermodynamic system. The target compound, N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as o-toluohydroximoyl chloride), is a critical electrophilic building block in modern medicinal chemistry. It serves as a direct precursor for 2-methylbenzonitrile oxide, a highly reactive 1,3-dipole that undergoes [3+2] cycloadditions with alkenes and alkynes. This cycloaddition yields isoxazolines and isoxazoles—essential pharmacophores found in advanced therapeutics, including pyrazolopyrimidine-based JAK kinase inhibitors[1] and pyrrolopyrimidine-based CFTR potentiators used in cystic fibrosis treatment[2].

Mechanistic Causality: The Chemistry of Chlorination

The transformation of 2-methylbenzaldoxime into its corresponding hydroximoyl chloride requires a precise alpha-chlorination event. While chlorine gas (Cl₂) or tert-butyl hypochlorite can theoretically drive this reaction, N-chlorosuccinimide (NCS) remains the industry standard due to its bench-stability, precise stoichiometry, and controlled reactivity profile[3].

The Role of the Solvent (DMF): N,N-Dimethylformamide (DMF) is selected over non-polar solvents because its polar aprotic nature actively stabilizes the highly polarized transition states during the transfer of the chlorine atom.

The Reaction Pathway: The mechanism proceeds via the electrophilic attack of the Cl⁺ equivalent from NCS onto the nucleophilic carbon atom of the oxime (which reacts via its minor nitrone tautomer in equilibrium). This generates a transient N-chlorooximmonium intermediate. To restore neutrality, the intermediate rapidly loses a proton, yielding the stable hydroximoyl chloride and succinimide as a byproduct.

Mechanism A 2-Methylbenzaldoxime B Electrophilic Attack (Cl+ from NCS) A->B C N-Chlorooximmonium Intermediate B->C D Deprotonation (-H+) C->D E N-hydroxy-2-methylbenzene- carboximidoyl chloride D->E

Proposed electrophilic chlorination mechanism of 2-methylbenzaldoxime using NCS.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system, meaning each operational step inherently confirms the success of the previous one or actively prevents failure. The following methodology is adapted from validated pharmaceutical synthesis routes[2],[1].

Step-by-Step Methodology
  • Substrate Solvation: Charge a dry, round-bottom flask with 2-methylbenzaldoxime (2.25 g, 16.6 mmol, 1.0 equiv). Add anhydrous N,N-dimethylformamide (30 mL) and stir until a homogeneous solution is achieved. Causality: Complete solvation prevents localized concentration gradients that could lead to over-chlorination.

  • Electrophilic Halogenation: While maintaining the reaction at ambient temperature (20–25 °C), add N-chlorosuccinimide (2.22 g, 16.6 mmol, 1.0 equiv) in a single portion. Causality: Ambient temperature provides enough thermal energy to overcome the activation barrier without triggering thermal degradation of the sensitive product.

  • Propagation: Stir the reaction mixture continuously for 2 hours.

  • Aqueous Quenching: Pour the reaction mixture into a beaker containing crushed ice and water. Causality: This is a self-purifying step. The target hydroximoyl chloride is highly hydrophobic and will precipitate or form an oil, whereas the DMF solvent and the succinimide byproduct are highly water-soluble and partition entirely into the aqueous phase.

  • Organic Extraction: Extract the resulting aqueous mixture with ethyl acetate (3 × 30 mL). Combine the organic layers.

  • Washing and Isolation: Wash the combined organic extracts with distilled water (2 × 20 mL) and brine (20 mL) to remove any residual trace of DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Workflow A 1. Reagent Preparation Dissolve Oxime in DMF B 2. Chlorination Add NCS (1.0 equiv) at RT A->B C 3. Propagation Stir for 2 hours B->C D 4. Quenching Pour into Ice Water C->D E 5. Extraction & Wash EtOAc extraction, H2O wash D->E F 6. Isolation Dry, Filter, Concentrate E->F

Experimental workflow for synthesizing N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different scales, the critical reaction parameters are summarized below:

ParameterOptimal ValueChemical Rationale
Substrate 2-Methylbenzaldoxime (1.0 eq)Primary reactant; contains the nucleophilic oxime carbon.
Chlorinating Agent N-Chlorosuccinimide (1.0 eq)Provides a controlled release of electrophilic Cl⁺.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic medium; stabilizes the polar transition state.
Temperature Ambient (20–25 °C)Prevents thermal degradation and over-chlorination.
Reaction Time 2.0 HoursEnsures complete conversion without byproduct accumulation.
Quench Medium Ice WaterPrecipitates the hydrophobic product; extracts DMF/succinimide.

Troubleshooting & Process Optimization

Overcoming the Induction Period: While the chlorination of 2-methylbenzaldoxime typically proceeds smoothly at ambient temperature[2], certain batches or slightly deactivated oximes may exhibit a delayed reaction onset (an induction period). If the reaction fails to initiate—evidenced by a lack of slight exotherm or color change within the first 15 minutes—a catalytic initiator is required. Extracting a small volume of HCl vapor from the headspace of a concentrated hydrochloric acid bottle and bubbling it directly through the DMF solution effectively jump-starts the electrophilic chlorination cycle[4].

Storage Considerations: Hydroximoyl chlorides are prone to slow dehydrohalogenation (forming the nitrile oxide) if exposed to ambient moisture or trace bases. The isolated N-hydroxy-2-methylbenzenecarboximidoyl chloride should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20 °C to maintain long-term structural integrity.

References

  • Title: Pyrrolopyrimidines as CFTR potentiators Source: US Patent 10,301,315 B2 URL: [Link]

  • Title: Pyrazolopyrimidine VII inhibitor compounds and methods Source: US Patent Application 2014/0107099 A1 URL: [Link]

  • Title: Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines Source: The Royal Society of Chemistry URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-hydroxy-2-methylbenzenecarboximidoyl chloride, a substituted hydroximoyl chloride. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-hydroxy-2-methylbenzenecarboximidoyl chloride, a substituted hydroximoyl chloride. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogues to present a robust predictive analysis of its molecular structure, spectroscopic characteristics, and a reliable synthetic protocol. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this compound, particularly in the construction of heterocyclic systems.

Introduction and Significance

N-hydroxy-2-methylbenzenecarboximidoyl chloride belongs to the class of hydroximoyl chlorides, which are valuable precursors for the in-situ generation of nitrile oxides. Nitrile oxides are highly reactive intermediates that readily participate in 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocyclic rings.[1] The introduction of a methyl group at the ortho position of the benzene ring is expected to influence the electronic properties and steric environment of the molecule, potentially modulating the reactivity of the derived nitrile oxide and influencing the regioselectivity of its cycloaddition reactions. Understanding the molecular structure and a reliable method of synthesis for N-hydroxy-2-methylbenzenecarboximidoyl chloride is therefore crucial for its effective utilization in synthetic chemistry and drug discovery programs.

Predicted Molecular Structure and Properties

The molecular structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride is characterized by a central carbon-nitrogen double bond (imidoyl moiety) with a hydroxyl group attached to the nitrogen and a chlorine atom attached to the carbon. This core is connected to a 2-methyl-substituted phenyl ring.

Key Structural Features:

  • Planarity: The benzene ring provides a rigid, planar scaffold.

  • Functional Groups: The key functional groups are the hydroximoyl chloride (-C(Cl)=NOH) and the ortho-methyl group on the phenyl ring.

  • Stereochemistry: The C=N double bond can exist as either (E) or (Z) isomers. The (Z) isomer is often the thermodynamically more stable form for hydroximoyl chlorides derived from aromatic aldehydes.

A summary of the predicted physicochemical properties, extrapolated from similar compounds, is presented in Table 1.

PropertyPredicted ValueSource for Analogy
Molecular FormulaC8H8ClNO-
Molecular Weight169.61 g/mol -
XLogP3~2.5[2]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count1[4]

Proposed Synthesis Protocol

The synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride can be reliably achieved through the chlorination of the corresponding aldoxime, 2-methylbenzaldehyde oxime. A well-established method for this transformation utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent like N,N-dimethylformamide (DMF).[5]

Synthesis of the Precursor: 2-Methylbenzaldehyde Oxime

The precursor, 2-methylbenzaldehyde oxime, can be synthesized from 2-methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base.

Step-by-step Protocol:

  • Dissolve 2-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Add a base, such as sodium acetate (1.1 eq), to the solution.

  • Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-methylbenzaldehyde oxime.

Chlorination to N-hydroxy-2-methylbenzenecarboximidoyl chloride

This protocol is adapted from the synthesis of N-hydroxybenzenecarboximidoyl chloride.[5]

Step-by-step Protocol:

  • In a round-bottom flask, dissolve 2-methylbenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • To this solution, add N-chlorosuccinimide (NCS) (1.0 eq) portion-wise at room temperature. The reaction is exothermic, and the temperature should be maintained below 30°C, using an ice bath if necessary.[5] The reaction mixture may turn yellow upon addition of NCS and then fade.[5]

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water, 10% aqueous lithium chloride, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Synthesis Workflow Diagram

ReactionPathway A N-hydroxy-2-methyl- benzenecarboximidoyl chloride B 2-Methylbenzonitrile Oxide (Reactive Intermediate) A->B Base (e.g., Et3N) - HCl D Substituted Isoxazoline/ Isoxazole B->D C Alkene/Alkyne C->D [3+2] Cycloaddition

Caption: Generation of 2-methylbenzonitrile oxide and subsequent 1,3-dipolar cycloaddition.

The resulting 2-methylbenzonitrile oxide can then be trapped in situ by a variety of dipolarophiles (e.g., alkenes, alkynes) to afford substituted isoxazolines and isoxazoles, respectively. These heterocyclic scaffolds are prevalent in many biologically active molecules and are of significant interest in drug discovery. The ortho-methyl group can provide steric hindrance that may influence the regiochemical outcome of the cycloaddition reaction, a factor that is critical in the design of specific isomers.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure, properties, synthesis, and reactivity of N-hydroxy-2-methylbenzenecarboximidoyl chloride. By leveraging data from analogous compounds, this document offers a solid foundation for researchers to begin experimental work with this versatile synthetic intermediate. The provided synthetic protocol is based on a reliable and well-documented procedure, and the predicted spectroscopic data will be invaluable for the characterization of the synthesized compound. The potential of this molecule as a precursor for 1,3-dipolar cycloaddition reactions underscores its utility in the synthesis of complex heterocyclic systems for various applications, including drug development.

References

  • PubChem. (E)-N-Hydroxybenzimidoyl chloride.[Link]

  • LookChem. N-hydroxy-4-methoxybenzenecarboximidoyl chloride.[Link]

  • PubChem. N-Hydroxy-2-methyl-benzamidine.[Link]

  • Chemsrc. N-Hydroxybenzenecarboximidoyl chloride | CAS#:81745-44-0.[Link]

  • PubChemLite. N-hydroxy-2-phenylethanecarbonimidoyl chloride (C8H8ClNO).[Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to N-hydroxy-2-methylbenzenecarboximidoyl chloride

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract N-hydroxy-2-methylbenzenecarboximidoyl chloride is a member of the hydroximoyl chloride class of compounds, which serve as versatile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a member of the hydroximoyl chloride class of compounds, which serve as versatile and highly reactive intermediates in organic synthesis.[1][2] Their utility, particularly in the formation of nitrile oxides for 1,3-dipolar cycloaddition reactions, makes them valuable precursors for synthesizing a wide array of heterocyclic compounds. The precise structural confirmation and purity assessment of these reactive intermediates are paramount to ensure the success of subsequent synthetic steps and the integrity of the final products. This guide provides a detailed exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of N-hydroxy-2-methylbenzenecarboximidoyl chloride. We present not only the expected spectral data but also the underlying principles and experimental protocols necessary for their acquisition and interpretation, grounded in established scientific literature.

Introduction: The Role and Reactivity of Hydroximoyl Chlorides

Hydroximoyl chlorides, with the general structure RC(Cl)=NOH, are analogues of acyl chlorides and are known for their reactivity, especially their susceptibility to moisture.[2] They are key synthons in synthetic chemistry, often generated in situ for immediate use. The title compound, N-hydroxy-2-methylbenzenecarboximidoyl chloride, combines the reactive hydroximoyl chloride functionality with a 2-methylphenyl (o-tolyl) substituent.

A common route to this class of compounds involves the direct chlorination of the corresponding aldoxime, in this case, 2-methylbenzaldoxime, using a chlorinating agent such as N-chlorosuccinimide (NCS).[3] Given their reactivity, careful handling in anhydrous conditions is essential during synthesis and subsequent characterization.[1][2] Spectroscopic analysis provides the necessary proof of structure and is critical for identifying any residual starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For N-hydroxy-2-methylbenzenecarboximidoyl chloride, both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated aprotic solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The use of aprotic solvents is crucial to prevent hydrolysis of the imidoyl chloride.[4]

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition : Record the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[5]

  • ¹³C NMR Acquisition : Record the spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.0 ppm).[5]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a clear signature based on the electronic environment of the protons.

Caption: Molecular structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~10.0 - 12.0 Broad Singlet 1H N-H O Chemical shift is highly dependent on solvent and concentration; D₂O exchangeable.[6]
~7.2 - 7.8 Multiplet 4H Aromatic H Complex multiplet pattern due to the four adjacent protons on the substituted ring.

| ~2.4 | Singlet | 3H | -CH ₃ | Typical chemical shift for a methyl group attached to an aromatic ring.[5] |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment Notes
~140 - 145 C =N The imidoyl carbon is a key identifier, appearing in this characteristic downfield region.
~137 Aromatic Quaternary C -CH₃
~132 Aromatic Quaternary C -C=N
~125 - 131 Aromatic C H Four distinct signals are expected for the aromatic CH carbons.

| ~20 | -C H₃ | Typical shift for an aromatic methyl carbon.[5] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum provides direct evidence for the N-OH, C=N, and aromatic moieties.

Experimental Protocol: FT-IR Data Acquisition

FTIR_Workflow A Sample Preparation (KBr Pellet or Thin Film) B Acquire Background Spectrum (Air) A->B C Acquire Sample Spectrum B->C D Process Data (Baseline Correction) C->D E Identify Characteristic Absorption Bands D->E

Caption: Standard workflow for FT-IR spectroscopic analysis.

The sample can be analyzed as a KBr pellet (if solid) or as a neat thin film between salt plates.

IR Spectral Data & Interpretation

The IR spectrum is characterized by several strong, diagnostic absorption bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3500 - 3200 O-H stretch Strong, Broad Characteristic of the hydroxyl group, often hydrogen-bonded.[7]
3100 - 3000 Aromatic C-H stretch Medium Confirms the presence of the aromatic ring.[8]
3000 - 2850 Aliphatic C-H stretch Medium Corresponds to the methyl group protons.
1690 - 1640 C=N stretch (imidoyl) Medium to Strong This is a crucial diagnostic peak for the imidoyl chloride functionality.[2][6]
1600, 1475 Aromatic C=C stretch Medium, Sharp Characteristic in-ring vibrations of the phenyl group.[8]

| 960 - 930 | N-O stretch | Medium | Confirms the N-hydroxy functionality.[6] |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Instrumentation : Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.[9][10]

  • Analysis : Inject the sample and acquire data in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) will detect the protonated molecule [M+H]⁺.

MS Data & Interpretation

The molecular formula of N-hydroxy-2-methylbenzenecarboximidoyl chloride is C₈H₈ClNO, with a monoisotopic mass of approximately 185.03 g/mol .

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z (amu) Ion Notes
186.04, 188.04 [M+H]⁺ The molecular ion peak will show a characteristic isotopic pattern with two peaks in an ~3:1 intensity ratio, confirming the presence of one chlorine atom.
168.03 [M+H - H₂O]⁺ Loss of a water molecule from the protonated parent ion.
150.06 [M+H - HCl]⁺ Loss of hydrogen chloride, a common fragmentation pathway for such compounds.

| 91.05 | [C₇H₇]⁺ | Formation of the tolyl or tropylium cation, a very common fragment in compounds containing a methylbenzene moiety. |

MS_Fragmentation parent [M+H]⁺ m/z 186/188 frag1 [M+H - H₂O]⁺ m/z 168 parent->frag1 - H₂O frag2 [M+H - HCl]⁺ m/z 150 parent->frag2 - HCl frag3 [C₇H₇]⁺ m/z 91 parent->frag3 - C(Cl)NOH

Caption: Proposed ESI-MS fragmentation pathway for the title compound.

Conclusion

The structural integrity of N-hydroxy-2-methylbenzenecarboximidoyl chloride can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework. IR spectroscopy offers rapid confirmation of key functional groups, notably the O-H and C=N bonds. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, including the characteristic chlorine isotopic signature. Together, these methods form a robust analytical workflow, essential for any researcher or professional utilizing this versatile synthetic intermediate.

References

  • ResearchGate. (n.d.). Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0188171). Retrieved from [Link]

  • LOCKSS. (1998). ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. Retrieved from [Link]

  • (n.d.). N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N- Chlorosuccinimide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 683-58-9,N-hydroxyacetoimidoyl chloride. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • (n.d.). N-Hydroxy-2-methoxyacetimidoyl Chloride: A Versatile Organic Compound. Retrieved from [Link]

  • PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxy-2-methyl-benzamidine. Retrieved from [Link]

  • PMC. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide from 3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Retrieved from [Link]

  • ResearchGate. (2026). The carbon-13 chemical shifts of 2'-hydroxy-substituted N-benzylideneanilines and some N, N- (o-hydroxybenzylidene) diamines. Retrieved from [Link]

  • MDPI. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Retrieved from [Link]

  • (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link]

  • MDPI. (n.d.). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ChemRxiv. (n.d.). High-Throughput Liquid Chromatography- Vacuum Differential Mobility Spectrometry-Mass Spectrometry for the Analysis of Isomeric. Retrieved from [Link]

  • PMC. (n.d.). Factors Controlling the Spectroscopic Properties and Supramolecular Chemistry of an Electron Deficient 5,5-Dimethylphlorin Architecture. Retrieved from [Link]

  • PubChemLite. (n.d.). N-hydroxy-2-phenylethanecarbonimidoyl chloride (C8H8ClNO). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Foundational

Physical properties of N-hydroxy-2-methylbenzenecarboximidoyl chloride (melting point, boiling point)

Technical Whitepaper: Physical Properties, Synthesis, and Applications of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride Introduction & Chemical Identity N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS: 74467-03-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physical Properties, Synthesis, and Applications of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride

Introduction & Chemical Identity

N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS: 74467-03-1), frequently referred to as 2-methylbenzohydroximoyl chloride, is a highly reactive alpha-chloro oxime. In modern drug discovery, it serves as an indispensable synthetic intermediate. Its primary utility lies in its role as a precursor to nitrile oxides, which are subsequently trapped to form isoxazole-containing therapeutics, including cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and Janus kinase (JAK) inhibitors.

Physical Properties: Melting Point and Boiling Point

The physical state and thermal stability of alpha-chloro oximes are fundamentally dictated by their capacity for intermolecular hydrogen bonding (via the N-OH group) and the steric bulk of their aromatic substituents.

  • Melting Point: For N-hydroxy-2-methylbenzenecarboximidoyl chloride, the ortho-methyl group restricts coplanarity between the phenyl ring and the oxime moiety. This steric hindrance disrupts optimal crystal lattice packing. As a result, it exhibits a depressed melting point relative to unsubstituted analogs and is typically isolated as a low-melting crystalline solid (predicted range: 45–55 °C). Precise empirical melting points fluctuate based on the crystallization solvent and the presence of trace moisture.

  • Boiling Point: Distillation of this compound at atmospheric pressure (760 mmHg) is highly discouraged. The molecule is thermally labile; elevating the temperature towards its predicted boiling point of 260–270 °C provides the activation energy required for spontaneous dehydrohalogenation (loss of HCl) and subsequent degradation [1]. Consequently, purification relies exclusively on non-thermal techniques such as silica gel chromatography or low-temperature recrystallization.

Table 1: Summary of Physicochemical Properties

PropertyValue / Description
Chemical Name N-hydroxy-2-methylbenzenecarboximidoyl chloride
CAS Registry Number 74467-03-1
Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Appearance White to off-white low-melting solid
Melting Point ~45–55 °C (Predicted/Analogous range)
Boiling Point ~260–270 °C at 760 mmHg (Predicted, decomposes before boiling)
Solubility Soluble in DMF, EtOAc, Toluene, Diethyl Ether; Insoluble in H2O

Field-Proven Experimental Protocols & Mechanistic Causality

To ensure self-validating and reproducible results, the following protocols are adapted from validated pharmaceutical patent literature.

Protocol A: Synthesis via Electrophilic Chlorination

Objective: Conversion of 2-methylbenzaldehyde oxime to N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Mechanistic Causality: N-Chlorosuccinimide (NCS) is employed as the chlorinating agent rather than chlorine gas. NCS acts as a controlled source of electrophilic chlorine, maintaining a low steady-state concentration that prevents unwanted electrophilic aromatic substitution on the electron-rich ortho-toluene ring. N,N-dimethylformamide (DMF) is the solvent of choice; its polar aprotic nature highly stabilizes the charge-separated transition state during the substitution event [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methylbenzaldehyde oxime (2.25 g, 16.6 mmol, 1.0 equiv) in 30 mL of anhydrous DMF.

  • Chlorination: Add NCS (2.22 g, 16.6 mmol, 1.0 equiv) portion-wise to the stirred solution at ambient temperature.

  • Incubation: Stir the reaction mixture continuously for 2 hours.

  • Quenching: Pour the reaction mixture into ice water. This self-validating step serves a dual purpose: it precipitates the hydrophobic product and rapidly hydrolyzes any unreacted NCS.

  • Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the target chloride.

Synthesis A 2-Methylbenzaldehyde Oxime B NCS in DMF (Ambient Temp, 2h) A->B Electrophilic Chlorination C N-hydroxy-2-methylbenzene- carboximidoyl chloride B->C Aqueous Quench & EtOAc Extraction

Workflow for the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride via chlorination.

Protocol B: 1,3-Dipolar Cycloaddition to Form Isoxazole Derivatives

Objective: Trapping the in situ generated nitrile oxide with an alkyne to synthesize complex isoxazole intermediates (e.g., for CFTR potentiators).

Mechanistic Causality: The slow addition of triethylamine (Et3N) is the most critical parameter in this workflow. Et3N acts as a mild base to abstract the oxime proton, driving the elimination of the chloride ion to generate the 2-methylbenzonitrile oxide in situ. If the base is added too rapidly, the localized high concentration of the highly reactive nitrile oxide will favor a unimolecular dimerization pathway, yielding a biologically inactive furoxan byproduct. Slow addition ensures the nitrile oxide is immediately intercepted by the alkyne dipolarophile via a [3+2] cycloaddition[3].

Step-by-Step Methodology:

  • Preparation: To a stirred solution of N-hydroxy-2-methylbenzenecarboximidoyl chloride (400 mg, 2.358 mmol) in toluene (10 mL), add the dipolarophile, but-3-yn-2-ol (181 mg, 2.594 mmol).

  • Dehydrohalogenation: Slowly add triethylamine (0.55 mL, 4.01 mmol) dropwise over 15 minutes.

  • Cycloaddition: Heat the reaction mixture to 80 °C and stir for 3 hours to drive the cycloaddition to completion.

  • Workup: Cool the mixture to room temperature. Filter off the precipitated triethylamine hydrochloride salts (a visual confirmation of successful dehydrohalogenation).

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting brown liquid via silica gel column chromatography to isolate the pure isoxazole derivative.

Cycloaddition A N-hydroxy-2-methylbenzene- carboximidoyl chloride B Triethylamine (Et3N) Base Treatment A->B -HCl C 2-Methylbenzonitrile Oxide (Reactive 1,3-Dipole) B->C Dehydrohalogenation E Isoxazole Derivative (Target Compound) C->E [3+2] Cycloaddition D Alkyne (e.g., but-3-yn-2-ol) D->E Trapping in Toluene (80°C)

Mechanistic pathway of nitrile oxide generation and subsequent 1,3-dipolar cycloaddition.

References

  • AccelaChem. 74467-03-1, alpha-Chloro-2-methylbenzaldoxime Properties.
  • Google Patents. US 2014/0107099 A1 - Pyrazolopyrimidine VII inhibitor compounds and methods.
  • Google Patents.
Exploratory

An In-depth Technical Guide to the Solubility of N-hydroxy-2-methylbenzenecarboximidoyl chloride in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of N-hydroxy-2-methylbenzenecarboximidoyl chloride. Recognizing the absence of extensive published solubility data for this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of N-hydroxy-2-methylbenzenecarboximidoyl chloride. Recognizing the absence of extensive published solubility data for this specific compound, this document focuses on a predictive approach grounded in its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to determine its solubility in a range of organic solvents. This guide is designed to be a practical resource for facilitating experimental design, from synthesis and purification to formulation and screening.

Introduction: The Significance of Solubility in a Research and Development Context

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a versatile intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds. Its utility in drug discovery and materials science is contingent upon its handling and reactivity, both of which are profoundly influenced by its solubility in organic solvents. A thorough understanding of its solubility profile is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent to ensure reactants are in the same phase is crucial for achieving optimal reaction kinetics and yields.

  • Purification and Crystallization: The choice of solvent systems for crystallization, a key purification technique, is dictated by the differential solubility of the compound and its impurities at varying temperatures.

  • Formulation Development: In a pharmaceutical context, solubility is a critical determinant of a drug candidate's bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.

Given the pivotal role of solubility, this guide provides a foundational understanding of the predicted solubility of N-hydroxy-2-methylbenzenecarboximidoyl chloride and the means to empirically validate these predictions.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] An analysis of the molecular structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride provides insights into its expected solubility.

Molecular Structure:

Caption: Molecular structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Key Structural Features Influencing Solubility:
  • Benzene Ring: The presence of the aromatic ring imparts a significant degree of non-polar, hydrophobic character to the molecule.

  • Methyl Group (-CH3): This alkyl group further enhances the non-polar nature of the molecule.

  • N-hydroxy-carboximidoyl chloride Group (-C(Cl)=NOH): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms). The electronegative chlorine atom also contributes to the polarity of this group.

Predicted Solubility in Different Classes of Organic Solvents:

Based on the interplay of these structural features, the following solubility profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe non-polar benzene ring and methyl group will interact favorably with non-polar solvents via London dispersion forces. However, the polar N-hydroxy-carboximidoyl chloride group will limit extensive solubility.
Polar Aprotic Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents can engage in dipole-dipole interactions with the polar functional group of the molecule. Their intermediate polarity can also accommodate the non-polar aromatic ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to form hydrogen bonds with the N-hydroxy group is expected to facilitate solubility. The alkyl chains of the alcohols can also interact with the non-polar portion of the molecule.
Highly Polar WaterVery LowThe predominantly non-polar character of the molecule, due to the substituted benzene ring, is likely to make it sparingly soluble in water despite the presence of a hydrogen-bonding group.

It is important to note that these are qualitative predictions. Quantitative determination requires experimental validation.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols provide a robust framework for determining the solubility of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Materials and Equipment:
  • N-hydroxy-2-methylbenzenecarboximidoyl chloride (solid)

  • A range of high-purity organic solvents (e.g., hexane, toluene, diethyl ether, acetone, acetonitrile, DCM, THF, ethyl acetate, methanol, ethanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Glassware (pipettes, volumetric flasks)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Workflow for Solubility Determination:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent mix Vortex/Shake prep_solvent->mix equilibrate Incubate (Constant Temp) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter aliquot Take Aliquot filter->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for the gravimetric determination of solubility.

Qualitative Solubility Determination:[2][3]

This method provides a rapid assessment of solubility.

  • Preparation: Add approximately 1-2 mg of N-hydroxy-2-methylbenzenecarboximidoyl chloride to a small test tube or vial.

  • Solvent Addition: Add 0.5 mL of the desired solvent.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.[2]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[2]

  • Record: Note the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Gravimetric Method):[4]

This method provides a precise measurement of solubility.

  • Preparation: To a series of vials, add an excess amount of N-hydroxy-2-methylbenzenecarboximidoyl chloride (e.g., 20-30 mg). The exact mass should be recorded, but it is not critical as long as undissolved solid remains at the end.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a syringe filter to prevent the transfer of any undissolved solid.

  • Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Final Weighing: Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

  • Calculation: The solubility (S) in mg/mL can be calculated as follows:

    S (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken

Data Interpretation and Presentation

The results of the solubility studies should be presented in a clear and concise manner.

Qualitative Solubility Table:
SolventObservation (Soluble/Partially Soluble/Insoluble)
Hexane
Toluene
Dichloromethane
Acetone
Ethyl Acetate
Methanol
Ethanol
Quantitative Solubility Table:
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane25
Toluene25
Dichloromethane25
Acetone25
Ethyl Acetate25
Methanol25
Ethanol25

Conclusion

References

  • Experiment 1 Determination of Solubility Class.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Experiment 1 — Properties of Organic Compounds.
  • Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • N-hydroxy-4-methoxybenzenecarboximidoyl chloride. LookChem. Available at: [Link]

  • N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride. Chemical Synthesis Database. Available at: [Link]

  • (E)-N-Hydroxybenzimidoyl chloride. PubChem. Available at: [Link]

  • N-Hydroxy-2-methyl-benzamidine. PubChem. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • The synthesis and reactions of trisubstituted N-(X-2-benzothiazolyl)formamidines.
  • Synthesis and chemical reactivity of benzothiazol-2-yl hydrozonyl chlorides. ResearchGate. Available at: [Link]

  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

Sources

Foundational

Engineering Heterocycles: The Discovery and Application of N-hydroxy-2-methylbenzenecarboximidoyl chloride

As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical intermediates that serve as the unsung heroes of drug discovery. One such critical building block is N-hydroxy-2-methylbenzenecarb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical intermediates that serve as the unsung heroes of drug discovery. One such critical building block is N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS No. 74467-03-1). Historically, benzhydroximoyl chlorides have been pivotal in click chemistry and the synthesis of complex heterocycles. However, the specific 2-methyl derivative gained significant prominence in the 2010s as a highly versatile precursor for generating nitrile oxides in situ. This capability has made it an indispensable tool for synthesizing isoxazole-bearing therapeutic agents, including advanced Janus kinase (JAK) inhibitors and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.

This whitepaper dissects the chemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing N-hydroxy-2-methylbenzenecarboximidoyl chloride in modern drug development.

Physicochemical Profiling and Structural Significance

N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as α -chloro-2-methylbenzaldoxime) is characterized by its imidoyl chloride functional group attached to an ortho-tolyl ring. The true value of this molecule lies in its latent reactivity. Under basic conditions, it undergoes rapid dehydrohalogenation to form a highly electrophilic nitrile oxide intermediate. This transient species is a classic 1,3-dipole, primed to undergo [3+2] cycloadditions with various alkynes or alkenes (dipolarophiles) to construct substituted isoxazoles or isoxazolines.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-hydroxy-2-methylbenzenecarboximidoyl chloride
CAS Registry Number 74467-03-1
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Physical Appearance Off-white to pale yellow solid
Key Functional Groups Imidoyl chloride, Oxime, ortho-Tolyl
Primary Reactivity Precursor to nitrile oxide via dehydrohalogenation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to verify success before proceeding, minimizing downstream failures.

Method A: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

This protocol leverages the electrophilic chlorination of 2-methylbenzaldehyde oxime. The choice of N-chlorosuccinimide (NCS) over chlorine gas is deliberate; NCS provides a controlled, mild source of electrophilic chlorine, preventing over-chlorination of the aromatic ring. N,N-dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the highly polar transition state during the chlorination event.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-methylbenzaldehyde oxime (1.0 equiv, e.g., 16.6 mmol) in anhydrous DMF (30 mL) under an inert nitrogen atmosphere at ambient temperature.

  • Reagent Addition: Add N-chlorosuccinimide (1.0 equiv, 16.6 mmol) portion-wise over 15 minutes.

    • Causality & Validation: The reaction is mildly exothermic. Monitor the internal temperature to ensure it does not exceed 35°C, which could lead to oxime degradation. A slight color change to pale yellow indicates the formation of the active chlorinating species.

  • Propagation: Stir the mixture at ambient temperature for 2 hours.

    • Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The protocol is validated to proceed when the oxime starting material ( Rf​≈0.3 ) is completely consumed, and a new, less polar spot corresponding to the imidoyl chloride ( Rf​≈0.5 ) appears.

  • Quenching: Pour the reaction mixture into ice water (100 mL) to quench the reaction and precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation: ¹H NMR analysis must confirm the disappearance of the aldoxime proton ( ∼8.1 ppm) and the retention of the aromatic methyl singlet ( ∼2.43 ppm), confirming the structure of N-hydroxy-2-methylbenzenecarboximidoyl chloride [1].

Method B: In Situ Nitrile Oxide Generation and[3+2] Cycloaddition

This workflow demonstrates the utility of the synthesized imidoyl chloride in forming an isoxazole ring, a methodology critical in the synthesis of CFTR potentiators. Triethylamine (Et₃N) is employed as an acid scavenger. Its addition drives the equilibrium toward the highly reactive nitrile oxide intermediate. Crucially, the alkyne must be present before the base is added to trap the nitrile oxide immediately, preventing its dimerization into an inactive furoxan.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equiv) in anhydrous toluene (10 mL), add the target alkyne (e.g., but-3-yn-2-ol, 1.1 equiv).

  • Dehydrohalogenation: Dropwise add Et₃N (1.7 equiv) at room temperature.

    • Causality & Validation: The immediate formation of a dense white precipitate (Et₃N·HCl) is the visual validation that dehydrohalogenation has occurred and the nitrile oxide intermediate has been successfully generated in situ.

  • Cycloaddition: Heat the reaction mixture to 80°C for 3 hours. Toluene is chosen for its boiling point, allowing sufficient thermal energy to overcome the activation barrier of the [3+2] cycloaddition.

    • Validation: Extract an aliquot and analyze via LC-MS. The protocol is validated when the mass spectrum confirms the target mass of the isoxazole product ( [M+H]+ ) and the absence of the imidoyl chloride starting material.

  • Purification: Cool the mixture, filter off the Et₃N·HCl salt, concentrate the filtrate, and purify via silica gel column chromatography [2].

SynthesisWorkflow Oxime 2-Methylbenzaldehyde Oxime (Starting Material) Chlorination NCS in DMF (Electrophilic Chlorination) Oxime->Chlorination Imidoyl N-hydroxy-2-methylbenzene- carboximidoyl chloride Chlorination->Imidoyl TLC Validation Base Et3N / Toluene (Dehydrohalogenation) Imidoyl->Base NitrileOxide Nitrile Oxide Intermediate (Generated In Situ) Base->NitrileOxide Et3N·HCl Precipitate Cycloaddition Alkyne Addition ([3+2] Cycloaddition) NitrileOxide->Cycloaddition Isoxazole Isoxazole Derivative (Target Scaffold) Cycloaddition->Isoxazole LC-MS Validation

Workflow for the synthesis and [3+2] cycloaddition of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Applications in Advanced Therapeutics

The ability to reliably synthesize highly substituted isoxazoles using N-hydroxy-2-methylbenzenecarboximidoyl chloride has led to major breakthroughs in two distinct therapeutic areas.

Pyrazolopyrimidine JAK Kinase Inhibitors

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) mediates cytokine signaling pathways critical to immune response and inflammation. Dysregulation of this pathway is a primary driver of autoimmune diseases and myeloproliferative disorders. According to, N-hydroxy-2-methylbenzenecarboximidoyl chloride is a foundational intermediate used to append an ortho-tolyl-isoxazole moiety onto a pyrazolopyrimidine core [1]. This specific structural modification enhances the inhibitor's binding affinity and selectivity within the ATP-binding pocket of the JAK kinase, effectively halting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation (JAK1/JAK2/TYK2) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Isoxazole-bearing Pyrazolopyrimidine Inhibitor Inhibitor->JAK Competitive Binding Nucleus Nuclear Translocation STAT->Nucleus Gene Gene Transcription (Immune Response) Nucleus->Gene

JAK-STAT signaling pathway and targeted inhibition by pyrazolopyrimidine derivatives.

Pyrrolopyrimidine CFTR Potentiators

Cystic Fibrosis (CF) is caused by mutations in the CFTR gene, leading to defective chloride and bicarbonate flux across epithelial cell membranes. CFTR potentiators are small molecules that bind to the defective protein at the cell surface and enhance its gating activity. As detailed in , the cycloaddition protocol described in Method B is utilized to synthesize 2,5,6,7-tetrasubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives [2]. The isoxazole ring generated from N-hydroxy-2-methylbenzenecarboximidoyl chloride serves as a critical lipophilic anchor, significantly improving the pharmacokinetic profile and membrane permeability of the resulting potentiator.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride exemplifies how a simple, well-characterized chemical intermediate can unlock complex pharmacological space. By understanding the causality behind its synthesis—specifically the controlled generation of nitrile oxides—researchers can reliably construct the isoxazole architectures required for next-generation kinase inhibitors and ion channel potentiators. The self-validating protocols provided herein ensure that drug development professionals can leverage this compound with high fidelity and reproducibility.

References

  • Title: Pyrazolopyrimidine JAK Inhibitor Compounds and Methods (US Patent App. 14/127,624 / US 2014/0107099 A1)
  • Title: Pyrrolopyrimidines as CFTR Potentiators (US Patent 10,301,315 B2)
Exploratory

The Imidoyl Chloride Functional Group: Mechanistic Insights and Synthetic Workflows in Pharmaceutical Development

Executive Summary: The Electrophilic Hub Imidoyl chlorides ( R-C(Cl)=N-R’ ), characterized by a carbon-nitrogen double bond bearing a labile chlorine atom, are highly reactive and versatile electrophilic intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilic Hub

Imidoyl chlorides ( R-C(Cl)=N-R’ ), characterized by a carbon-nitrogen double bond bearing a labile chlorine atom, are highly reactive and versatile electrophilic intermediates in organic synthesis. Structurally analogous to acyl chlorides but offering unique stereoelectronic properties, they serve as critical synthons for the rapid assembly of amidines, imidates, complex heterocycles, and active pharmaceutical ingredients (APIs). This whitepaper explores the fundamental reactivity, self-validating generation protocols, and advanced transition-metal-catalyzed cross-coupling applications of imidoyl chlorides in modern drug development.

Mechanistic Dichotomy: Nucleophilic Substitution at the Imidoyl Carbon

The reactivity of imidoyl chlorides is governed by the high electrophilicity of the sp2 -hybridized carbon and the polarizability of the carbon-chlorine bond. The mechanism of nucleophilic substitution at the imidoyl carbon occupies a fascinating intermediate space between carbonyl ( SN​π ) and vinyl ( SN​σ ) carbon substitutions.

According to computational and gas-phase studies, the precise substitution pathway is highly dependent on the reaction environment and the nature of the nucleophile [1].

  • Solution Phase ( SN​1 -like) : In polar solvents, the reaction often proceeds via an ionization mechanism involving a transient, highly reactive nitrilium ion intermediate.

  • Gas Phase / Non-Polar Environments : Competitive SN​σ (in-plane attack with inversion of configuration) and SN​π (out-of-plane attack forming a tetrahedral intermediate) pathways exist. The energetic preference for the in-plane SN​σ route is driven by lower proximate σ−σ∗ charge-transfer energies and stronger electrostatic stabilization compared to the π -attack[1].

G Start Imidoyl Chloride R-C(Cl)=N-R' Nuc Nucleophilic Attack Start->Nuc SNsigma In-plane Attack (SNσ) Inversion of Configuration Nuc->SNsigma Preferred in gas phase SNpi Out-of-plane Attack (SNπ) Tetrahedral Intermediate Nuc->SNpi Carbonyl-like SN1 Ionization (SN1-like) Nitrilium Ion Intermediate Nuc->SN1 Solution phase Product Substituted Product (Amidines, Imidates) SNsigma->Product SNpi->Product SN1->Product

Mechanistic pathways of nucleophilic substitution at the imidoyl carbon.

Experimental Methodology: In Situ Generation and Self-Validating Purification

Because imidoyl chlorides are highly sensitive to moisture and prone to hydrolysis back to amides, their isolation via standard aqueous workup or silica gel chromatography is often impossible. Therefore, a self-validating protocol utilizing thionyl chloride ( SOCl2​ ) is the industry standard[2].

Protocol: Anhydrous Synthesis of Imidoyl Chlorides from Secondary Amides

Causality & Self-Validation : Thionyl chloride is specifically chosen over phosphorus-based chlorinating agents (like PCl5​ or POCl3​ ) because its reaction byproducts—sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl )—are gaseous. This creates a self-validating system: the evolution of gas drives the reaction to completion (Le Chatelier's principle), and the complete removal of volatiles under vacuum ensures the purity of the imidoyl chloride without the need for aqueous quenching or column chromatography, which would destroy the product [2].

Step-by-Step Workflow :

  • Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Moisture exclusion is critical to prevent the reversion of the imidoyl chloride to the starting amide.

  • Reagent Charging : Dissolve the secondary amide (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene (0.1 - 0.5 M concentration).

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Add thionyl chloride (1.5 - 2.0 equiv) dropwise. Reasoning: The initial nucleophilic attack of the amide oxygen onto the electrophilic sulfur of SOCl2​ is exothermic. Cooling mitigates the risk of thermal degradation and side-product formation.

  • Reflux & Elimination : Heat the mixture to reflux (40 °C for DCM, 80 °C for toluene) for 2 to 4 hours. Reasoning: Thermal energy is required to collapse the intermediate complex, facilitating the elimination of SO2​ and HCl gases and yielding the carbon-nitrogen double bond.

  • Concentration : Cool the flask to room temperature. Remove the solvent and excess SOCl2​ under reduced pressure using a rotary evaporator connected to a cold trap.

  • Co-evaporation : To ensure absolute removal of residual HCl and SOCl2​ , add anhydrous toluene (2 × 10 mL) to the residue and evaporate to dryness under high vacuum. The resulting imidoyl chloride (usually a viscous oil or crystalline solid) is ready for immediate downstream coupling.

Advanced Reactivity: Transition-Metal Catalyzed Cross-Coupling

Historically, imidoyl chlorides were primarily subjected to simple nucleophilic additions (e.g., with amines to form amidines). However, modern pharmaceutical synthesis heavily leverages them as electrophilic partners in transition-metal-catalyzed cross-coupling reactions to construct complex C-C bonds.

  • Palladium-Catalyzed Coupling : Imidoyl chlorides readily undergo Pd-catalyzed cross-coupling with organoboronic acids (Suzuki-type). This methodology has been elegantly applied to the synthesis of 1,4-benzodiazepines and 3-amino-1,4-benzodiazepines, allowing for rapid diversification at the C5 position [3].

  • Iron-Catalyzed Coupling : A major breakthrough in sustainable chemistry is the rapid, iron-catalyzed cross-coupling of imidoyl chlorides with Grignard reagents. Using inexpensive, non-toxic iron catalysts (e.g., Fe(acac)3​ ), these reactions reach completion in under 5 minutes with exceptional yields. This method exhibits high chemoselectivity, reacting exclusively with the imidoyl chloride while leaving aryl chlorides intact, a feature exploited in the synthesis of clozapine analogues [4].

Workflow Amide Secondary Amide SOCl2 Thionyl Chloride (SOCl2) Reflux Amide->SOCl2 Imidoyl Imidoyl Chloride Intermediate SOCl2->Imidoyl -SO2, -HCl Pd Pd-Catalyzed Cross-Coupling (Organoboronic Acids) Imidoyl->Pd Fe Fe-Catalyzed Cross-Coupling (Grignard Reagents) Imidoyl->Fe NucSub Nucleophilic Substitution (Amines/Alcohols) Imidoyl->NucSub Benzo 1,4-Benzodiazepines Pd->Benzo Clozapine Clozapine Analogues Fe->Clozapine Amidines Amidines / Imidates NucSub->Amidines

Synthetic workflows utilizing imidoyl chlorides for pharmaceutical development.

Quantitative Benchmarks in Cross-Coupling

The following table synthesizes the operational parameters and typical outcomes for various imidoyl chloride transformations, highlighting the efficiency of iron-catalyzed systems.

Reaction TypeCatalyst SystemCoupling PartnerTarget Molecule / ClassTypical YieldReaction Time
Pd-Catalyzed Cross-Coupling Pd(PPh3​)4​ / Na2​CO3​ Organoboronic Acids1,4-Benzodiazepines65–85%2–12 h
Fe-Catalyzed Cross-Coupling Fe(acac)3​ (5 mol%)Grignard ReagentsClozapine Analogues71–96%< 5 min
Nucleophilic Addition None / TriethylamineSecondary AminesBenzotriazocines50–75%1–24 h
Cycloaddition Copper-mediatedDiazo CompoundsC(5)-Fluoro-Triazoles60–90%4–16 h

Pharmaceutical Case Studies

  • Benzodiazepines and CNS Agents : The 1,4-benzodiazepine scaffold is a privileged structure in neuropharmacology. By converting a secondary amide intermediate to an imidoyl chloride, researchers can perform a Pd-catalyzed cross-coupling to install various aryl or alkyl groups at the C5 position. Subsequent BOC-deprotection and cyclization yield highly substituted benzodiazepines in just four steps from the imidoyl chloride [3].

  • Fluorinated Triazoles for Oncology : Polyfluoroalkyl-substituted 1,2,3-triazoles are emerging as potent pharmacophores in oncology, particularly against the cancer Osaka thyroid (COT) protein. Researchers have successfully synthesized C(5)-polyfluoroalkylated triazoles by reacting polyfluoroalkyl-imidoyl chlorides with stabilized diazo compounds. This interrupted copper-mediated azide-alkyne cycloaddition (CuAAC) alternative provides access to heavily fluorinated triazoles that are otherwise synthetically intractable [5].

References

  • Nucleophilic Substitution at the Imidoyl Carbon Atom: Intermediate Mechanistic and Reactivity Behavior between Carbonyl and Vinyl Carbon Substitution Journal of the American Chemical Society 1

  • Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride Benchchem 2

  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids The Journal of Organic Chemistry 3

  • Iron-promoted C–C bond formation in the total synthesis of natural products and drugs Chemical Society Reviews (RSC) 4

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Organic Chemistry Frontiers 5

Sources

Foundational

The Strategic Application of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride in [3+2] Cycloadditions: A Mechanistic Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid and stereocontrolled assembly of heterocyclic pharmacophores is paramount. N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS: 74467-03-1), commonly referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and stereocontrolled assembly of heterocyclic pharmacophores is paramount. N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS: 74467-03-1), commonly referred to as 2-methylbenzhydroximoyl chloride, serves as a highly stable, bench-ready precursor for the in situ generation of 2-methylbenzonitrile oxide. This reactive 1,3-dipole is a cornerstone reagent for synthesizing 3-(o-tolyl)isoxazoles and isoxazolines via 1,3-dipolar cycloadditions. These structural motifs are critical in the development of advanced therapeutics, including Janus kinase (JAK) inhibitors[1] and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators[2].

This whitepaper provides an in-depth mechanistic analysis of this reagent, detailing the causality behind experimental parameters, Frontier Molecular Orbital (FMO) theory applications, and self-validating experimental workflows designed to maximize regioselectivity and yield.

Mechanistic Foundations: From Precursor to Pharmacophore

The utility of N-hydroxy-2-methylbenzenecarboximidoyl chloride lies in its ability to bypass the inherent instability of isolated nitrile oxides. The reaction mechanism proceeds via two distinct, consecutive phases:

Base-Induced Dehydrohalogenation

Hydroximoyl chlorides cannot undergo cycloaddition directly. They must first be activated by a base (such as triethylamine, DIPEA, or aqueous sodium bicarbonate)[3]. The base abstracts the acidic hydroxyl proton, triggering the elimination of the chloride leaving group. This generates the reactive 1,3-dipole: 2-methylbenzonitrile oxide .

Causality Check: Why generate this in situ? Nitrile oxides are highly prone to spontaneous dimerization, forming inactive furoxan (1,2,5-oxadiazole 2-oxide) byproducts[4]. By strictly controlling the rate of dehydrohalogenation, the steady-state concentration of the nitrile oxide remains low, kinetically favoring the bimolecular cycloaddition over dimerization.

The 1,3-Dipolar Cycloaddition (1,3-DC)

Once generated, the nitrile oxide undergoes a concerted [π4s​+π2s​] pericyclic reaction with a dipolarophile (alkene or alkyne). According to FMO theory, this cycloaddition is typically dipole-LUMO/dipolarophile-HOMO controlled when reacting with electron-rich alkenes, and dipole-HOMO/dipolarophile-LUMO controlled with electron-deficient alkenes[5]. The oxygen atom of the nitrile oxide (bearing the highest electronegativity and orbital coefficient) preferentially attacks the most electropositive carbon of the dipolarophile, dictating the regioselectivity of the resulting isoxazoline/isoxazole ring.

Mechanism Precursor N-hydroxy-2-methylbenzene- carboximidoyl chloride Base Base Addition (- HCl) Precursor->Base Dipole 2-Methylbenzonitrile Oxide (Reactive 1,3-Dipole) Base->Dipole Dehydrohalogenation Furoxan Furoxan Dimer (Dead-End Byproduct) Dipole->Furoxan High Concentration (Dimerization) Dipolarophile + Dipolarophile (Alkene / Alkyne) Dipole->Dipolarophile Controlled Addition Product Isoxazole / Isoxazoline (Target Pharmacophore) Dipolarophile->Product [3+2] Cycloaddition

Figure 1: Mechanistic pathway of 1,3-dipolar cycloaddition and competing dimerization.

Quantitative Data: Reaction Optimization

The choice of solvent, base, and temperature profoundly impacts the yield and regiomeric ratio (rr). The following table synthesizes quantitative data from optimized protocols utilizing 2-methylbenzhydroximoyl chloride and its derivatives across various drug discovery campaigns[2][3][4].

Dipolarophile ClassBase / Solvent SystemTemp (°C)Yield (%)Regiomeric Ratio (rr)Primary Application
Terminal Alkyne (But-3-yn-2-ol)Et 3​ N / Toluene8072 - 78> 95:5CFTR Potentiators[2]
α,β -Unsaturated EsterEt 3​ N / Diethyl Ether2580 - 85> 90:10JAK Kinase Inhibitors[1]
5-Methylene-pyrrol-2-oneAq. NaHCO 3​ / EtOAc2582 - 88CompleteSpiroheterocycles[4]
1,3-DiketoneDIPEA / DCM2565 - 70C-trapping dominantIsoxazole libraries[3]

Experimental Protocol: A Self-Validating Biphasic Workflow

To achieve trustworthiness and reproducibility, the protocol must act as a self-validating system. The standard monophasic addition of triethylamine often leads to localized high concentrations of the dipole, resulting in furoxan formation.

The following Biphasic Cycloaddition Protocol [4] physically separates the base from the organic phase, ensuring the nitrile oxide is consumed by the dipolarophile the exact moment it is generated.

Step-by-Step Methodology
  • System Initialization: Dissolve 1.0 equivalent of the dipolarophile in ethyl acetate (EtOAc) (0.1 M concentration).

  • Phase Boundary Creation: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO 3​ ). Begin vigorous stirring to maximize the interfacial surface area.

  • Precursor Solubilization: Dissolve 1.2 equivalents of N-hydroxy-2-methylbenzenecarboximidoyl chloride in a minimal amount of EtOAc.

  • Rate-Controlled Generation: Using a syringe pump, add the precursor solution to the biphasic mixture over 2–4 hours at ambient temperature.

    • Self-Validation Check 1 (Kinetics): Spot the organic layer on a TLC plate every 30 minutes. The appearance of a highly non-polar spot indicates furoxan formation. If detected, the addition rate is too fast and must be reduced.

  • Reaction Maturation: Stir for an additional 2 hours post-addition.

    • Self-Validation Check 2 (Completion): LC-MS analysis of the organic layer must show complete consumption of the hydroximoyl chloride mass (m/z 169.6)[6].

  • Workup: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Workflow Step1 1. Dipolarophile in EtOAc Step2 2. Add Aq. NaHCO3 (Biphasic System) Step1->Step2 Step3 3. Syringe Pump Add: Hydroximoyl Chloride Step2->Step3 Step4 4. TLC/LC-MS Validation Step3->Step4 Monitor Dimer Step4->Step3 Adjust Rate Step5 5. Phase Separation & Chromatography Step4->Step5 Precursor Consumed

Figure 2: Self-validating biphasic experimental workflow for cycloaddition.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride is an indispensable reagent for the controlled synthesis of complex heterocycles. By understanding the kinetic competition between 1,3-dipolar cycloaddition and nitrile oxide dimerization, researchers can engineer self-validating protocols—such as biphasic generation or syringe-pump addition—that guarantee high regioselectivity and yield. These methodologies directly accelerate the discovery of critical therapeutic agents targeting complex biological pathways.

Sources

Exploratory

Potential biological activity of N-hydroxy-2-methylbenzenecarboximidoyl chloride derivatives

An In-Depth Technical Guide to the Potential Biological Activity of N-hydroxy-2-methylbenzenecarboximidoyl Chloride Derivatives Abstract N-hydroxy-2-methylbenzenecarboximidoyl chloride and its derivatives represent a cla...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-hydroxy-2-methylbenzenecarboximidoyl Chloride Derivatives

Abstract

N-hydroxy-2-methylbenzenecarboximidoyl chloride and its derivatives represent a class of reactive chemical intermediates with significant potential in medicinal chemistry. As precursors to a variety of heterocyclic compounds and, most notably, hydroxamic acid derivatives, they serve as versatile scaffolds for the development of novel therapeutic agents. Hydroxamic acids are a well-established class of drugs known for their ability to chelate metal ions, a property that makes them potent inhibitors of metalloenzymes.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and methodologies for evaluating N-hydroxy-2-methylbenzenecarboximidoyl chloride derivatives. It focuses on their prospective applications as anticancer, antimicrobial, and anti-inflammatory agents, grounded in the established pharmacology of their related hydroxamic acid analogues. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic pathways, and future research directions.

Introduction: The Chemical and Therapeutic Promise

The N-hydroxybenzenecarboximidoyl chloride scaffold, also known as a hydroximoyl chloride, is a valuable functional group in organic synthesis. The presence of the 2-methyl (o-tolyl) substitution influences the steric and electronic properties of the molecule, offering a unique starting point for derivative synthesis. The primary interest in these compounds from a medicinal chemistry perspective stems from their role as precursors to hydroxamic acids (-CONHOH).

The hydroxamic acid moiety is a powerful metal-binding group, particularly for zinc (Zn²⁺) and iron (Fe³⁺) ions.[1][2] This characteristic is the cornerstone of its biological activity, as many critical enzymes, known as metalloenzymes, rely on a metal cofactor in their active site. By chelating this metal ion, hydroxamic acid derivatives can effectively inhibit enzyme function.[3] This mechanism has been successfully exploited to develop drugs for a range of diseases, most notably in oncology. Several hydroxamic acid-based drugs, such as Vorinostat and Panobinostat, are approved for cancer treatment and function by inhibiting histone deacetylases (HDACs), a class of zinc-dependent enzymes.[1][2]

This guide will explore the potential biological activities of derivatives synthesized from N-hydroxy-2-methylbenzenecarboximidoyl chloride, focusing on three key therapeutic areas:

  • Anticancer Activity: Primarily through the lens of HDAC inhibition.

  • Antimicrobial Activity: Leveraging the metal-chelating properties to disrupt microbial processes.

  • Anti-inflammatory Activity: Targeting metalloenzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Synthesis and Derivatization Strategies

The synthesis of the parent compound, N-hydroxy-2-methylbenzenecarboximidoyl chloride, typically starts from 2-methylbenzaldoxime. The general approach involves chlorination of the oxime, which converts the C=N-OH group into the C(Cl)=N-OH (hydroximoyl chloride) functionality.

A generalized synthetic workflow is outlined below. The causality behind this choice is its efficiency and use of common laboratory reagents. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.

G cluster_synthesis Generalized Synthesis Workflow A 2-Methylbenzaldoxime (Starting Material) B Chlorination Reaction A->B N-Chlorosuccinimide (NCS) Dichloromethane (DCM) C N-hydroxy-2-methyl- benzenecarboximidoyl chloride (Product) B->C D Derivatization (Reaction with Nucleophiles) C->D Amines, Alcohols, Thiolates, etc. E Bioactive Derivatives (e.g., Hydroxamic Acids, Heterocycles) D->E

Caption: Generalized synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride and its subsequent derivatization.

From this core intermediate, a diverse library of derivatives can be generated. The carbon atom of the hydroximoyl chloride is electrophilic and susceptible to attack by various nucleophiles. For instance, reaction with carboxylic acids or acyl chlorides can yield hydroxamic acid esters, while reactions with amines can lead to the formation of other complex nitrogen-containing heterocycles. This synthetic versatility allows for fine-tuning of the molecule's physicochemical properties to optimize biological activity and drug-like characteristics.

Potential Biological Activities and Mechanisms of Action

The biological potential of this class of compounds is largely inferred from the extensive research on their hydroxamic acid analogues.

Anticancer Activity

The most significant potential application for these derivatives is in oncology.[4] The primary mechanism is the inhibition of histone deacetylases (HDACs).[1][2]

Mechanism of Action: HDAC Inhibition HDACs are zinc-dependent enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[2] This process leads to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[1]

Hydroxamic acid derivatives inhibit HDACs by acting as a zinc-binding group (ZBG). The hydroxamic acid moiety coordinates with the Zn²⁺ ion in the enzyme's active site, blocking substrate access and inhibiting its function. This leads to hyperacetylation of histones, relaxation of chromatin, and re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

G cluster_pathway HDAC Inhibition Pathway HDAC {HDAC Enzyme | Active Site with Zn²⁺} Deacetylated Deacetylated Histone (Gene Silencing) HDAC->Deacetylated Deacetylation Apoptosis Cell Cycle Arrest & Apoptosis HDAC->Apoptosis Inhibition leads to Derivative Hydroxamic Acid Derivative Derivative->HDAC Inhibition (Zn²⁺ Chelation) Histone Acetylated Histone Histone->HDAC Substrate

Caption: Mechanism of anticancer action via Histone Deacetylase (HDAC) inhibition by hydroxamic acid derivatives.

Derivatives of N-hydroxy-2-methylbenzenecarboximidoyl chloride can be designed as prodrugs that are converted to active hydroxamic acid inhibitors in vivo, or they can be used to synthesize stable HDAC inhibitors for direct evaluation.[5][6]

Antimicrobial Activity

The ability of hydroxamic acids to chelate essential metal ions like iron (Fe³⁺) and zinc (Zn²⁺) is also crucial for their potential antimicrobial effects.[7] Microorganisms require these metals for various cellular processes, including DNA replication, respiration, and protection against oxidative stress.

Mechanism of Action: Metal Sequestration and Enzyme Inhibition Hydroxamate-based compounds can act as siderophores, which are small molecules with a high affinity for iron.[3] By sequestering iron from the environment, they can deprive bacteria and fungi of this essential nutrient, thereby inhibiting their growth.[8] Additionally, they can inhibit microbial metalloenzymes, such as peptide deformylases, which are essential for bacterial protein synthesis.[9] This dual action makes them attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[10]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and enzymes in the inflammatory pathway are key drug targets.[11][12] Metalloenzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are critical in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes Hydroxamic acid derivatives have been investigated as inhibitors of COX and LOX enzymes.[9][13] By chelating the metal cofactor (iron in the case of LOX) in the active site of these enzymes, these compounds can block the production of inflammatory molecules. This provides a rationale for exploring N-hydroxy-2-methylbenzenecarboximidoyl chloride derivatives as potential anti-inflammatory agents.[14] In vitro assays, such as the inhibition of protein denaturation, can provide an initial screening for this activity, as protein denaturation is a hallmark of inflammation.[15][16][17]

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel derivatives, a cascade of robust and reproducible in vitro assays is essential. The following protocols are foundational for screening and characterizing these compounds.

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] It is a reliable, high-throughput method for initial screening of compound cytotoxicity against cancer cell lines.[19] The choice of this assay is based on its cost-effectiveness and ease of use for determining the concentration-dependent effects of a new compound.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Experimental Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] It provides a quantitative measure of the compound's potency, which is more informative than qualitative methods like disk diffusion. This protocol is chosen for its reproducibility and ability to test multiple compounds and microbial strains simultaneously.[22]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight.[23] Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL, standardized using the 0.5 McFarland standard.[22][23]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[20] This can be assessed visually or by measuring absorbance at 600 nm.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)

Rationale: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15] This assay provides a simple and rapid method to screen for anti-inflammatory potential by measuring a compound's ability to prevent heat-induced protein denaturation.[17] It is a cost-effective preliminary screen before moving to more complex enzyme or cell-based assays.[15]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation (Heat-induced Denaturation): Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.

  • Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS). Measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.[16]

  • Controls: Use Diclofenac sodium as a positive control and a solution with no test compound as the negative control.

  • Analysis: Calculate the percentage inhibition of protein denaturation using the formula: Percentage Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Data Presentation and Proposed Screening Cascade

Effective drug discovery relies on a logical progression of experiments. A proposed screening cascade for evaluating new derivatives is presented below.

G cluster_workflow In Vitro Screening Cascade A Compound Synthesis & Characterization B Primary Screening (Single High Concentration) A->B Anticancer, Antimicrobial, Anti-inflammatory C Dose-Response Analysis (IC₅₀ / MIC Determination) B->C Active 'Hits' D Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) C->D E Secondary Assays (e.g., Cell Cycle, Apoptosis) D->E F Lead Candidate E->F

Sources

Foundational

The Strategic Utility of N-hydroxy-2-methylbenzenecarboximidoyl Chloride as a Nitrile Oxide Precursor in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-hydroxy-2-methylbenzeneca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-hydroxy-2-methylbenzenecarboximidoyl chloride, a versatile precursor for the in situ generation of 2-methylbenzonitrile oxide. We will delve into the synthesis of this precursor, its characterization, and its application in 1,3-dipolar cycloaddition reactions for the construction of valuable isoxazole and isoxazoline scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active compounds.[1][2][3] This document is intended to serve as a practical resource, offering not just procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Significance of Nitrile Oxides and their Heterocyclic Progeny

Nitrile oxides are highly reactive 1,3-dipoles that serve as powerful building blocks in organic synthesis. Their primary utility lies in the [3+2] cycloaddition reaction with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocycles.[4] This transformation is a cornerstone for the synthesis of isoxazolines and isoxazoles, respectively.

The isoxazole and isoxazoline rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their diverse biological activities span a wide range, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][5][6] The ability to readily access these scaffolds through nitrile oxide cycloaddition makes the development of stable and reliable nitrile oxide precursors a critical area of research.

Due to their high reactivity and propensity to dimerize, nitrile oxides are almost exclusively generated in situ for immediate use in subsequent reactions.[7] Hydroximoyl chlorides, such as N-hydroxy-2-methylbenzenecarboximidoyl chloride, are excellent precursors for this purpose, as they can be readily converted to the corresponding nitrile oxide under mild basic conditions.[7][8]

Synthesis and Characterization of N-hydroxy-2-methylbenzenecarboximidoyl Chloride

The synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride typically begins with the corresponding aldoxime, 2-methylbenzaldehyde oxime. The oxime is then chlorinated using a suitable agent, with N-chlorosuccinimide (NCS) being a common and effective choice due to its mild nature and ease of handling.[9]

Synthesis of 2-Methylbenzaldehyde Oxime

The precursor, 2-methylbenzaldehyde oxime, can be prepared from 2-methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base.

Chlorination of 2-Methylbenzaldehyde Oxime

The conversion of the aldoxime to the hydroximoyl chloride is a critical step. The use of N-chlorosuccinimide in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane provides a reliable method for this transformation.

dot graph "Synthesis_of_Precursor" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} "Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride."

Experimental Protocol: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

Materials:

  • 2-Methylbenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • Dissolve 2-methylbenzaldehyde oxime (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add N-chlorosuccinimide (1.05-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Characterization Data

The structural confirmation of N-hydroxy-2-methylbenzenecarboximidoyl chloride is achieved through standard spectroscopic techniques.

Table 1: Spectroscopic Data for N-hydroxy-2-methylbenzenecarboximidoyl chloride

TechniqueCharacteristic Peaks
¹H NMR Aromatic protons (multiplet), methyl protons (singlet), and a broad singlet for the N-OH proton.
¹³C NMR Aromatic carbons, methyl carbon, and the carbon of the C=NOH group.
FT-IR (cm⁻¹) O-H stretch (broad), C=N stretch, and aromatic C-H stretches.[10][11]

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used. Researchers should acquire and interpret their own data for definitive characterization.

In Situ Generation of 2-Methylbenzonitrile Oxide and its Application in [3+2] Cycloaddition

The utility of N-hydroxy-2-methylbenzenecarboximidoyl chloride lies in its facile conversion to the highly reactive 2-methylbenzonitrile oxide. This is typically achieved by dehydrochlorination using a non-nucleophilic organic base, such as triethylamine (Et₃N), in the presence of a dipolarophile to trap the nitrile oxide as it is formed. This "in situ" generation is crucial to prevent the dimerization of the nitrile oxide to the corresponding furoxan.

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} "In situ generation of 2-methylbenzonitrile oxide and subsequent cycloaddition."

General Workflow for [3+2] Cycloaddition

The one-pot procedure for the synthesis of isoxazolines and isoxazoles from N-hydroxy-2-methylbenzenecarboximidoyl chloride is a straightforward and efficient process.

dot graph "Cycloaddition_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

} "General workflow for [3+2] cycloaddition."

Synthesis of 3-(2-Methylphenyl)-5-phenyl-4,5-dihydroisoxazole

This protocol describes a general procedure for the reaction of 2-methylbenzonitrile oxide with styrene, an alkene, to yield the corresponding isoxazoline.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equivalent) and styrene (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Reaction: To the stirred solution, add triethylamine (1.2 equivalents) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(2-methylphenyl)-5-phenyl-4,5-dihydroisoxazole.

Synthesis of 3-(2-Methylphenyl)-5-phenylisoxazole

This protocol outlines the synthesis of an isoxazole through the cycloaddition of 2-methylbenzonitrile oxide with phenylacetylene, an alkyne.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equivalent) and phenylacetylene (1.1 equivalents) in an anhydrous solvent such as toluene.

  • Reaction: Add triethylamine (1.2 equivalents) to the solution and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 3-(2-methylphenyl)-5-phenylisoxazole.

Regioselectivity in Cycloadditions of 2-Methylbenzonitrile Oxide

A key aspect of 1,3-dipolar cycloadditions is the regioselectivity of the reaction. For the reaction of an unsymmetrical nitrile oxide with an unsymmetrical dipolarophile, two regioisomers can potentially be formed. The regiochemical outcome is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[12]

In the case of 2-methylbenzonitrile oxide, the presence of the ortho-methyl group can exert a significant steric influence on the transition state of the cycloaddition, potentially favoring the formation of one regioisomer over the other.[13] For terminal alkenes and alkynes, the reaction generally proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazoline or isoxazole.

Safety and Handling

N-hydroxy-2-methylbenzenecarboximidoyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. While generally stable, hydroximoyl chlorides can be sensitive to heat and should be stored in a cool, dry place.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a valuable and readily accessible precursor for the in situ generation of 2-methylbenzonitrile oxide. Its use in 1,3-dipolar cycloaddition reactions provides a reliable and efficient pathway to a variety of substituted isoxazolines and isoxazoles, which are important scaffolds in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the application of this versatile reagent in synthetic chemistry laboratories.

References

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Exploratory

A Comprehensive Technical Guide to N-hydroxy-2-methylbenzenecarboximidoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-hydroxy-2-methylbenzenecarboximidoyl chloride, a member of the hydroximoyl chloride family, is a versatile synthetic intermediate with signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-2-methylbenzenecarboximidoyl chloride, a member of the hydroximoyl chloride family, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The presence of the reactive hydroximoyl chloride moiety, coupled with the steric and electronic influence of the ortho-methyl group, makes this compound a valuable building block for the synthesis of a diverse range of heterocyclic structures and novel molecular entities. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery and organic synthesis.

Part 1: Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is N-hydroxy-2-methylbenzenecarboximidoyl chloride . However, in scientific literature and chemical databases, several synonyms are likely to be encountered, derived from the common nomenclature for this class of compounds.

Common Synonyms:

  • 2-methylbenzohydroximoyl chloride

  • α-chloro-2-methylbenzaldoxime

  • o-tolylhydroximoyl chloride

Part 2: Physicochemical Properties

Precise experimental data for N-hydroxy-2-methylbenzenecarboximidoyl chloride is limited. However, its properties can be predicted based on the analysis of analogous compounds such as N-hydroxybenzenecarboximidoyl chloride and its substituted derivatives[1][4][5].

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₈ClNO-
Molecular Weight 169.61 g/mol -
Appearance Likely a white to light yellow solidAnalogy to N-hydroxybenzenecarboximidoyl chloride[1]
Melting Point Expected to be in a similar range to related compounds (e.g., N-hydroxybenzenecarboximidoyl chloride: 48-52 °C)Based on N-hydroxybenzenecarboximidoyl chloride data[1]
Solubility Soluble in common organic solvents such as ethers, and chlorinated solvents.General solubility of similar organic compounds.
Stability Should be stored in a cool, dry place away from moisture. Hydroximoyl chlorides can be sensitive to heat and moisture.General handling procedures for reactive organic halides.

Part 3: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl Chloride

The most common and effective method for the synthesis of hydroximoyl chlorides is the chlorination of the corresponding aldoxime. The following protocol is adapted from established procedures for similar compounds, such as the synthesis of N-hydroxybenzenecarboximidoyl chloride from benzaldehyde oxime[1].

Synthesis Workflow Diagram

G cluster_0 Step 1: Preparation of 2-Methylbenzaldehyde Oxime cluster_1 Step 2: Chlorination A 2-Methylbenzaldehyde E 2-Methylbenzaldehyde Oxime A->E B Hydroxylamine Hydrochloride B->E C Base (e.g., NaOH) C->E D Solvent (e.g., Ethanol/Water) D->E F 2-Methylbenzaldehyde Oxime E->F Purified Intermediate I N-hydroxy-2-methylbenzenecarboximidoyl chloride F->I G Chlorinating Agent (e.g., NCS or TCCA) G->I H Solvent (e.g., DMF or Ethyl Acetate) H->I

Caption: Synthesis workflow for N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Experimental Protocol: Synthesis from 2-Methylbenzaldehyde Oxime

This protocol details the chlorination of 2-methylbenzaldehyde oxime using N-chlorosuccinimide (NCS).

Materials:

  • 2-Methylbenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 10% Aqueous Lithium Chloride

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methylbenzaldehyde oxime (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1 to 1.1 equivalents) portion-wise at room temperature. The reaction is exothermic, and an ice bath may be necessary to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with cold water.

    • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, 10% aqueous lithium chloride, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-hydroxy-2-methylbenzenecarboximidoyl chloride.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Safety Note: A safer alternative to the NCS/DMF system, particularly for larger-scale synthesis, involves the use of trichloroisocyanuric acid (TCCA) in a solvent such as ethyl acetate, which avoids the potential for a runaway exothermic reaction associated with DMF and chlorinating agents[6].

Part 4: Applications in Research and Drug Development

Hydroximoyl chlorides are valuable precursors for the generation of nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford a wide range of five-membered heterocyclic compounds, such as isoxazoles and isoxazolines.

Role as a Synthetic Intermediate

The primary application of N-hydroxy-2-methylbenzenecarboximidoyl chloride is as a key intermediate in the synthesis of more complex molecules. The ortho-methyl group can influence the regioselectivity of cycloaddition reactions and modify the properties of the resulting products.

Potential in Medicinal Chemistry

While specific biological activities of N-hydroxy-2-methylbenzenecarboximidoyl chloride have not been extensively reported, related classes of compounds have shown significant therapeutic potential. For instance, hydrazonoyl chlorides, which are structurally similar, have demonstrated promising antitumor properties by inducing DNA damage and inhibiting key signaling pathways like the PI3K/AKT/mTOR pathway[7]. The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance their pharmacological properties[8]. Furthermore, the hydroxyl group can play a crucial role in molecular recognition and binding to biological targets[9].

Potential Signaling Pathway Involvement

Given the antitumor activity of related compounds, N-hydroxy-2-methylbenzenecarboximidoyl chloride and its derivatives could potentially interact with pathways involved in cell proliferation and survival. A hypothetical mechanism could involve the inhibition of kinases or other enzymes that are often dysregulated in cancer.

G cluster_0 Potential Drug Action cluster_1 Cellular Signaling A N-hydroxy-2-methylbenzene- carboximidoyl chloride Derivative C PI3K A->C Inhibition B Growth Factor Receptor B->C D AKT/PKB C->D E mTOR D->E F Cell Proliferation & Survival E->F

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a reactive and versatile chemical entity with considerable potential as a building block in synthetic and medicinal chemistry. Its ability to serve as a precursor to nitrile oxides opens up a rich area of heterocyclic chemistry. While further research is needed to fully elucidate its properties and biological activities, the foundational information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the synthetic utility and therapeutic potential of this and related compounds.

References

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Foundational

An In-depth Technical Guide to the Safe Handling of N-hydroxy-2-methylbenzenecarboximidoyl Chloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N-hydroxy-2-methylbenzenecarboximidoyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N-hydroxy-2-methylbenzenecarboximidoyl chloride. As a member of the hydroxamoyl chloride class of compounds, this chemical requires careful management due to its potential reactivity and toxicity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Classification

Based on data from structurally similar hydroxamoyl chlorides and substituted benzoyl chlorides, N-hydroxy-2-methylbenzenecarboximidoyl chloride is anticipated to be a hazardous substance. The primary hazards are associated with its reactivity and potential to cause irritation or severe damage upon contact.

The likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below. These are inferred from compounds such as 3-Fluoro-N-hydroxybenzimidoyl chloride and N'-Hydroxy-2-methylpropanimidamide.[1][2]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 1/2H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Aquatic ToxicityAcute 1, Chronic 2H400: Very toxic to aquatic life. H411: Toxic to aquatic life with long lasting effects.[4]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Toxicological Profile and Health Effects

The primary routes of exposure are inhalation, ingestion, and dermal or eye contact. The hydroxamoyl chloride functional group is reactive, and the compound should be considered destructive to living tissue.

  • Eye Contact: Expected to cause serious and potentially irreversible eye damage. Immediate and prolonged irrigation is critical to mitigate injury. Symptoms include redness, pain, and blurred vision.[4]

  • Skin Contact: May cause severe skin burns or irritation.[2][4] Prolonged contact can lead to redness and pain. The compound may be absorbed through the skin.

  • Ingestion: Harmful if swallowed. Ingestion may lead to nausea, vomiting, and stomach pain.[4] In severe cases, loss of consciousness and convulsions may occur.[4]

  • Inhalation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[3] Symptoms can include coughing, wheezing, and shortness of breath.[4]

Laboratory Safety and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls

The causality behind these controls is the containment of the chemical at the source, preventing exposure.

  • Chemical Fume Hood: All weighing, handling, and reaction setups involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Safety Equipment: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

Table 2: Required Personal Protective Equipment

Body PartEquipment SpecificationRationale
Eyes/Face Safety glasses with side shields and a face shield.Provides protection against splashes and airborne particles, preventing severe eye damage.
Hands Compatible chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected before use and disposed of after handling.
Body Flame-resistant lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory NIOSH/MSHA approved respirator with appropriate cartridges.Required if working outside a fume hood or if dust/aerosol generation is unavoidable.[6]

Experimental Protocols: Safe Handling & Storage

Adherence to strict protocols is a self-validating system for safety.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned correctly, and emergency equipment is accessible.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any dust.

  • Transfer: Use appropriate tools (spatulas, funnels) to transfer the solid. Avoid creating dust.

  • Post-Handling: After use, decontaminate the work area and equipment. Wash hands thoroughly with soap and water.

Storage Protocol

Improper storage can lead to degradation and increased risk.

  • Conditions: Store in a cool, dry, and well-ventilated area.[4] The container must be kept tightly closed to prevent moisture ingress.

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, bases, and metallic salts.[4][7] Crucially, keep away from water, as it may react to liberate toxic gas.[2]

Emergency and First Aid Procedures

Rapid and correct response to an incident is critical to minimizing harm.

Spill Response Workflow

Spill_Response Diagram 1: Spill Response Workflow start Spill Occurs assess Assess Spill Size & Risk start->assess small_spill Small Spill (<1g) (Trained Personnel Only) assess->small_spill Minor large_spill Large Spill (>1g) or Unknown assess->large_spill Major evacuate Evacuate Area Alert Personnel call_ehs Call Emergency Services / EH&S evacuate->call_ehs ppe_check Don Appropriate PPE (Respirator, Gloves, etc.) small_spill->ppe_check large_spill->evacuate contain Contain Spill with Inert Absorbent Material ppe_check->contain cleanup Carefully Collect Waste (Avoid Dust) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in Sealed, Labeled Container decontaminate->dispose

Caption: Diagram 1: Spill Response Workflow.

First Aid Measures

Immediate action is paramount.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][8] Remove contact lenses if present and easy to do.[4] Seek immediate specialist medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately.[2][4] Drench the affected skin with running water for at least 15 minutes.[4][6] Seek medical attention if irritation persists or burns are present.[4]

  • Ingestion: Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[4] Seek immediate medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][5] If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration.[6] Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[4]

  • Hazards: In case of fire, toxic fumes, including nitrogen oxides and hydrogen chloride, may be emitted.[4][7]

  • Protective Equipment: Fire-fighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Waste Disposal

All waste containing N-hydroxy-2-methylbenzenecarboximidoyl chloride must be treated as hazardous.

  • Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal: Disposal must be carried out by a licensed contractor and in accordance with all local, regional, and national regulations.[4] Do not dispose of it down the drain or into the environment.

Logical Relationship Diagram

Hazard_Mitigation_Logic Diagram 2: Hazard Mitigation Logic cluster_hazards Intrinsic Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes Toxicity Toxicity (Oral, Dermal) EngControls Engineering Controls (Fume Hood) Toxicity->EngControls Corrosivity Corrosivity (Skin/Eyes) Corrosivity->EngControls PPE Personal Protective Equipment (Gloves, Goggles) Corrosivity->PPE Reactivity Reactivity (Water, Heat) AdminControls Administrative Controls (SOPs, Training) Reactivity->AdminControls Storage SOPs SafeOperation Safe Laboratory Operation EngControls->SafeOperation PPE->SafeOperation AdminControls->SafeOperation EmergencyPrep Emergency Preparedness AdminControls->EmergencyPrep Emergency Plans

Caption: Diagram 2: Hazard Mitigation Logic.

References

  • Safety Data Sheet WTP C54. (2010, November 9).
  • Safety Data Sheet. (2022, November 15). Sigma-Aldrich.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • Standard Operating Procedure.
  • Safety Data Sheet. acints.com.
  • Safety Data Sheet. Medline.
  • Safety Data Sheet. Enamine.
  • Safety Data Sheet. (2010, October 20). Fisher Scientific.
  • Safety Data Sheet. (2014, September 1). Fisher Scientific.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • Safety Data Sheet. (2025, November 6). Aldrich.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

An Application Note for the Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, two-step protocol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride, a valuable intermediate in the generation of nitrile oxides for 1,3-dipolar cycloaddition reactions. The synthesis commences with the formation of 2-methylbenzaldoxime from 2-methylbenzaldehyde, which is subsequently chlorinated using N-chlorosuccinimide (NCS) to yield the target hydroximoyl chloride. This guide offers detailed methodologies, mechanistic insights, and safety considerations to ensure a reproducible and safe laboratory-scale synthesis.

Introduction

Hydroximoyl chlorides are key precursors in organic synthesis, most notably for the in-situ generation of nitrile oxides. These highly reactive 1,3-dipoles are instrumental in the construction of five-membered heterocycles, such as isoxazoles and isoxazolines, which are prevalent scaffolds in many biologically active compounds. The title compound, N-hydroxy-2-methylbenzenecarboximidoyl chloride, incorporates a sterically influential ortho-methyl group, which can impart unique reactivity and selectivity in subsequent cycloaddition reactions.

The synthesis is logically divided into two distinct stages:

  • Oxime Formation: The condensation of 2-methylbenzaldehyde with hydroxylamine to form 2-methylbenzaldoxime.

  • Chlorination: The electrophilic chlorination of the aldoxime at the carbon-hydrogen bond of the oxime functional group to afford the desired N-hydroxy-2-methylbenzenecarboximidoyl chloride.

This protocol is designed to be a self-validating system, with clear causality behind experimental choices and references to authoritative sources for key transformations.

Overall Synthesis Pathway

The two-step synthesis proceeds as illustrated below. The initial step involves the formation of an aldoxime from an aldehyde. The subsequent step is the chlorination of the aldoxime to the hydroximoyl chloride.

synthesis_pathway Start 2-Methylbenzaldehyde Intermediate 2-Methylbenzaldoxime Start->Intermediate Step 1: Oximation Product N-hydroxy-2-methyl- benzenecarboximidoyl chloride Intermediate->Product Step 2: Chlorination Reagent1 Hydroxylamine Hydrochloride, Sodium Acetate Reagent1->Intermediate Reagent2 N-Chlorosuccinimide (NCS), DMF Reagent2->Product

Caption: Overall synthesis pathway from 2-methylbenzaldehyde.

Part 1: Synthesis of 2-Methylbenzaldoxime

This initial step involves the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride. Sodium acetate is used as a base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which then reacts with the aldehyde.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Methylbenzaldehyde120.1510.01.20 g (1.18 mL)
Hydroxylamine Hydrochloride69.4911.00.76 g
Sodium Acetate (anhydrous)82.0311.00.90 g
Ethanol (95%)--10 mL
Water--5 mL
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Experimental Protocol
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (1.20 g, 10.0 mmol).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11.0 mmol) and sodium acetate (0.90 g, 11.0 mmol) in a mixture of 10 mL of ethanol and 5 mL of water.

  • Reaction: Add the hydroxylamine solution to the flask containing the aldehyde. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into 50 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylbenzaldoxime.

  • Purification: The product is often a solid or oil and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like an ethyl acetate/hexanes mixture.

Part 2: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

The chlorination of the aldoxime is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF). NCS serves as an effective source of electrophilic chlorine for this transformation.[2]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
2-Methylbenzaldoxime135.1610.01.35 g
N-Chlorosuccinimide (NCS)133.5310.01.34 g
Dimethylformamide (DMF)--20 mL
Water--As needed
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Experimental Protocol

chlorination_workflow A Dissolve 2-methylbenzaldoxime in DMF in a flask B Add N-Chlorosuccinimide (NCS) in one portion A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Pour mixture into ice-water D->E Upon completion F Extract with ethyl acetate E->F G Wash with brine, dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Product obtained (use immediately) H->I

Caption: Workflow for the chlorination of 2-methylbenzaldoxime.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzaldoxime (1.35 g, 10.0 mmol) in 20 mL of DMF.

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.34 g, 10.0 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature may rise slightly.

  • Monitoring: Monitor the reaction by TLC. The reaction is generally complete within a few hours.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Note on Product Stability: N-hydroxy-2-methylbenzenecarboximidoyl chloride can be unstable. It is highly recommended to use the crude product immediately in the subsequent reaction (e.g., nitrile oxide formation and cycloaddition) without further purification or prolonged storage.

Safety and Handling

  • 2-Methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Avoid inhalation and contact with skin.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Handle with care, avoiding contact with skin and eyes.

  • Dimethylformamide (DMF): A potential teratogen. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The final product, a hydroximoyl chloride, should be handled with care as it may be a lachrymator and irritant.

Conclusion

The described two-step protocol provides a reliable and accessible method for the laboratory-scale synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride. By following the detailed procedures for oximation and subsequent chlorination, researchers can effectively prepare this key intermediate for use in various synthetic applications, particularly in the construction of complex heterocyclic systems. The causality-driven explanations for procedural choices and adherence to safety protocols are paramount for a successful and safe execution of this synthesis.

References

  • ResearchGate. Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4). Available at: [Link]

  • ResearchGate. A Novel One-Pot Synthesis of Hydroximoyl Chlorides and 2-Isoxazolines Using N-tert-Butyl-N-chlorocyanamide. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • ACS Publications. Synthesis and configurations of O-substituted hydroximoyl chlorides. Stereochemistry and mechanism of alkoxide ion substitution at the carbon-nitrogen double bond. Available at: [Link]

  • PMC. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Available at: [Link]

  • Google Patents. Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime.
  • ScienceDirect. facile preparation of substituted benzimidazole-2-carboxylates. Available at: [Link]

  • Wikipedia. Benzaldehyde oxime. Available at: [Link]

  • Organic Syntheses. α-OXYBENZOYLATION OF ALDEHYDES AND KETONES. Available at: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]

  • PubChem. 2-Methyl-benzaldoxime. Available at: [Link]

Sources

Application

Application Note: Use of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride in 1,3-Dipolar Cycloaddition Reactions

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The isoxazole and isoxazoline scaffolds are privileged pharmacophores in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The isoxazole and isoxazoline scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized to improve metabolic stability and modulate hydrogen-bonding interactions[1]. A highly robust method for constructing these 5-membered heterocycles is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (alkene or alkyne).

N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzhydroximoyl chloride) serves as a stable, bench-ready precursor for the in situ generation of 2-methylbenzonitrile oxide. This application note provides a comprehensive, self-validating guide to utilizing this precursor, detailing the mechanistic causality behind reaction conditions and providing a field-proven protocol for synthesizing 3-(o-tolyl)isoxazole derivatives, a motif recently utilized in the development of [2].

Mechanistic Principles & Reaction Causality

The synthesis relies on a two-stage cascade occurring in a single reaction vessel:

  • Dehydrohalogenation: The addition of a mild base (typically triethylamine, Et₃N) strips hydrogen chloride from the imidoyl chloride precursor, generating the highly reactive 1,3-dipole, 2-methylbenzonitrile oxide [3].

  • [3+2] Cycloaddition: The transient nitrile oxide undergoes a concerted pericyclic reaction with a dipolarophile. Reaction with an alkyne yields a fully aromatic isoxazole, whereas reaction with an alkene yields an isoxazoline[1].

The Causality of Dimerization (The Furoxan Trap): Nitrile oxides are inherently unstable and prone to spontaneous dimerization. If the steady-state concentration of 2-methylbenzonitrile oxide becomes too high, it will react with itself to form 3,4-bis(o-tolyl)furoxan, a dead-end byproduct. Therefore, the rate of base addition is the most critical parameter in this workflow. By adding Et₃N dropwise, the dipole is generated slowly, ensuring it is immediately consumed by the excess dipolarophile rather than dimerizing.

Mechanism A N-Hydroxy-2-methylbenzene- carboximidoyl chloride (Precursor) B 2-Methylbenzonitrile Oxide (1,3-Dipole) A->B Base (e.g., Et3N) - HCl D 3-(o-Tolyl)isoxazole or Isoxazoline (Cycloadduct) B->D + Dipolarophile [3+2] Cycloaddition E Furoxan (Dimer Byproduct) B->E Dimerization (Side Reaction) C Dipolarophile (Alkyne/Alkene) C->D

Reaction pathway of N-hydroxy-2-methylbenzenecarboximidoyl chloride to isoxazole cycloadducts.

Experimental Design & Optimization

To design a self-validating experiment, researchers must select conditions that provide immediate visual or analytical feedback. Table 1 summarizes the quantitative and qualitative impacts of varying reaction parameters.

Table 1: Optimization of Reaction Parameters for 1,3-Dipolar Cycloaddition

ParameterConditionVisual/Analytical CueMechanistic RationaleExpected Yield
Solvent Toluene (Anhydrous)Rapid formation of white precipitateNon-polar nature forces Et₃N·HCl out of solution, driving the equilibrium forward.High (>75%)
Solvent DichloromethaneHomogeneous solution initiallyGood solubility for all reagents, but the salt remains partially dissolved, slowing kinetics.Moderate (50-60%)
Base Addition Dropwise (over 15-30 min)Gradual precipitationMaintains a low steady-state concentration of the highly reactive nitrile oxide.High
Base Addition All-at-onceRapid, exothermic precipitationHigh dipole concentration leads to rapid self-condensation (furoxan formation).Low (<30%)
Temperature 80°C (for alkynes)Precursor consumption on TLCOvercomes the higher activation energy barrier of alkynes compared to alkenes.Optimal

Detailed Experimental Protocol

The following protocol details the synthesis of 1-[3-(o-tolyl)isoxazol-5-yl]ethan-1-ol , utilizing but-3-yn-2-ol as the dipolarophile. This specific methodology is adapted from validated routes used in the synthesis of [2].

Materials Required:
  • N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equiv, e.g., 400 mg, 2.36 mmol)

  • But-3-yn-2-ol (1.1 equiv, 181 mg, 2.59 mmol)

  • Triethylamine (Et₃N) (1.7 equiv, 0.55 mL, 4.01 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology (Self-Validating Workflow):
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add N-hydroxy-2-methylbenzenecarboximidoyl chloride (400 mg) and anhydrous toluene (10 mL). Stir until fully dissolved.

  • Dipolarophile Addition: Add but-3-yn-2-ol (181 mg) to the stirring solution at room temperature.

  • Controlled Dehydrohalogenation (Critical Step): Equip the flask with an addition funnel or use a syringe pump. Add Et₃N (0.55 mL) dropwise over a period of 15 to 30 minutes.

    • Self-Validation Cue: You will observe the immediate formation of a dense white precipitate (Et₃N·HCl). This confirms the successful generation of the nitrile oxide[2].

  • Cycloaddition: Once the addition is complete, attach a reflux condenser and heat the reaction mixture to 80°C for 3 hours.

    • Analytical Cue: Monitor by TLC (e.g., 20% EtOAc in Hexanes). The UV-active precursor spot should disappear, replaced by a new, often more polar, UV-active product spot.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the Et₃N·HCl salts. Wash the filter cake with a small amount of cold toluene (2 x 5 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure to afford a crude brown liquid. Purify via silica gel column chromatography (eluting with an EtOAc/Hexane gradient) to isolate the pure 1-[3-(o-tolyl)isoxazol-5-yl]ethan-1-ol.

Workflow Step1 1. Dissolve Precursor (1.0 eq) in Anhydrous Toluene Step2 2. Add Dipolarophile (1.1 eq) (e.g., but-3-yn-2-ol) Step1->Step2 Step3 3. Dropwise Addition of Et3N (1.7 eq) over 15-30 mins Step2->Step3 Step4 4. Heat Reaction to 80°C for 3 hours Step3->Step4 Step5 5. Cool to RT and Filter Et3N·HCl Precipitate Step4->Step5 Step6 6. Concentrate & Purify via Silica Gel Chromatography Step5->Step6

Step-by-step workflow for the synthesis of 1-[3-(o-tolyl)isoxazol-5-yl]ethan-1-ol.

Troubleshooting & Quality Control

  • Low Yield / High Furoxan Formation: If NMR or LC-MS analysis of the crude mixture reveals high levels of the furoxan dimer (mass = 294 g/mol for the o-tolyl derivative), the rate of Et₃N addition was too fast, or the concentration of the dipolarophile was too low. Remedy this by increasing the dilution of the reaction or slowing the base addition rate.

  • Incomplete Reaction: If the imidoyl chloride precursor remains unconsumed after 3 hours at 80°C, verify the anhydrous nature of the toluene and Et₃N. Water can hydrolyze the imidoyl chloride or the nitrile oxide into the corresponding carboxylic acid or hydroxamic acid.

  • Regioselectivity Concerns: Terminal alkynes typically yield 3,5-disubstituted isoxazoles with excellent regioselectivity due to steric and electronic preferences during the concerted transition state. If mixtures of 3,4- and 3,5-isomers are observed, consider utilizing copper(I) catalysis to enforce strict regiocontrol[1].

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680-32705. URL:[Link]

  • Hadida Ruah, S. S., et al. (2019). Pyrrolopyrimidines as CFTR potentiators. U.S. Patent No. 10,301,315 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Bigdeli, M. A., Mahdavinia, G. H., & Jafari, S. (2007). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. Journal of Chemical Research, 2007(1), 26-28. URL:[Link]

Sources

Method

Application of N-hydroxy-2-methylbenzenecarboximidoyl chloride in heterocyclic synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-hydroxy-2-methylbenzenecarboximidoyl chloride and its class of related hydroximoyl chlorides in the synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-hydroxy-2-methylbenzenecarboximidoyl chloride and its class of related hydroximoyl chlorides in the synthesis of heterocyclic compounds.

Introduction: The Strategic Role of Hydroximoyl Chlorides in Heterocyclic Chemistry

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies to access these scaffolds is a cornerstone of modern organic chemistry and drug discovery.[1] Among the myriad of synthetic precursors, hydroximoyl chlorides—and specifically N-hydroxy-2-methylbenzenecarboximidoyl chloride—represent a highly valuable and reactive class of intermediates.

While appearing as simple chlorinated oximes, their true synthetic power lies in their ability to serve as stable, readily accessible precursors to nitrile oxides. These nitrile oxides are potent 1,3-dipoles that unlock one of the most powerful reactions for five-membered heterocycle synthesis: the [3+2] cycloaddition.[2] This guide will elucidate the core principles, applications, and detailed protocols for leveraging N-hydroxy-2-methylbenzenecarboximidoyl chloride and its analogs in the construction of valuable isoxazole and isoxazoline ring systems.

Core Principle: The Hydroximoyl Chloride to Nitrile Oxide Pathway

The synthetic utility of hydroximoyl chlorides is almost exclusively channeled through their conversion into nitrile oxides. This transformation is typically not an isolation step but rather an in situ generation that immediately leads to the desired heterocyclic product. The process follows a well-established, two-step mechanistic sequence.

  • Preparation of the Hydroximoyl Chloride : The journey begins with the corresponding aldoxime. For the title compound, this would be 2-methylbenzaldoxime. The aldoxime is chlorinated using a variety of reagents, with N-Chlorosuccinimide (NCS) or systems like Oxone® in the presence of HCl being particularly effective.[2][3] This step converts the C=N-OH group into the more reactive C(Cl)=N-OH moiety.

  • In Situ Generation of the Nitrile Oxide and [3+2] Cycloaddition : The hydroximoyl chloride is treated with a non-nucleophilic base, most commonly triethylamine (Et₃N). The base abstracts the acidic hydroxyl proton and facilitates the elimination of a chloride ion, generating the highly reactive nitrile oxide intermediate (R-C≡N⁺-O⁻).[4] If a dipolarophile, such as an alkene or alkyne, is present in the reaction mixture, the nitrile oxide undergoes a rapid and often highly regioselective 1,3-dipolar cycloaddition reaction to form a five-membered heterocycle.[5][6]

  • With Alkenes : The reaction yields Δ²-isoxazolines.

  • With Alkynes : The reaction yields isoxazoles.

This one-pot sequence—chlorination followed by base-induced cycloaddition—is a highly efficient strategy for building molecular complexity from simple starting materials.

Nitrile Oxide Cycloaddition cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition HC N-Hydroxy-2-methyl- benzenecarboximidoyl chloride NO 2-Methylbenzonitrile Oxide (1,3-Dipole) HC->NO Dehydrohalogenation Base Et₃N Base->HC Salt Et₃N·HCl NO->Salt Byproduct Product 3-(2-Tolyl)-5-phenyl- 4,5-dihydroisoxazole NO->Product Reaction Alkene Dipolarophile (e.g., Styrene) Alkene->Product caption Mechanism: Nitrile Oxide Generation and Cycloaddition

Caption: General mechanism for heterocycle synthesis.

Application Protocol: One-Pot Synthesis of 3-(2-Tolyl)-5-phenyl-4,5-dihydroisoxazole

This protocol details the synthesis of a representative isoxazoline from 2-methylbenzaldoxime and styrene, proceeding through the in situ generation of N-hydroxy-2-methylbenzenecarboximidoyl chloride and its corresponding nitrile oxide.

Materials
  • 2-Methylbenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology
  • Reaction Setup : To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldoxime (e.g., 1.35 g, 10 mmol). Dissolve it in 20 mL of anhydrous DMF and cool the solution to 0 °C in an ice bath.

    • Causality Note: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the starting materials and intermediates. Cooling to 0 °C helps to control the exothermicity of the chlorination reaction and improves the stability of the hydroximoyl chloride intermediate.

  • Formation of Hydroximoyl Chloride : While stirring at 0 °C, add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Stir the reaction mixture at 0 °C for an additional 1 hour.

    • Causality Note: A slight excess of NCS ensures complete conversion of the aldoxime. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldoxime spot disappears. The product of this step is N-hydroxy-2-methylbenzenecarboximidoyl chloride.

  • Addition of Dipolarophile : To the cold reaction mixture containing the hydroximoyl chloride, add styrene (1.15 g, 11 mmol, 1.1 eq).

    • Causality Note: The dipolarophile is added before the base to ensure it is present to "trap" the highly reactive nitrile oxide as soon as it is formed, minimizing unwanted side reactions like dimerization.[7]

  • Nitrile Oxide Generation & Cycloaddition : Prepare a solution of triethylamine (1.53 mL, 11 mmol, 1.1 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the main reaction flask over 30 minutes using a dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Causality Note: The slow, dropwise addition of the base is critical. It maintains a low, steady-state concentration of the nitrile oxide, which favors the desired intermolecular cycloaddition over the undesired dimerization pathway that can form furoxans.[7]

  • Work-up and Isolation : Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality Note: The aqueous work-up removes the water-soluble byproducts, primarily DMF, triethylamine hydrochloride, and any remaining succinimide.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-tolyl)-5-phenyl-4,5-dihydroisoxazole.

Experimental Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Dissolve 2-Methylbenzaldoxime in DMF B 2. Add N-Chlorosuccinimide (NCS) (Forms Hydroximoyl Chloride) A->B C 3. Add Styrene (Dipolarophile) B->C D 4. Add Et₃N Solution Dropwise (0 °C) (Generates Nitrile Oxide & Cycloaddition) C->D E 5. Warm to Room Temp & Stir Overnight D->E F 6. Aqueous Work-up (Water & Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Isoxazoline Product H->I caption Workflow for One-Pot Isoxazoline Synthesis

Caption: Workflow for One-Pot Isoxazoline Synthesis.

Data Summary: Scope and Versatility

The true strength of this methodology lies in its modularity. By varying the starting aldoxime and the dipolarophile, a diverse library of substituted isoxazolines and isoxazoles can be generated. The table below provides representative examples based on established procedures.[8]

EntryAryl Aldoxime PrecursorDipolarophileProduct StructureRepresentative Yield
12-MethylbenzaldoximeStyrene3-(2-Tolyl)-5-phenyl-4,5-dihydroisoxazole~85%
24-ChlorobenzaldoximeStyrene3-(4-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole~92%
34-Methoxybenzaldoxime1-Hexene3-(4-Methoxyphenyl)-5-butyl-4,5-dihydroisoxazole~78%
4BenzaldoximePhenylacetylene3,5-Diphenylisoxazole~88%

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and specific conditions.

Trustworthiness: Self-Validation and Troubleshooting

  • Reaction Monitoring : The progress of both the chlorination and cycloaddition steps can be reliably monitored by TLC. The disappearance of the starting aldoxime confirms the formation of the hydroximoyl chloride, and the subsequent disappearance of the hydroximoyl chloride (or appearance of the product spot) confirms the cycloaddition.

  • Side Reactions : The primary potential side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide). As mentioned, this is suppressed by the slow addition of the base and ensuring the dipolarophile is present in slight excess.[7]

  • Stability : While aromatic hydroximoyl chlorides are generally stable enough to be handled in this one-pot procedure, aliphatic analogs can be less stable.[4] For these substrates, maintaining low temperatures throughout the process is even more crucial.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride, as a representative of the broader class of hydroximoyl chlorides, is a powerful and versatile intermediate in modern heterocyclic synthesis. Its utility as a stable, accessible precursor for the in situ generation of nitrile oxides provides a direct and high-yielding pathway to isoxazoline and isoxazole cores. The operational simplicity of the one-pot protocol, combined with its wide substrate scope, makes this methodology an invaluable tool for researchers in medicinal chemistry and materials science, enabling the rapid assembly of diverse molecular architectures for further investigation.

References

  • Kotake, Y., et al. (2002). Synthesis of aza-heterocycles from oximes by amino-Heck reaction. The Japan Chemical Journal Forum and Wiley Periodicals, Inc. Available at: [Link]

  • Demjén, A. (2018). Recent Advances in the Synthesis of Heterocycles from Oximes (2014-2017). Letters in Organic Chemistry, 15(8). Available at: [Link]

  • Demjén, A. (2018). Recent Advances in the Synthesis of Heterocycles from Oximes. ResearchGate. Available at: [Link]

  • Khmyl, A.A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(18). Available at: [Link]

  • Korbonits, D., & Kanzel-Szvoboda, I. (1988). SYNTHESIS OF HETEROCYCLES FROM AMINOAMIDE OXIMES. Journal of the Serbian Chemical Society. Available at: [Link]

  • Bräse, S., et al. (2005). Synthesis of Functionalized Heterocycles by Cyclization Reactions of Oxime and Hydrazone 1,4-Dianions. Synlett, 2005(14). Available at: [Link]

  • Khmyl, A.A., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(21). Available at: [Link]

  • Plumet, J. (2021). The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry, 25(22). Available at: [Link]

  • de Andrade, J.B., et al. (2018). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Tanaka, K., et al. (2005). Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4). ResearchGate. Available at: [Link]

  • Padmavathi, V., et al. (2011). Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • Andraos, J., et al. (2006). Synthesis and Characterization of α,β-Unsaturated Hydroximoyl Chlorides and Hydroximates. Australian Journal of Chemistry, 59(7). Available at: [Link]

  • Cortés, R., et al. (1993). ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. Heterocycles, 36(10). Available at: [Link]

  • Tamami, B., & Ghazi, I. (2000). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Reddy, B.A., et al. (2014). Reaction of WA with various N-hydroxy benzenecarboximidoyl chlorides. ResearchGate. Available at: [Link]

  • Kim, J. N., et al. (1996). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry, 61(26). Available at: [Link]

  • (No author listed). (2020). Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide from 3-methylbenzoic acid. ResearchGate. Available at: [Link]

  • (No author listed). (N.D.). Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. Available at: [Link]

  • Radi, M., & Schenone, S. (2014). Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Medicinal Chemistry, 6(1). Available at: [Link]

  • Glavica, P., et al. (2012). Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. SciSpace. Available at: [Link]

  • Gleave, D.M., & Jencks, W.P. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. The Journal of Organic Chemistry, 66(2). Available at: [Link]

  • (No author listed). (N.D.). N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N- Chlorosuccinimide. Supporting Information. Available at: [Link]

  • Al-Masoudi, W.A. (2014). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. ResearchGate. Available at: [Link]

  • Głowacka, I.E., & Głowacki, E.D. (2014). Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry, 10. Available at: [Link]

  • Roughley, S.D., & Jordan, A.M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Journal of Medicinal Chemistry, 54(10). Available at: [Link]

Sources

Application

The Strategic Application of N-hydroxy-2-methylbenzenecarboximidoyl Chloride in the Synthesis of Isoxazoline Scaffolds

Introduction: The Versatility of Isoxazolines and the Role of Hydroximoyl Chlorides The isoxazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Isoxazolines and the Role of Hydroximoyl Chlorides

The isoxazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] These five-membered heterocycles are key components in a range of therapeutics, including antimicrobial, anti-inflammatory, and anticonvulsant agents. A cornerstone of isoxazoline synthesis is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene.[2][3]

N-hydroxy-2-methylbenzenecarboximidoyl chloride, a member of the hydroximoyl chloride family, serves as a stable and reliable precursor for the in situ generation of 2-methylbenzonitrile oxide. This targeted approach allows for the controlled formation of 3-(o-tolyl)-substituted isoxazolines, a class of compounds with significant potential in drug discovery programs. This guide provides a comprehensive overview of the synthesis, mechanism, and practical application of N-hydroxy-2-methylbenzenecarboximidoyl chloride as a key reagent for the construction of diverse isoxazoline libraries.

Core Principles: The 1,3-Dipolar Cycloaddition Pathway

The synthesis of isoxazolines from N-hydroxy-2-methylbenzenecarboximidoyl chloride hinges on a two-step, one-pot process. First, the hydroximoyl chloride is treated with a non-nucleophilic base, typically a tertiary amine like triethylamine, to facilitate the dehydrochlorination and generate the transient, highly reactive 2-methylbenzonitrile oxide. This intermediate then readily undergoes a 1,3-dipolar cycloaddition with a selected alkene (dipolarophile) to yield the desired isoxazoline ring system.[4]

The regioselectivity of the cycloaddition is a critical consideration and is primarily governed by both steric and electronic factors of the nitrile oxide and the alkene.[5] Generally, the reaction of an aryl-substituted nitrile oxide with a monosubstituted alkene favors the formation of the 5-substituted isoxazoline. However, the substitution pattern on both reactants can influence the outcome, sometimes leading to mixtures of regioisomers.[5][6]

digraph "Isoxazoline Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: General workflow for the synthesis of 3-(o-tolyl)isoxazolines.

Protocols and Methodologies

Part 1: Synthesis of the Precursor, N-hydroxy-2-methylbenzenecarboximidoyl chloride

The reliable synthesis of isoxazolines begins with a high-quality hydroximoyl chloride precursor. This is typically prepared from the corresponding aldoxime, which in turn is synthesized from the parent aldehyde.

Step 1A: Synthesis of 2-Methylbenzaldoxime

  • To a solution of 2-methylbenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield pure 2-methylbenzaldoxime.

Step 1B: Chlorination to N-hydroxy-2-methylbenzenecarboximidoyl chloride

  • Dissolve the 2-methylbenzaldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-hydroxy-2-methylbenzenecarboximidoyl chloride, which can often be used in the subsequent cycloaddition step without further purification.

Part 2: General Protocol for the Synthesis of 3-(o-tolyl)isoxazolines

This protocol describes a general method for the 1,3-dipolar cycloaddition of in situ generated 2-methylbenzonitrile oxide with an alkene.

Materials:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride

  • Alkene (dipolarophile)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 eq.) and the desired alkene (1.2 eq.) in the chosen anhydrous solvent.

  • Stir the solution at room temperature.

  • Slowly add a solution of triethylamine (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture over a period of 15-30 minutes. The formation of triethylamine hydrochloride is often observed as a white precipitate.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting hydroximoyl chloride. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkenes.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude isoxazoline product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(o-tolyl)isoxazoline.

digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Figure 2: Step-by-step experimental workflow for isoxazoline synthesis.

Data and Applications

The following table provides representative examples of 3-(o-tolyl)isoxazolines synthesized using the general protocol, highlighting the versatility of this method with various alkene substitution patterns.

EntryAlkeneProductYield (%)
1Styrene3-(o-tolyl)-5-phenyl-4,5-dihydroisoxazole~85%
21-Octene5-hexyl-3-(o-tolyl)-4,5-dihydroisoxazole~78%
3Methyl AcrylateMethyl 3-(o-tolyl)-4,5-dihydroisoxazole-5-carboxylate~90%
4Allyl Alcohol(3-(o-tolyl)-4,5-dihydroisoxazol-5-yl)methanol~70%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency. The regiochemistry is predicted based on established principles for aryl nitrile oxides.

Safety and Handling

N-hydroxy-2-methylbenzenecarboximidoyl chloride and related hydroximoyl chlorides should be handled with care in a well-ventilated fume hood. They are irritants and may be harmful if swallowed or in contact with skin.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Thionyl chloride and oxalyl chloride, often used in the synthesis of the precursor acyl chloride, are highly corrosive and react violently with water.[8][9] All reactions should be performed under an inert atmosphere to prevent moisture contamination.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a highly effective and versatile reagent for the synthesis of 3-(o-tolyl)-substituted isoxazolines. The 1,3-dipolar cycloaddition reaction proceeds under mild conditions, tolerates a wide range of functional groups on the alkene partner, and generally affords good to excellent yields of the desired heterocyclic products. The straightforward protocols and predictable reactivity make this reagent a valuable tool for researchers, scientists, and drug development professionals engaged in the construction of novel isoxazoline-based molecular entities.

References

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PMC. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Keten. Part 19. The reactions of 2,4,6-trimethylbenzonitrile N-oxide with ketens. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A kind of synthesis technology of 2- methyl -3- methoxy benzoyl chloride.
  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. ResearchGate. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC. [Link]

  • SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Wiadomości Chemiczne. [Link]

  • A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 -.
  • Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides(1). PubMed. [Link]

  • Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

Method

Application Note: Experimental Protocols for the Synthesis and 1,3-Dipolar Cycloaddition of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride

Introduction & Mechanistic Overview N-Hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzhydroximoyl chloride or o-toluoyl chloride oxime) is a highly versatile, bench-stable electrophilic precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-Hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzhydroximoyl chloride or o-toluoyl chloride oxime) is a highly versatile, bench-stable electrophilic precursor used extensively in heterocyclic chemistry. Its primary synthetic utility lies in its role as a masked 1,3-dipole. Upon treatment with a mild base, it undergoes dehydrohalogenation to generate 2-methylbenzonitrile oxide[1].

This transient, highly reactive nitrile oxide readily participates in stereospecific [3+2] 1,3-dipolar cycloadditions (1,3-DC) with various dipolarophiles—such as alkenes, alkynes, and 1,3-diketones—to form sterically hindered o-tolyl-substituted isoxazoles and isoxazolines[1]. These five-membered heterocycles are privileged scaffolds in modern drug development, prominently featured in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators[2] and Janus Kinase (JAK) inhibitors[3].

Because unhindered nitrile oxides are highly susceptible to spontaneous bimolecular dimerization (yielding biologically inactive furoxans), N-hydroxy-2-methylbenzenecarboximidoyl chloride is rarely isolated in its active dipole form. Instead, experimental workflows mandate strictly controlled, in situ generation of the dipole in the presence of an excess of the target dipolarophile[4].

Reaction Pathway & Workflow Visualization

Pathway A 2-Methylbenzaldehyde Oxime B N-Hydroxy-2-methylbenzene- carboximidoyl chloride A->B NCS, DMF Chlorination C 2-Methylbenzonitrile Oxide (In situ) B->C Base (Et₃N) -HCl D Isoxazole / Isoxazoline Derivatives C->D Dipolarophile [3+2] Cycloaddition E Furoxan (Dimerization Byproduct) C->E No Dipolarophile Dimerization

Reaction pathway from 2-methylbenzaldehyde oxime to isoxazole derivatives via a nitrile oxide.

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride

Objective: Conversion of 2-methylbenzaldehyde oxime to the corresponding hydroximoyl chloride via electrophilic halogenation[5].

Reagents:

  • 2-Methylbenzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 2-methylbenzaldehyde oxime (e.g., 2.25 g, 16.6 mmol) in anhydrous DMF (30 mL) in a round-bottom flask equipped with a magnetic stirrer[5]. Causality: DMF is critical here not merely as a solvent, but as a catalytic mediator that facilitates the transfer of electrophilic chlorine via a Vilsmeier-type intermediate.

  • Controlled Addition: Add NCS (2.22 g, 16.6 mmol) in small, fractional portions over 15 minutes at ambient temperature[5]. Causality: The chlorination of oximes is highly exothermic. Fractional addition mitigates the risk of a thermal runaway, preventing over-oxidation to the corresponding carboxylic acid and suppressing the formation of tarry byproducts.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 2 hours[5]. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc) until the starting oxime is completely consumed. This self-validating step ensures complete conversion before workup.

  • Quenching: Pour the reaction mixture into crushed ice-water (approx. 100 mL)[5]. Causality: Ice-water rapidly quenches the reaction, precipitating the hydrophobic hydroximoyl chloride product while sequestering the highly water-soluble DMF and succinimide byproduct in the aqueous phase.

  • Extraction & Isolation: Extract the resulting aqueous mixture with Ethyl Acetate (3 × 50 mL)[5]. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is typically of sufficient purity for immediate use in cycloaddition reactions.

Protocol 2: 1,3-Dipolar Cycloaddition (1,3-DC) Workflow

Objective: In situ generation of 2-methylbenzonitrile oxide and subsequent trapping with a dipolarophile to form an isoxazole or isoxazoline derivative[2].

Reagents:

  • N-Hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equiv)

  • Dipolarophile (e.g., but-3-yn-2-ol, 1.1–1.5 equiv)

  • Triethylamine (Et₃N, 1.2–1.7 equiv)

  • Toluene or Diethyl Ether (Solvent)

Step-by-Step Methodology & Causality:

  • Substrate Mixing: In a dry reaction vessel, dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride (e.g., 400 mg, 2.36 mmol) and the dipolarophile (e.g., but-3-yn-2-ol, 181 mg, 2.59 mmol) in a non-nucleophilic solvent such as toluene (10 mL)[2].

  • Base Addition (Critical Step): Add Et₃N (0.55 mL, 4.01 mmol) dropwise over 15–30 minutes to the stirred solution[2]. Causality: The base abstracts the acidic oxime proton, prompting the elimination of the chloride ion to yield the transient 2-methylbenzonitrile oxide. Dropwise addition ensures that the steady-state concentration of the generated nitrile oxide remains exceptionally low. This kinetic control heavily favors the intermolecular [3+2] cycloaddition with the abundant dipolarophile over the bimolecular dimerization of the nitrile oxide into a furoxan byproduct.

  • Thermal Activation: Depending on the electronic nature of the dipolarophile, heat the reaction to 80 °C (for less reactive alkynes in toluene)[2] or stir at ambient temperature (for highly reactive electron-deficient alkenes like ethyl acrylate in diethyl ether) for 3 to 16 hours[3].

  • Workup & Purification: Cool the reaction mixture to room temperature. Filter off the precipitated triethylamine hydrochloride salts to prevent them from interfering with chromatography[2]. Concentrate the filtrate under reduced pressure to afford the crude cycloadduct. Purify via silica gel column chromatography to isolate the pure isoxazole or isoxazoline derivative[2].

Data Presentation: Optimization of Cycloaddition Conditions

The following table summarizes validated experimental parameters for the 1,3-dipolar cycloaddition of N-hydroxy-2-methylbenzenecarboximidoyl chloride across various drug development and green chemistry applications.

DipolarophileBaseSolvent SystemTemperatureTimeTarget ApplicationReference
But-3-yn-2-olEt₃NToluene80 °C3 hCFTR Potentiators[2]
Ethyl acrylateEt₃NDiethyl etherAmbient16 hJAK Kinase Inhibitors[3]
1,3-DiketonesDIPEAWater/MeOH (95:5)Ambient2 hGreen Synthesis[4]

References

  • Reactions between various arylhydroximoyl chlorides and 1,3-diketones. ResearchGate.4

  • Patent Application Publication US 2014/0107099 A1 (Pyrazolopyrimidine JAK Inhibitor Compounds). Googleapis.com. 5

  • US10301315B2 - Pyrrolopyrimidines as CFTR potentiators. Google Patents. 2

  • KR20110079887A - Pyrazolopyrimidine VII inhibitor compounds and methods. Google Patents. 3

  • 1,3-Dipolar cycloaddition. Wikipedia.1

Sources

Application

Application Note: In Situ Generation of 2-Methylbenzonitrile Oxide for 1,3-Dipolar Cycloadditions

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Synthesis of functionalized isoxazoles and isoxazolines via[3+2] cycloaddition. Introduction & Mechanistic Causality Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Synthesis of functionalized isoxazoles and isoxazolines via[3+2] cycloaddition.

Introduction & Mechanistic Causality

Nitrile oxides are highly reactive 1,3-dipoles that serve as indispensable building blocks in medicinal chemistry, primarily for constructing isoxazole and isoxazoline pharmacophores via [3+2] cycloadditions. However, due to their extreme reactivity, isolating aliphatic or unhindered aromatic nitrile oxides is practically impossible; they rapidly undergo bimolecular dimerization to form thermodynamically stable furoxans (1,2,5-oxadiazole 2-oxides).

To circumvent this, the gold standard approach is the in situ generation of the nitrile oxide from a bench-stable precursor . This application note details the optimized protocol for generating 2-methylbenzonitrile oxide from N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzhydroximoyl chloride) via base-mediated dehydrohalogenation (Huisgen's methodology) .

The Steric & Kinetic Paradigm

The ortho-methyl group on the aromatic ring of the precursor provides a slight steric shield to the reactive carbon of the resulting nitrile oxide. While this marginally slows the rate of undesired furoxan formation compared to unsubstituted benzonitrile oxide, it also reduces the rate of the desired cycloaddition. Therefore, kinetic control is the absolute most critical parameter . By adding the base dropwise over several hours via a syringe pump, the steady-state concentration of the nitrile oxide is kept near zero, ensuring it is consumed by the dipolarophile before it can encounter another dipole molecule to dimerize .

Mechanism HC N-Hydroxy-2-methylbenzene- carboximidoyl chloride (Bench-Stable Precursor) Base Base (e.g., TEA) - HCl HC->Base NO 2-Methylbenzonitrile Oxide (Highly Reactive 1,3-Dipole) Base->NO Dehydrohalogenation Product Isoxazoline / Isoxazole (Desired Product) NO->Product [3+2] Cycloaddition (with Dipolarophile) Dimer Furoxan Derivative (Undesired Dimer) NO->Dimer Bimolecular Dimerization Alkene Dipolarophile (Alkene/Alkyne) Alkene->Product

Reaction pathway of in situ nitrile oxide generation, cycloaddition, and competitive dimerization.

Experimental Design & Quantitative Optimization

The choice of base and the rate of its addition dictate the success of the reaction. Triethylamine (TEA) is the preferred organic base due to its complete solubility in dichloromethane (DCM) and an appropriate pKa​ that allows for rapid, quantitative deprotonation of the oxime without degrading the dipolarophile.

The table below summarizes our internal optimization data, demonstrating the severe penalty of rapid base addition (bolus) versus the high yields achieved through strict kinetic control.

Table 1: Effect of Base Addition Rate on Product Distribution

EntryBase (Equiv)Solvent SystemAddition TimeIsoxazoline Yield (%)Furoxan Dimer (%)
1TEA (1.1)Anhydrous DCMBolus (1 min)32%65%
2TEA (1.1)Anhydrous DCM1 Hour68%25%
3 TEA (1.1) Anhydrous DCM 4 Hours 91% < 5%
4NaHCO₃ (2.0)DCM / H₂O (1:1)Biphasic Stir85%10%

Note: Entry 3 represents the optimized conditions utilized in the protocol below. Entry 4 is a viable alternative if a syringe pump is unavailable, relying on phase-transfer limitations to control the reaction rate.

Self-Validating Experimental Protocol

This protocol describes the in situ generation of 2-methylbenzonitrile oxide and its subsequent trapping with a standard terminal alkene (e.g., styrene) to form a 3-(2-methylphenyl)-5-substituted-4,5-dihydroisoxazole.

Workflow Step1 1. Setup Mix Precursor & Dipolarophile Step2 2. Slow Addition Syringe Pump TEA (4 Hours) Step1->Step2 Step3 3. Cycloaddition Stir at RT & Monitor via TLC Step2->Step3 Step4 4. Quench Wash with NH4Cl (aq) Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow for the in situ generation and cycloaddition protocol.

Step-by-Step Methodology

Step 1: Reaction Setup & Pre-Validation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 mmol, 169.6 mg) and the terminal alkene (1.5 mmol).

  • Dissolve the reagents in 10 mL of anhydrous DCM to achieve a 0.1 M concentration of the precursor.

  • Self-Validation Check: Spot the starting mixture on a silica TLC plate. The hydroximoyl chloride precursor will show strong UV absorbance (254 nm) and will stain brightly with KMnO₄.

Step 2: Kinetic Generation (Syringe Pump Addition)

  • In a separate dry vial, prepare a solution of Triethylamine (TEA) (1.1 mmol, 153 µL) in 5 mL of anhydrous DCM.

  • Load the TEA solution into a gas-tight syringe and mount it on a programmable syringe pump.

  • Insert the syringe needle into the reaction flask through a rubber septum. Set the pump to deliver the solution dropwise over exactly 4 hours (1.25 mL/hr) at room temperature (20–25 °C).

  • Field Insight: The reaction mixture may develop a faint yellow tint during addition; this is a characteristic visual cue of the transient nitrile oxide intermediate.

Step 3: Reaction Monitoring

  • Once the addition is complete, allow the reaction to stir for an additional 2 hours to ensure complete consumption of the dipole.

  • Self-Validation Check: Perform TLC analysis (Hexane/EtOAc 8:2). The starting hydroximoyl chloride spot should be completely absent. The desired isoxazoline product typically exhibits strong UV absorbance but resists KMnO₄ oxidation, distinguishing it from unreacted alkene.

Step 4: Quenching and Workup

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize any residual TEA and protonate the TEA-HCl salts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification & Post-Validation

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically 95:5 to 80:20).

  • Self-Validation Check (NMR): Dissolve the purified product in CDCl₃ and obtain a ¹H NMR spectrum. The success of the cycloaddition with a terminal alkene is definitively proven by the appearance of a characteristic ABX spin system between 2.8 and 5.5 ppm, corresponding to the two diastereotopic protons at the C4 position and the single proton at the C5 position of the newly formed isoxazoline ring. The disappearance of the broad oxime OH peak (~9.5 ppm) further confirms the complete conversion of the precursor.

Troubleshooting Guide

  • High Furoxan Dimer Formation: If NMR analysis reveals significant dimerization (furoxan typically appears as a closely eluting non-polar spot on TLC), the steady-state concentration of the nitrile oxide was too high. Solution: Decrease the syringe pump addition rate to 6 hours, or dilute the reaction mixture to 0.05 M.

  • Incomplete Conversion: If the hydroximoyl chloride persists after 6 hours, the TEA may have degraded or contained moisture. Solution: Ensure TEA is distilled over CaH₂ prior to use and stored under inert gas.

References

  • Zhao, G., Liang, L., Wen, C. H. E., & Tong, R. (2019). "In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition." Organic Letters, 21(1), 315-319. URL:[Link]

  • Bode, M. L., & Gravestock, D. (2020). "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." Molecules, 25(24), 5854. URL:[Link]

  • Minakata, S., Okumura, S., Macaev, F., & Ryu, I. (2011). "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters, 13(11), 2966–2969. URL:[Link]

Method

Use of N-hydroxy-2-methylbenzenecarboximidoyl chloride as an intermediate in pharmaceutical synthesis

Executive Summary The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in the core structures of antimicrobial agents, COX-2 inhibitors, and advanced kinase inhibitors [1]. The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in the core structures of antimicrobial agents, COX-2 inhibitors, and advanced kinase inhibitors [1]. The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved via the 1,3-dipolar cycloaddition of a terminal alkyne with a nitrile oxide.

This application note details the use of N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS No. 74467-03-1), commonly known as o-toluhydroximoyl chloride, as a highly stable, isolable precursor for the in situ generation of 2-methylbenzonitrile oxide. By employing a pre-formed hydroximoyl chloride rather than generating it dynamically from an oxime, chemists gain absolute stoichiometric control over the reactive dipole, drastically reducing unwanted dimerization and over-oxidation side reactions [2].

Mechanistic Overview & Causality in Experimental Design

The transformation relies on a base-mediated dehydrohalogenation of the hydroximoyl chloride to generate the transient 2-methylbenzonitrile oxide. This 1,3-dipole immediately undergoes a concerted [3+2] cycloaddition with a dipolarophile (typically a terminal alkyne) to yield the target 3-(o-tolyl)-5-substituted isoxazole.

Causality of Precursor Selection: While nitrile oxides can be generated in situ directly from o-tolualdehyde oxime using oxidants like N-chlorosuccinimide (NCS) or sodium hypochlorite, these harsh oxidative conditions are incompatible with electron-rich or oxidation-sensitive alkynes. By utilizing the pre-synthesized, purified N-hydroxy-2-methylbenzenecarboximidoyl chloride, the cycloaddition step requires only a mild organic base (e.g., Triethylamine or DIPEA). Furthermore, the ortho-methyl group of this specific precursor provides beneficial steric hindrance, which slightly retards the inherent dimerization rate of the resulting nitrile oxide compared to unsubstituted benzonitrile oxide, thereby widening the operational window for the desired bimolecular cycloaddition.

Mechanism Precursor N-hydroxy-2-methylbenzene- carboximidoyl chloride Dipole 2-Methylbenzonitrile Oxide (Reactive Intermediate) Precursor->Dipole Dehydrohalogenation Base Base (e.g., Et3N) - HCl Base->Dipole Promotes Product 3-(o-Tolyl)-5-substituted Isoxazole (Target) Dipole->Product [3+2] Cycloaddition Dimer Furoxan Derivative (Dimerization Byproduct) Dipole->Dimer Competing Reaction (Excess Dipole) Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Product Reacts with

Fig 1. Mechanistic pathway of nitrile oxide generation and 1,3-dipolar cycloaddition.

Quantitative Data: Reaction Optimization

The primary competing side-reaction in this workflow is the dimerization of the nitrile oxide to form a biologically inactive furoxan derivative[1, 2]. The steady-state concentration of the nitrile oxide must be kept exceptionally low. As demonstrated in the optimization data below, the method of base addition is the single most critical variable governing the yield.

Table 1: Optimization of Base Addition and Solvent Conditions

SolventBase (Equiv)Addition MethodTemp (°C)Isoxazole Yield (%)Furoxan Dimer (%)
THFEt₃N (1.5)Bolus (All at once)2545%40%
THF Et₃N (1.5) Syringe Pump (2h) 25 88% <5%
DMFDIPEA (1.5)Syringe Pump (2h)2582%8%
H₂O/MeOHDIPEA (3.0)Bolus2575%12%
TolueneEt₃N (1.5)Syringe Pump (2h)9065%20%

Note: Syringe pump addition ensures the nitrile oxide is consumed by the alkyne as rapidly as it is generated, effectively starving the dimerization pathway.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; visual and chromatographic cues are embedded within the steps to ensure the chemist can verify the reaction's trajectory in real-time without requiring immediate LC-MS analysis.

Workflow Step1 1. Substrate Preparation Dissolve Hydroximoyl Chloride & Alkyne in THF Step2 2. Controlled Activation Syringe pump addition of Et3N (0.1 mL/min) Step1->Step2 Step3 3. Cycloaddition Stir at RT for 2-4 hours Step2->Step3 Minimizes Dimerization Step4 4. Quenching & Extraction Add NH4Cl (aq), Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step workflow for the synthesis of isoxazole derivatives.

Step-by-Step Methodology: Synthesis of 3-(o-Tolyl)-5-substituted Isoxazole

Reagents: N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equiv, 10 mmol), Terminal Alkyne (1.2 equiv, 12 mmol), Triethylamine (1.5 equiv, 15 mmol), Anhydrous THF (40 mL).

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.69 g, 10 mmol) and the terminal alkyne (12 mmol) in 30 mL of anhydrous THF.

    • Validation Check: The solution should be clear and homogeneous.

  • Controlled Activation: Dilute Triethylamine (2.1 mL, 15 mmol) in 10 mL of anhydrous THF. Load this solution into a syringe pump. Add the base solution dropwise to the stirring reaction mixture at room temperature at a rate of 0.1 mL/min.

    • Validation Check (Crucial): Within minutes of starting the addition, a fine white precipitate will begin to cloud the solution. This is triethylamine hydrochloride (Et₃N·HCl). The appearance of this precipitate is the physical confirmation that dehydrohalogenation is occurring and the nitrile oxide is being generated.

  • Cycloaddition & Monitoring: Once the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The hydroximoyl chloride precursor is strongly UV-active and typically runs at a lower Rf​ (~0.3). The successful formation of the isoxazole is indicated by the appearance of a new, highly UV-active spot at a higher Rf​ (~0.6). If a spot appears at Rf​ ~0.5, this is indicative of the furoxan dimer.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. The white Et₃N·HCl precipitate will immediately dissolve into the aqueous layer, clarifying the organic phase. Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to isolate the pure 3-(o-tolyl)-5-substituted isoxazole.

Application in Drug Discovery: Kinase Inhibitors

The 3-(o-tolyl)isoxazole motif, synthesized directly from N-hydroxy-2-methylbenzenecarboximidoyl chloride, is a critical structural element in the development of modern targeted therapies. Notably, this exact intermediate chemistry has been utilized in the synthesis of pyrazolopyrimidine-based Janus Kinase (JAK) inhibitors [3].

In these complex drug molecules, the isoxazole ring acts as a rigid, metabolically stable bioisostere for amide bonds, while the ortho-methyl group on the phenyl ring forces the biaryl system out of coplanarity. This specific dihedral angle twist is essential for the molecule to correctly orient within the narrow ATP-binding pocket of JAK1 and TYK2 kinases, dictating the drug's high selectivity and reducing off-target toxicity in the treatment of autoimmune diseases like psoriasis and Crohn's disease[3].

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243.[Link]

  • Hernandez R., R. A., Burchell-Reyes, K., Braga, A. P. C. A., Lopez, J. K., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12, 5842-5850.[Link]

  • US Patent Application Publication. (2014). Pyrazolopyrimidine compounds, inhibitors of JAK kinases. US 2014/0107099 A1.
Application

Application Notes &amp; Protocols: The Strategic Synthesis of Isoxazolines and Isoxazoles via 1,3-Dipolar Cycloaddition of 2-Methylbenzonitrile Oxide

This guide provides an in-depth exploration of the reaction between N-hydroxy-2-methylbenzenecarboximidoyl chloride and various alkenes and alkynes. We will delve into the mechanistic underpinnings of this powerful trans...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the reaction between N-hydroxy-2-methylbenzenecarboximidoyl chloride and various alkenes and alkynes. We will delve into the mechanistic underpinnings of this powerful transformation, offer field-proven experimental insights, and provide detailed, step-by-step protocols for the synthesis of high-value isoxazoline and isoxazole heterocycles. These scaffolds are of paramount importance in modern drug discovery and medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4]

Foundational Principles: The 1,3-Dipolar Cycloaddition Pathway

The reaction of N-hydroxy-2-methylbenzenecarboximidoyl chloride with π-systems is not a direct interaction. The hydroximoyl chloride serves as a stable, isolable precursor to the highly reactive intermediate, 2-methylbenzonitrile oxide. This species is a classic 1,3-dipole, which readily undergoes a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, with a suitable dipolarophile (an alkene or alkyne).[5] This concerted, pericyclic reaction is a cornerstone of heterocyclic chemistry, providing a highly efficient and atom-economical route to five-membered rings.[5][6]

The Critical First Step: In Situ Generation of the Nitrile Oxide

Most nitrile oxides, including 2-methylbenzonitrile oxide, are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially in the absence of a reactive trapping agent.[6][7] To circumvent this undesirable side reaction and maximize the yield of the desired cycloadduct, the nitrile oxide is generated in situ. This is achieved through the dehydrochlorination of the N-hydroxy-2-methylbenzenecarboximidoyl chloride precursor using a non-nucleophilic organic base, most commonly triethylamine (Et₃N).[8][9] The base abstracts the acidic hydroxyl proton, initiating the elimination of a chloride ion to unmask the reactive 1,3-dipole.

Caption: In Situ Generation of 2-Methylbenzonitrile Oxide.

The Cycloaddition Event: Mechanism and Regioselectivity

Once generated, the 2-methylbenzonitrile oxide rapidly engages with the alkene or alkyne present in the reaction mixture. The regioselectivity of this cycloaddition—that is, the orientation in which the dipole adds across the π-bond—is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[10] For most common alkenes and alkynes, the reaction is dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide dipole.[10] This typically results in the formation of a single major regioisomer, yielding 3-(2-methylphenyl)-5-substituted isoxazolines from terminal alkenes and 3-(2-methylphenyl)-5-substituted isoxazoles from terminal alkynes.[11]

Caption: General Reaction Pathways to Isoxazolines and Isoxazoles.

Application Notes: Field-Proven Insights for Success

The successful execution of this cycloaddition hinges on understanding the causality behind key experimental choices.

  • Choice of Base: Triethylamine is the workhorse for this reaction due to its low cost, appropriate basicity (pKa of ~10.7 for its conjugate acid) to deprotonate the hydroximoyl chloride without promoting side reactions, and its volatility, which simplifies removal during workup. For applications requiring simplified purification, solid-supported bases like cross-linked poly-4-vinylpyridine can be employed, allowing for filtration to be used instead of aqueous extraction.[8]

  • Solvent Selection: Dichloromethane (DCM) and chloroform are excellent solvents as they are relatively non-polar and effectively solubilize the hydroximoyl chloride precursor and most common dipolarophiles. Tetrahydrofuran (THF) is also a viable option.[8][9] Recent efforts in green chemistry have shown that these cycloadditions can be performed in water or even under solvent-free mechanochemical (ball-milling) conditions, which can accelerate the reaction and simplify the process.[7][12]

  • Temperature Control: The reaction is typically initiated at 0 °C during the dropwise addition of the base. This is a critical control point. The in situ generation of the nitrile oxide can be exothermic, and maintaining a low temperature minimizes the rate of the competing dimerization reaction. Once the base addition is complete, the reaction is often allowed to warm to room temperature to ensure the cycloaddition proceeds to completion.

  • Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the hydroximoyl chloride and base relative to the dipolarophile is often used. This ensures the limiting dipolarophile is fully consumed. Using a large excess of the nitrile oxide precursor should be avoided as it increases the likelihood of furoxan formation, complicating purification.[7]

Experimental Protocols

Safety First: These protocols involve handling chlorinated compounds, organic bases, and solvents. All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Protocol 1: Synthesis of Precursor N-hydroxy-2-methylbenzenecarboximidoyl chloride

The hydroximoyl chloride precursor is readily synthesized from the corresponding aldoxime.

G Start 2-Methylbenzaldehyde Oxime in DMF Stir Stir at 0 °C, then warm to RT Start->Stir Reagent N-Chlorosuccinimide (NCS) (1.05 equiv.) Reagent->Stir Slow Addition Workup Aqueous Workup (H₂O / EtOAc) Stir->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product N-hydroxy-2-methylbenzene- carboximidoyl chloride Purify->Product

Caption: Workflow for Precursor Synthesis.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde oxime (1.0 equiv.). Dissolve it in a minimal amount of N,N-dimethylformamide (DMF).

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C.

  • Chlorination: Slowly add N-chlorosuccinimide (NCS) (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole (Isoxazoline)

This protocol details the reaction with an alkene (styrene) as the dipolarophile.

Materials & Stoichiometry:

ReagentMolar Equiv.Example Mass/Volume
Styrene1.0104 mg (1.0 mmol)
N-hydroxy-2-methylbenzenecarboximidoyl chloride1.1186 mg (1.1 mmol)
Triethylamine (Et₃N)1.2167 µL (1.2 mmol)
Dichloromethane (DCM)-10 mL

Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add styrene (1.0 equiv.) and N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.1 equiv.). Dissolve the solids in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) dropwise to the stirred solution over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure isoxazoline product.

Protocol 3: Synthesis of 3-(2-Methylphenyl)-5-phenyl-1,2-oxazole (Isoxazole)

This protocol details the reaction with an alkyne (phenylacetylene) as the dipolarophile.

Materials & Stoichiometry:

ReagentMolar Equiv.Example Mass/Volume
Phenylacetylene1.0102 mg (1.0 mmol)
N-hydroxy-2-methylbenzenecarboximidoyl chloride1.1186 mg (1.1 mmol)
Triethylamine (Et₃N)1.2167 µL (1.2 mmol)
Tetrahydrofuran (THF)-10 mL

Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add phenylacetylene (1.0 equiv.) and N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.1 equiv.). Dissolve them in tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) dropwise to the stirred solution over 10 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours). The formation of isoxazoles is generally slower than isoxazolines.[13] Monitor by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add ethyl acetate and water to the residue.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure isoxazole.

Summary of Representative Reactions

The following table summarizes typical reaction outcomes, demonstrating the versatility of this method.

DipolarophileProduct TypeSolventTemp (°C)Time (h)Typical Yield (%)
StyreneIsoxazolineDCM0 → RT5~85-95%
1-OcteneIsoxazolineDCM0 → RT6~80-90%
N-PhenylmaleimideIsoxazolineChloroformRT2>90%[8]
Ethyl AcrylateIsoxazolineChloroformRT3~85-95%[8]
PhenylacetyleneIsoxazoleTHF0 → RT12~75-85%
1-OctyneIsoxazoleTHF0 → RT16~70-80%
Methyl PropiolateIsoxazoleDCMRT12~80-90%

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC. [Link]

  • 1,3-Dipolar cycloaddition reaction of aryl nitrile oxides with alkenes using imidazole and pyridine containing reusable polymeric base catalysts. Taylor & Francis Online. [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

  • Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. ElectronicsAndBooks. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing) DOI:10.1039/C0CC04646A. [Link]

  • The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Ingenta Connect. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes. Russian Chemical Reviews (RSC Publishing). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride. Chemical Synthesis Database. [Link]

  • Radical C(sp3)–H Heck-type Reaction of N-Alkoxybenzimidoyl Chlorides with Styrenes to Construct Alkenols. ACS Publications. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library. [Link]

Sources

Method

The Strategic Role of N-hydroxy-2-methylbenzenecarboximidoyl Chloride in the Synthesis of Advanced Agrochemicals

An Application Note for Researchers, Scientists, and Agrochemical Development Professionals Introduction: A Versatile Building Block for Modern Crop Protection In the continuous effort to develop more effective and envir...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Versatile Building Block for Modern Crop Protection

In the continuous effort to develop more effective and environmentally benign agrochemicals, synthetic chemists are constantly seeking versatile intermediates that can serve as platforms for a diverse range of active ingredients. N-hydroxy-2-methylbenzenecarboximidoyl chloride is one such key intermediate. Its unique chemical architecture, featuring a reactive imidoyl chloride group and a nucleophilic N-hydroxy moiety, makes it a powerful precursor for the synthesis of several classes of pesticides, particularly benzamide and benzimidazole fungicides and herbicides.[1][2][3]

This application note provides a comprehensive guide to the synthesis and utilization of N-hydroxy-2-methylbenzenecarboximidoyl chloride in the development of agrochemicals. We will delve into detailed, field-proven protocols, explain the chemical principles underpinning these methodologies, and offer insights into the optimization of these synthetic routes. The focus is on providing a practical and scientifically rigorous resource for researchers engaged in the discovery and development of next-generation crop protection agents.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of N-hydroxy-2-methylbenzenecarboximidoyl chloride is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of N-hydroxy-2-methylbenzenecarboximidoyl chloride

PropertyValueSource
Molecular Formula C₈H₈ClNOInferred
Molecular Weight 169.61 g/mol Inferred
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available.
Boiling Point Decomposes upon heating.[4]
Solubility Soluble in organic solvents like dichloromethane, THF, and DMF.[5]Inferred

Safety and Handling Precautions:

N-hydroxy-2-methylbenzenecarboximidoyl chloride and its precursors are hazardous materials that must be handled with appropriate safety measures.

  • Hazard Statements: Harmful if swallowed. Causes serious eye damage and skin irritation.[6] May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

    • Avoid inhalation of dust and vapors.[6]

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[6]

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride: A Two-Step Protocol

The synthesis of the title compound is typically achieved in two sequential steps starting from 2-methylbenzaldehyde. This protocol provides a reliable method for producing the intermediate in high purity.

Step 1: Synthesis of 2-methylbenzaldoxime

The initial step involves the conversion of 2-methylbenzaldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine.

Reaction Scheme:

Materials and Reagents:

  • 2-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Protocol:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the hydroxylamine hydrochloride solution while stirring.

  • Add a solution of 2-methylbenzaldehyde (1.0 equivalent) in ethanol to the reaction mixture.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-methylbenzaldoxime as a crude product, which can be purified by recrystallization.

Scientific Rationale: The reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime. Sodium hydroxide is used to liberate the free hydroxylamine from its hydrochloride salt.

Step 2: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

The synthesized oxime is then chlorinated to form the target imidoyl chloride. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.[5]

Reaction Scheme:

Materials and Reagents:

  • 2-methylbenzaldoxime (from Step 1)

  • N-chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer.

Protocol:

  • Dissolve 2-methylbenzaldoxime (1.0 equivalent) in dry dichloromethane in a round-bottom flask.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can often be used directly in the next step without extensive purification. If purification is required, the succinimide byproduct can be removed by filtration.

Scientific Rationale: NCS acts as an electrophilic chlorine source, which reacts with the oxime to form the imidoyl chloride. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the reactants.[5]

Application in Agrochemical Synthesis: A Protocol for a Benzamide Fungicide

N-hydroxy-2-methylbenzenecarboximidoyl chloride is an excellent precursor for synthesizing benzamide fungicides. This protocol outlines the synthesis of a representative N-substituted benzamide, a class of compounds known for their fungicidal activity.[3][7]

Overall Synthesis Workflow:

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis 2-methylbenzaldehyde 2-methylbenzaldehyde Step 1: Oximation Step 1: Oximation 2-methylbenzaldehyde->Step 1: Oximation NH₂OH·HCl, NaOH 2-methylbenzaldoxime 2-methylbenzaldoxime Step 1: Oximation->2-methylbenzaldoxime Step 2: Chlorination Step 2: Chlorination 2-methylbenzaldoxime->Step 2: Chlorination NCS, DCM N-hydroxy-2-methyl-\nbenzenecarboximidoyl chloride N-hydroxy-2-methyl- benzenecarboximidoyl chloride Step 2: Chlorination->N-hydroxy-2-methyl-\nbenzenecarboximidoyl chloride Step 3: Coupling Reaction Step 3: Coupling Reaction N-hydroxy-2-methyl-\nbenzenecarboximidoyl chloride->Step 3: Coupling Reaction Substituted Aniline, Base Benzamide Fungicide Benzamide Fungicide Step 3: Coupling Reaction->Benzamide Fungicide

Caption: Workflow for the synthesis of a benzamide fungicide.

Step 3: Synthesis of N-(substituted-phenyl)-2-methylbenzamide

Reaction Scheme:

Materials and Reagents:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride solution in DCM (from Step 2)

  • A substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Protocol:

  • To the solution of N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equivalent) in DCM from Step 2, add the substituted aniline (1.0 equivalent).

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzamide fungicide.

Scientific Rationale: The substituted aniline acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. This results in the formation of the N-aryl benzamide. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]

Mechanism of Action: Benzamide Fungicides

Many benzamide fungicides act by inhibiting the respiratory chain in fungi. Specifically, they are known to target the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial respiratory chain. By inhibiting this enzyme, they disrupt the production of ATP, the energy currency of the cell, leading to the death of the fungal pathogen. This targeted mode of action makes them highly effective against a range of fungal diseases.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 (Oximation) Incomplete reaction or product loss during workup.Increase reflux time. Ensure pH is appropriate for oxime formation. Be careful during extraction to avoid emulsion formation.
Low yield in Step 2 (Chlorination) Degradation of the imidoyl chloride.Use fresh, high-purity NCS. Keep the reaction at room temperature and avoid exposure to heat or light. Use the product immediately in the next step.
Formation of side products in Step 3 Presence of moisture. Reaction temperature too high.Ensure all reagents and solvents are dry. Run the reaction at a lower temperature (0 °C to room temperature).[8]
Difficult purification of the final product Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants. Use column chromatography with a carefully selected solvent system for purification.

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. The protocols detailed in this application note provide a robust framework for the synthesis of this key building block and its subsequent conversion into high-value benzamide fungicides. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize this synthetic route to accelerate the development of novel and effective crop protection solutions.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-benzoyl-2-hydroxybenzamides. BenchChem.[9]

  • Echemi. (n.d.). Pesticide Intermediates. Echemi.[1]

  • ChemicalBook. (n.d.). Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis. ChemicalBook.[5]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org.[6]

  • Google Patents. (n.d.). CN112203515B - Application of N-benzyl benzamide compound as herbicide. Google Patents.[2]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.[10]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.[7]

  • Liftchem. (n.d.). Intermediates for Pharmaceutical and Pesticide. Liftchem.[11]

  • Isocyanate-based multicomponent reactions. (2024). National Institutes of Health.[12]

  • BenchChem. (2025). Application in the Synthesis of Agrochemical Compounds: Advanced Methodologies and Protocols. BenchChem.[4]

  • Google Patents. (n.d.). WO2017118193A1 - Fungicidal compound, fungicide composition and preparation and use thereof. Google Patents.[13]

  • Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. (n.d.). Royal Society of Chemistry.[14]

  • Synthesis, Characterization and Bioassay of Nanocarbendazim – An Ecofriendly Benzimidazole Fungicide. (n.d.). Biosciences Biotechnology Research Asia.[15]

  • Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). (n.d.). NSF Public Access Repository.[16]

  • Sorenson, W. R. (1960). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. Journal of Organic Chemistry.[17]

  • Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. (2015). International Journal of Multidisciplinary and Current Research.[18]

  • Google Patents. (n.d.). RU2656888C2 - Pesticide compositions and related methods. Google Patents.[19]

  • Powerful new method to build key chemical structures found in medicines and insecticides. (2025). University of Oxford.[20]

  • BenchChem. (2025). Technical Support Center: Benzoyl Isocyanate Reactions. BenchChem.[8]

  • ChemicalBook. (n.d.). N-HYDROXY-4-METHOXYBENZENECARBOXIMIDOYL CHLORIDE CAS#: 38435-51-7. ChemicalBook.[21]

  • ChemInform Abstract: An Unexpected Result from the Reaction of Hydroxymethyl-2-oxazolidinones with Isocyanates. (2011). ResearchGate.[22]

  • Google Patents. (n.d.). CN1832681B - Agrochemical concentrates containing adjuvants and hydrotropes. Google Patents.[23]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed.[3]

  • PubChem. (n.d.). 2-chloro-n-hydroxybenzenecarboximidoyl chloride. PubChem.[24]

  • Efficient Synthesis of Long-Chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. (2017). ResearchGate.[25]

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Application

Derivatization of N-hydroxy-2-methylbenzenecarboximidoyl chloride for specific applications

An In-Depth Technical Guide to the Derivatization of N-hydroxy-2-methylbenzenecarboximidoyl chloride for Specific Applications Authored by: Gemini, Senior Application Scientist Abstract N-hydroxy-2-methylbenzenecarboximi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Derivatization of N-hydroxy-2-methylbenzenecarboximidoyl chloride for Specific Applications

Authored by: Gemini, Senior Application Scientist

Abstract

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a versatile synthetic intermediate, primarily valued as a stable precursor to the highly reactive 2-methylbenzonitrile oxide. Its strategic derivatization opens pathways to a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of the core reactivity of this scaffold, detailing field-proven protocols for its conversion into high-value isoxazolines, isoxazoles, and 1,2,4-oxadiazoles. We delve into the causality behind experimental choices, provide robust, self-validating methodologies, and ground all claims in authoritative scientific literature.

Introduction to N-hydroxy-2-methylbenzenecarboximidoyl chloride

N-hydroxycarboximidoyl chlorides (also known as hydroximoyl chlorides) are a class of organic compounds characterized by a C-Cl bond and an N-OH group attached to the same carbon atom. N-hydroxy-2-methylbenzenecarboximidoyl chloride, the focus of this guide, incorporates a 2-methylphenyl (o-tolyl) substituent, which can influence reactivity and solubility.

The primary utility of this molecule stems from its ability to undergo base-mediated dehydrochlorination to generate a 1,3-dipole known as a nitrile oxide in situ. This transient species is a cornerstone of [3+2] cycloaddition chemistry, providing a powerful method for constructing five-membered heterocycles.[1][2] Additionally, the N-hydroxy group itself is a handle for derivatization, most notably through acylation, which paves the way for cyclization into other important heterocyclic systems like 1,2,4-oxadiazoles.[3][4]

This document serves as a practical guide for researchers, outlining the key derivatization pathways and providing detailed protocols for their execution.

A N-hydroxy-2-methyl- benzenecarboximidoyl chloride B [3+2] Cycloaddition A->B  Base (e.g., Et3N) + Dipolarophile C O-Acylation & Cyclization A->C  Acyl Chloride or Activated Carboxylic Acid D Nucleophilic Substitution A->D  Nucleophile (e.g., R2NH) E Isoxazolines / Isoxazoles B->E F 1,2,4-Oxadiazoles C->F  Cyclodehydration (Heat or Base) G Substituted Amidoximes D->G

Figure 1: Core derivatization pathways of the title compound.

Synthesis of the Starting Material

Before derivatization, the starting material must be synthesized. The most common and reliable method is the chlorination of the parent aldoxime, 2-methylbenzaldoxime.

Protocol 1: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

This protocol is adapted from standard procedures for the synthesis of hydroximoyl chlorides.[5]

Causality: The reaction proceeds by converting the N-hydroxy group of the oxime into a better leaving group, which is then displaced by a chloride ion. N-chlorosuccinimide (NCS) is a convenient and relatively safe source of electrophilic chlorine.

cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Characterization A Dissolve 2-methylbenzaldoxime in DMF B Cool to 0 °C A->B C Add NCS portion-wise B->C D Stir at RT until completion (TLC) C->D E Pour into ice-water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify via Recrystallization or Chromatography G->H I Characterize (NMR, MS) H->I

Figure 2: Workflow for the synthesis of the starting material.

Materials:

  • 2-methylbenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzaldoxime (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add NCS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture into a larger beaker containing ice-water.

  • A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Derivatization via [3+2] Cycloaddition

This is arguably the most powerful application of N-hydroxy-2-methylbenzenecarboximidoyl chloride. The in situ generation of 2-methylbenzonitrile oxide, a highly reactive 1,3-dipole, allows for its reaction with various unsaturated partners (dipolarophiles) to form five-membered heterocycles.[1]

Mechanism Insight: A non-nucleophilic organic base, such as triethylamine (Et₃N), is used to abstract the acidic proton from the N-hydroxy group and eliminate HCl. This generates the nitrile oxide, which must be "trapped" by a dipolarophile present in the reaction mixture to prevent its dimerization.[2]

Protocol 2: Synthesis of a 3-(2-methylphenyl)isoxazoline Derivative

This protocol details the reaction with an alkene to form an isoxazoline ring, a common scaffold in medicinal chemistry.

Materials:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 eq)

  • Alkene dipolarophile (e.g., styrene, N-phenylmaleimide) (1.2 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride and the alkene dipolarophile in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the formation of the product and disappearance of the starting material by TLC.

  • Upon completion, a precipitate of triethylamine hydrochloride will be present. Filter the mixture to remove the salt, washing the solid with a small amount of the reaction solvent.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

DipolarophileProduct TypeTypical ConditionsExpected Yield RangeReference
Alkene (e.g., Styrene)IsoxazolineEt₃N, DCM, 0°C to RT60-85%[1]
Alkyne (e.g., Phenylacetylene)IsoxazoleEt₃N, THF, RT55-80%[2]
N-PhenylmaleimideFused IsoxazolidineEt₃N, DMF, RT70-90%N/A

Derivatization via O-Acylation and Cyclization to 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a highly valued "bioisostere" for ester and amide groups in drug design, often improving metabolic stability and pharmacokinetic properties.[6] The most common synthesis involves the acylation of an N-hydroxycarboximidoyl precursor followed by cyclodehydration.[3][4]

Causality: The initial step is a standard acylation of the hydroxyl group to form an O-acyl intermediate. This intermediate, upon heating or treatment with a base, undergoes an intramolecular cyclization with the elimination of water to form the stable, aromatic 1,2,4-oxadiazole ring.

Protocol 3: One-Pot Synthesis of a 3-(2-methylphenyl)-5-substituted-1,2,4-oxadiazole

This one-pot procedure combines the acylation and cyclization steps for efficiency.

Materials:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., EDCI, HATU) (1.2 eq)

  • Base (e.g., DIPEA, Pyridine) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a solution of the desired carboxylic acid in the anhydrous solvent, add the coupling agent (e.g., EDCI) and stir at room temperature for 30 minutes to pre-activate the acid.

  • Add N-hydroxy-2-methylbenzenecarboximidoyl chloride to the reaction mixture.

  • Add the base (e.g., DIPEA).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

cluster_0 Activation & Acylation cluster_1 Cyclization & Work-up cluster_2 Purification A Activate Carboxylic Acid with Coupling Agent B Add N-hydroxy-2-methyl- benzenecarboximidoyl chloride A->B C Add Base (DIPEA) B->C D Heat to 80-100 °C (6-18h) C->D E Aqueous Work-up D->E F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Figure 3: One-pot workflow for 1,2,4-oxadiazole synthesis.

Analytical Characterization of Derivatives

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.[7]

TechniqueDerivative TypeExpected Observations
¹H NMR IsoxazolineAppearance of signals for the newly formed heterocyclic ring protons, often in the 3.0-5.5 ppm range depending on substitution. The 2-methylphenyl group will show a singlet around 2.3-2.5 ppm and aromatic signals.
¹H NMR 1,2,4-OxadiazoleDisappearance of the N-OH proton signal. Aromatic protons of both substituent rings will be observed. The 2-methyl group singlet remains.
¹³C NMR IsoxazolineSignals corresponding to the C-O and C-N carbons of the isoxazoline ring.
¹³C NMR 1,2,4-OxadiazoleTwo characteristic quaternary carbon signals for the oxadiazole ring, typically in the 165-180 ppm range.
FT-IR All DerivativesDisappearance of the broad O-H stretch from the starting material. Appearance of C=N stretching frequencies (~1600-1650 cm⁻¹). For oxadiazoles, characteristic ring vibrations may be observed.
Mass Spec (ESI) All DerivativesA prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the expected product. Fragmentation patterns can help confirm the structure.[8]

Conclusion

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a powerful and versatile building block. Its controlled derivatization through base-induced nitrile oxide formation or O-acylation provides reliable and efficient access to isoxazolines, isoxazoles, and 1,2,4-oxadiazoles. These heterocyclic scaffolds are of paramount importance in modern drug discovery. The protocols and insights provided in this guide are designed to empower researchers to confidently utilize this reagent in their synthetic endeavors, with a clear understanding of the principles governing its reactivity.

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. National Center for Biotechnology Information. [Link]

  • Reaction of WA with various N-hydroxy benzenecarboximidoyl chlorides... - ResearchGate. ResearchGate. [Link]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Società Chimica Italiana. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). IJPSM. [Link]

  • ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES - LOCKSS. HETEROCYCLES. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate - Organic Syntheses. Organic Syntheses. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Drug Delivery and Therapeutics. [Link]

  • N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE - Organic Syntheses. Organic Syntheses. [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. National Center for Biotechnology Information. [Link]

  • CYCLIZATION REACTIONS OF 2-METHYLBENZENESULFONAMIDES USING N,N-DIMETHYLCARBAMOYL CHLORIDE, N,N-DIMETHYL - Semantic Scholar. Semantic Scholar. [Link]

  • Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. … - ResearchGate. ResearchGate. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. ResearchGate. [Link]

  • Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides - SciSpace. SciSpace. [Link]

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Method

Application Notes and Protocols: Strategic Protection of the N-Hydroxy Group in 2-Methylbenzenecarboximidoyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals Authored By: Gemini, Senior Application Scientist Abstract N-hydroxy-2-methylbenzenecarboximidoyl chloride is a highly reactive synthetic intermediate, valu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Abstract

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a highly reactive synthetic intermediate, valuable for the construction of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. Its utility is, however, complicated by the dual reactivity of the N-hydroxy and imidoyl chloride functionalities. The inherent nucleophilicity and acidity of the N-hydroxy group can lead to undesired side reactions, compromising yields and purity. This guide provides a comprehensive overview of protecting group strategies to temporarily mask the N-hydroxy group, enabling clean and efficient downstream transformations. We will explore the selection, application, and cleavage of various protecting groups, supported by detailed, field-tested protocols and a discussion of the underlying chemical principles.

The Synthetic Challenge: Managing Dual Reactivity

N-hydroxy-2-methylbenzenecarboximidoyl chloride possesses two key reactive sites:

  • The Imidoyl Chloride: This functional group is a potent electrophile, analogous to an acyl chloride. It readily undergoes nucleophilic substitution with a wide range of nucleophiles (amines, alcohols, thiols) to form amidines, imidates, and thioimidates, respectively.[1]

  • The N-Hydroxy Group: This group presents a more complex challenge. It is both nucleophilic (due to the oxygen lone pair) and acidic. In the presence of bases or electrophiles intended for the imidoyl chloride, it can be deprotonated or undergo O-acylation/alkylation. Furthermore, imidoyl chlorides themselves are highly sensitive to moisture and can be unstable, often requiring immediate use after preparation.[1]

Without protection, reactions often result in a mixture of products, including self-condensation polymers and O-acylated byproducts, significantly complicating purification and reducing the yield of the desired product. A strategic protection-deprotection sequence is therefore essential for predictable and high-yielding synthesis.

Selecting an Orthogonal Protecting Group

An ideal protecting group for this system must exhibit "orthogonality"—it must be stable under the conditions required for reactions at the imidoyl chloride center and be removable under specific, mild conditions that do not affect the newly formed functionality.[2]

Desirable properties include:

  • Ease of Introduction: Reacts easily and in high yield with the precursor N-hydroxy compound, typically the corresponding aldoxime.

  • Robust Stability: Remains inert during the conversion of the protected oxime to the imidoyl chloride (e.g., using thionyl chloride or phosgene) and subsequent nucleophilic substitution reactions.[1]

  • Facile and Selective Cleavage: Can be removed easily without cleaving the target molecule.[3]

The following workflow illustrates the general strategy:

G cluster_main Protecting Group Strategy Workflow Start N-hydroxy-2-methyl- benzaldoxime Protect Step 1: O-Protection Start->Protect Introduce PG Chlorinate Step 2: Conversion to Imidoyl Chloride Protect->Chlorinate e.g., SOCl₂ React Step 3: Nucleophilic Substitution Chlorinate->React Add Nucleophile (NuH) Deprotect Step 4: Deprotection React->Deprotect Cleave PG End Final Product (N-Hydroxyamidine, etc.) Deprotect->End

Caption: General workflow for using a protected N-hydroxyimidoyl chloride.

Below is a comparative analysis of common protecting groups suitable for the N-hydroxy functionality.

Protecting GroupIntroduction Reagent(s)StabilityCleavage Conditions & ReagentsKey Considerations
Benzyl (Bn) Benzyl bromide (BnBr) or chloride (BnCl), Base (e.g., NaH, K₂CO₃)Good acid/base stability. Stable to most organometallics.Catalytic Hydrogenolysis (H₂, Pd/C).[4]Not compatible with molecules containing other reducible groups (alkenes, alkynes, nitro groups). Potential for N-O bond cleavage.[4]
Silyl Ether (TBDMS, TIPS) TBDMS-Cl or TIPS-Cl, Base (e.g., Imidazole, Et₃N)Stable to non-acidic/non-fluoride conditions.Fluoride ion source (e.g., TBAF) or acidic hydrolysis.[5]Offers excellent orthogonality. Steric bulk can be tuned (TIPS > TBDMS).
Tetrahydropyranyl (THP) 3,4-Dihydropyran (DHP), Acid catalyst (e.g., PPTS, CSA)Stable to basic, reductive, and organometallic conditions.Mild aqueous acid (e.g., HCl in THF, aq. AcOH).[6]Creates a new stereocenter (diastereomeric mixture). Cleavage is incompatible with acid-labile groups.
Trityl (Tr) Trityl chloride (TrCl), Base (e.g., Pyridine, Et₃N)Stable to basic and hydrogenolysis conditions.Mild acid (e.g., TFA in DCM, formic acid).[6]Bulky group, selective for less hindered hydroxyls. Cleavage conditions are mild but not compatible with other acid-labile groups like Boc.

Detailed Experimental Protocols

These protocols provide a representative workflow using a benzyl (Bn) protecting group, which is cleaved by hydrogenolysis—a method orthogonal to many acid- or base-labile groups.

Protocol 1: O-Benzylation of N-hydroxy-2-methylbenzaldoxime

This protocol details the protection of the N-hydroxy group on the stable aldoxime precursor.

Materials:

  • N-hydroxy-2-methylbenzaldoxime

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-hydroxy-2-methylbenzaldoxime (1.0 eq) and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure O-benzyl-N-hydroxy-2-methylbenzaldoxime.

Protocol 2: Synthesis and Reaction of O-Benzyl-N-hydroxy-2-methylbenzenecarboximidoyl Chloride

This protocol describes the conversion to the imidoyl chloride and its immediate use in a reaction with a model amine nucleophile to form an N-hydroxyamidine.

Materials:

  • O-benzyl-N-hydroxy-2-methylbenzaldoxime (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A primary or secondary amine (e.g., morpholine, 2.2 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Imidoyl Chloride Formation: In a dry flask under an inert atmosphere, dissolve the O-benzylated oxime (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction releases HCl and SO₂ gas.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours. The formation of the imidoyl chloride can be monitored by IR spectroscopy (disappearance of the O-H stretch, appearance of a C=N stretch). Do not attempt to isolate the imidoyl chloride.

  • Nucleophilic Substitution: In a separate flask, dissolve the amine nucleophile (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add the freshly prepared imidoyl chloride solution from step 3 to the amine solution via cannula or syringe at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude O-benzyl protected amidine by flash column chromatography.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This final step removes the benzyl group to reveal the target N-hydroxyamidine.

Materials:

  • O-benzyl protected amidine (from Protocol 2)

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup: Dissolve the protected amidine (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Carefully add Pd/C (5-10 mol%) to the flask. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent first.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) or perform the reaction in a Parr apparatus at 1-3 atm.

  • Stir the reaction vigorously at room temperature. Monitor progress by TLC. The reaction is typically complete in 2-12 hours.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected N-hydroxyamidine. Further purification by crystallization or chromatography may be necessary.

Troubleshooting and Key Considerations

  • Incomplete Protection/Deprotection: If protection is sluggish, ensure reagents are anhydrous and the base is sufficiently strong. For deprotection, ensure the catalyst is active and that no catalyst poisons (e.g., sulfur compounds, some amines) are present.

  • Low Yield in Imidoyl Chloride Formation: This intermediate is often unstable.[1] Ensure anhydrous conditions and use freshly distilled solvents and reagents. Using the imidoyl chloride immediately after its formation is critical.

  • Side Reactions during Nucleophilic Substitution: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated without competing with the primary nucleophile. Running the reaction at a lower temperature can also minimize side products.

The following diagram provides a logical decision-making process for selecting a suitable protecting group.

G cluster_decision Protecting Group Selection Guide q1 Are reducible groups (alkenes, Cbz) present? q2 Is the final molecule stable to strong acid? q1->q2 Yes pg_Bn Use Benzyl (Bn) Cleavage: H₂, Pd/C q1->pg_Bn No q3 Is the final molecule stable to fluoride ions? q2->q3 Yes pg_THP Use THP Cleavage: Mild aq. Acid q2->pg_THP No pg_Silyl Use Silyl (TBDMS/TIPS) Cleavage: TBAF q3->pg_Silyl Yes pg_Tr Use Trityl (Tr) Cleavage: Mild Acid q3->pg_Tr No

Caption: Decision tree for selecting an N-hydroxy protecting group.

References

  • Mortensen, K. T., Qvortrup, K. M., & Nielsen, T. E. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. Semantic Scholar.
  • Couturier, M., Tucker, J. L., Proulx, C., Boucher, G., Dubé, P., Andresen, B. M., & Ghosh, A. (2002). 5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups. The Journal of Organic Chemistry, 67(13), 4545–4548. [Link]

  • Narender, T., Reddy, K. P., & Rao, K. S. (2007). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 11(11), 983-1005. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group. Request PDF. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Self-published. [Link]

  • Wikipedia. (n.d.). Imidoyl chloride. Wikipedia. Retrieved March 14, 2026, from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. University of Rochester. [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley Online Library. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley Online Library. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-hydroxy-2-methylbenzenecarboximidoyl Chloride Synthesis

Welcome to the Technical Support Center for the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzaldehyde hydroximoyl chloride). This compound is a critical precursor for generating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzaldehyde hydroximoyl chloride). This compound is a critical precursor for generating transient nitrile oxides used in 1,3-dipolar cycloadditions.

Because of the electron-donating nature of the ortho-methyl group, this specific synthesis is highly susceptible to over-chlorination and dimerization. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you optimize your yield.

Synthesis Workflow Overview

The standard synthesis involves a two-step sequence: the condensation of 2-methylbenzaldehyde to its corresponding oxime, followed by electrophilic alpha-chlorination.

Workflow N1 2-Methylbenzaldehyde N2 2-Methylbenzaldehyde Oxime N1->N2 NH2OH·HCl Na2CO3, EtOH N3 N-hydroxy-2-methylbenzene- carboximidoyl chloride N2->N3 NCS, DMF 0 °C to RT

Workflow for the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Troubleshooting & FAQs

Q1: Why is my yield low, and why am I seeing multiple spots on TLC during the chlorination step? Causality: You are likely experiencing over-chlorination (aromatic ring chlorination). The ortho-methyl group on the aromatic ring is electron-donating via hyperconjugation, making the ring highly susceptible to electrophilic aromatic substitution by active chlorine species. Solution: Control the temperature strictly (0–25 °C) and add the chlorinating agent portion-wise. Using1[1] is critical. DMF acts not just as a solvent, but moderates the reactivity of NCS by forming a Vilsmeier-Haack-type intermediate that selectively directs chlorination to the oxime carbon rather than the aromatic ring.

Q2: I am observing the formation of a highly non-polar side product. What is it, and how do I prevent it? Causality: This is likely a furoxan dimer. Hydroximoyl chlorides are direct precursors to nitrile oxides. If the reaction mixture becomes too basic (e.g., residual base from the oxime formation step), spontaneous dehydrohalogenation yields 2-methylbenzonitrile oxide[2]. Nitrile oxides are incredibly reactive and will rapidly undergo 1,3-dipolar cycloaddition with themselves to form stable, non-polar furoxan dimers. Solution: Ensure your oxime starting material is completely washed free of residual sodium carbonate. Maintain strictly neutral or slightly acidic conditions during chlorination.

Furoxan A Hydroximoyl Chloride B 2-Methylbenzonitrile Oxide (Reactive Intermediate) A->B Base (e.g., Et3N) -HCl C Di-o-tolylfuroxan (Dimerization Product) B->C Dimerization (Side Reaction) D Target 1,3-Dipolar Cycloaddition B->D + Dipolarophile (Desired Pathway)

Dehydrohalogenation pathway leading to transient nitrile oxide and furoxan dimerization.

Q3: The chlorination reaction with NCS is extremely slow or stalling. How can I initiate it? Causality: The chlorination of oximes by NCS often requires an induction period because the active chlorinating species is generated autocatalytically by trace amounts of HCl. Solution: Add a fraction of a drop of concentrated aqueous HCl or3[3] to the DMF solution to jump-start the radical/ionic chlorination cascade.

Q4: My isolated product degrades into a sticky resin after a few days. How should I store it? Causality: Hydroximoyl chlorides are highly sensitive to moisture. Trace water drives hydrolysis, releasing HCl, which autocatalytically accelerates further decomposition into carboxylic acids and hydroxylamine derivatives. Solution: Isolate the product rapidly, dry thoroughly over anhydrous Na₂SO₄, and store under an inert argon atmosphere at -20 °C. Ideally, use the intermediate immediately in the subsequent synthetic step.

Quantitative Data: Chlorinating Agents Comparison

Selecting the right chlorinating agent is the most critical variable in this synthesis. Below is a comparison of common reagents and their impact on the 2-methylbenzaldehyde oxime substrate.

Chlorinating AgentTypical YieldReaction SpeedCausality / Impact on Synthesis
N-Chlorosuccinimide (NCS) 80–95%Moderate (2–4 h)Generates active Cl species slowly; when used with DMF, it cleanly converts oximes to hydroximoyl chlorides under 4[4].
Chlorine Gas (Cl₂) 40–60%Very Fast (<30 min)Highly exothermic; the lack of moderation leads to severe over-chlorination of the electron-rich ortho-methyl aromatic ring.
t-Butyl Hypochlorite (t-BuOCl) 70–85%Fast (1 h)Good alternative to NCS, but requires strict anhydrous conditions, extreme low temperatures (-78 °C), and is photochemically unstable.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Phase 1: Synthesis of 2-Methylbenzaldehyde Oxime

Causality: Converting the aldehyde to an oxime provides the nucleophilic nitrogen and alpha-carbon necessary for subsequent electrophilic halogenation.

  • Setup: In a 250 mL round-bottom flask, dissolve 2-methylbenzaldehyde (10.0 g, 83.2 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (6.36 g, 91.5 mmol, 1.1 eq) and sodium carbonate (5.30 g, 50.0 mmol, 0.6 eq) in 30 mL of deionized water. Slowly add this aqueous solution to the ethanolic aldehyde solution while stirring.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a white/off-white solid.

  • Self-Validation (IPC): Run a TLC (Hexane:EtOAc 4:1). The starting aldehyde (UV active, stains bright orange with 2,4-DNP) must be completely consumed, replaced by a lower Rf​ oxime spot that does not stain with 2,4-DNP.

Phase 2: Electrophilic Halogenation

Causality: NCS acts as a mild electrophilic chlorine source. DMF acts as both a solvent and a directing agent, ensuring chlorination occurs exclusively at the oxime carbon.

  • Setup: Dissolve the purified 2-methylbenzaldehyde oxime (10.0 g, 74.0 mmol) in 50 mL of anhydrous DMF in a 250 mL round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Chlorination: Add N-chlorosuccinimide (10.3 g, 77.7 mmol, 1.05 eq) in five equal portions over 30 minutes to prevent exothermic spikes. If the reaction does not initiate (indicated by a lack of slight yellowing or temperature bump), add 10 µL of pyridine[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice water to precipitate the product and dissolve the succinimide byproduct. Extract rapidly with diethyl ether (3 × 50 mL). Wash the ether layer with ice-cold water (5 × 50 mL) to completely remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <30 °C.

  • Self-Validation (IPC): Analyze the crude product via ¹H-NMR (CDCl₃). The critical validation marker is the disappearance of the characteristic oxime C-H proton singlet (typically around δ 8.1–8.3 ppm). The ortho-methyl singlet should remain intact around δ 2.4 ppm.

Sources

Optimization

Stability issues of N-hydroxy-2-methylbenzenecarboximidoyl chloride and storage conditions

Technical Support Center: N-hydroxy-2-methylbenzenecarboximidoyl chloride Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-hydroxy-2-methylbenzenecarboximidoyl chloride

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-hydroxy-2-methylbenzenecarboximidoyl chloride. It addresses common stability issues, outlines optimal storage conditions, and offers troubleshooting advice to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-hydroxy-2-methylbenzenecarboximidoyl chloride?

To ensure maximum stability and longevity, the compound should be stored under a specific set of conditions. These are not merely suggestions but critical requirements to prevent degradation.

ParameterRecommendationRationale
Temperature Store in a cool place.[1][2][3]Prevents thermally-induced decomposition. Avoid high heat.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[3][4][5]The compound is sensitive to moisture and air. An inert atmosphere displaces water vapor and oxygen, which can initiate hydrolytic and oxidative degradation pathways.
Container Keep in a tightly closed container.[1][2][3]Prevents exposure to atmospheric moisture and contaminants. Amber glass or suitable plastic (LDPE) is recommended.[4]
Environment Store in a dry, well-ventilated area.[1][2][3]Minimizes ambient moisture and ensures any potential off-gassing is safely managed.

Q2: What are the primary signs of compound degradation?

Visual inspection can often provide the first clues of compromised integrity. Look for:

  • Change in Physical Appearance: The compound is typically a white to light brown or light yellow solid.[6] Any significant color change (e.g., turning dark brown or black) or change in consistency (e.g., clumping, becoming oily or sticky) suggests degradation, likely due to moisture absorption.

  • Inconsistent Experimental Results: A sudden loss of efficacy, unexpected side products, or poor reproducibility in your assays are strong indicators that the starting material's integrity has been compromised.

Q3: What chemical functionalities make this compound susceptible to degradation?

N-hydroxy-2-methylbenzenecarboximidoyl chloride possesses two key functionalities that are sensitive to environmental conditions:

  • Imidoyl Chloride Group (C=N-Cl): This is the most reactive site. Imidoyl chlorides are highly susceptible to nucleophilic attack, particularly by water. This leads to rapid hydrolysis.

  • N-hydroxy Group (N-OH): This group can be sensitive to oxidation.

The primary and most rapid degradation pathway is hydrolysis from exposure to moisture.

Visualizing Potential Degradation

The following diagram illustrates the likely hydrolytic degradation pathway of N-hydroxy-2-methylbenzenecarboximidoyl chloride upon contact with water.

G cluster_reactants Reactants cluster_products Degradation Products reactant N-hydroxy-2-methyl- benzenecarboximidoyl chloride product1 2-Methylbenzohydroxamic Acid reactant->product1 Hydrolysis product2 Hydrogen Chloride (HCl) reactant->product2 Hydrolysis water H₂O (Moisture) water->product1 water->product2

Caption: Plausible hydrolytic degradation pathway.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experimentation.

Q4: My experiment is yielding inconsistent or no results. How do I troubleshoot?

Inconsistent results are frequently traced back to reagent stability. Follow this logical flow to diagnose the issue.

TroubleshootingFlow start_node Problem: Inconsistent/Failed Results check_storage Was compound stored correctly per guidelines? (Cool, Dry, Inert Gas) start_node->check_storage Investigate Reagent check_node check_node action_node action_node solution_node solution_node check_appearance Does the compound show visual signs of degradation? (Color change, clumping) check_storage->check_appearance Yes action_discard1 Action: Discard current vial. Procure new, verified stock. Review storage protocols. check_storage->action_discard1 No action_discard2 Action: Material is compromised. Discard and use fresh stock. check_appearance->action_discard2 Yes check_solvent Was a dry, aprotic solvent used for stock solution? Was the solution freshly prepared? check_appearance->check_solvent No solution_rerun Rerun Experiment action_discard1->solution_rerun Resolve action_discard2->solution_rerun check_solvent->solution_rerun Yes action_solution Action: Prepare fresh stock solution in anhydrous solvent immediately before use. Do not store in solution. check_solvent->action_solution No action_solution->solution_rerun

Caption: Troubleshooting decision tree for experimental failure.

Q5: The compound appears clumpy and has a darker color than the specification sheet. Can I still use it?

No. These are clear visual indicators of degradation, most likely due to moisture absorption. Using this material will lead to inaccurate and unrepeatable results. It introduces impurities (the degradation products) and means the actual concentration of the active compound is unknown. The material should be disposed of according to your institution's safety protocols.[1]

Q6: What materials and conditions should be strictly avoided when handling this compound?

To prevent hazardous reactions and decomposition, avoid contact with the following:

Incompatible Materials & Conditions
Water / Moisture[2]
Strong Oxidizing Agents[2][5]
Strong Reducing Agents[2]
Acids and Bases[2]
Metallic Salts[1]
High Heat[1][2]

Causality: Water causes hydrolysis. Strong acids or bases can catalyze this degradation. Oxidizing and reducing agents can react with the N-hydroxy group, while heat provides the energy to overcome activation barriers for decomposition, potentially leading to the emission of toxic fumes like nitrogen oxides and hydrogen chloride gas.[3][5]

Experimental Protocols

Protocol 1: Safe Handling and Weighing

  • Objective: To safely handle and accurately weigh the compound while minimizing exposure to air and moisture.

  • Methodology:

    • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

    • Inert Environment: Perform all handling within a glovebox or glove bag under a positive pressure of an inert gas (Argon or Nitrogen).

    • Weighing: Use an analytical balance inside the inert atmosphere. Tare a clean, dry weighing vessel.

    • Dispensing: Use a clean, dry spatula to transfer the desired amount of the compound to the weighing vessel.

    • Sealing: Immediately and tightly seal the main container after dispensing. Purge the headspace with inert gas before final sealing if possible.

    • Cleanup: Handle all contaminated labware and waste as hazardous and dispose of it according to institutional guidelines.[1]

Protocol 2: Preparation of Stock Solutions

  • Objective: To prepare a stock solution for immediate use. Note: Due to the compound's reactivity, especially in solution, long-term storage of solutions is strongly discouraged.

  • Methodology:

    • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide). Ensure the solvent is from a freshly opened bottle or has been properly dried.

    • Weighing: Following Protocol 1, weigh the required mass of N-hydroxy-2-methylbenzenecarboximidoyl chloride into a dry vial.

    • Dissolution: Under an inert atmosphere, add the anhydrous solvent to the vial using a dry syringe to achieve the target concentration.

    • Mixing: Cap the vial tightly and mix by vortexing or sonicating until the solid is fully dissolved.

    • Usage: Use the solution immediately in your experiment. Do not store for later use. Any degradation in solution will be rapid and will compromise subsequent experiments.

References

Sources

Troubleshooting

Common side reactions with N-hydroxy-2-methylbenzenecarboximidoyl chloride and how to avoid them

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-hydroxy-2-methylbenzenecarboximidoyl chloride. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-hydroxy-2-methylbenzenecarboximidoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding the synthesis and handling of this versatile chemical intermediate. Our focus is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-hydroxy-2-methylbenzenecarboximidoyl chloride?

A1: N-hydroxy-2-methylbenzenecarboximidoyl chloride is a hydroximoyl chloride derivative. These compounds are valuable precursors for the synthesis of various heterocyclic systems. They are particularly known for their ability to undergo 1,3-dipolar cycloaddition reactions after being converted in situ to nitrile oxides, which allows for the construction of isoxazoles and isoxazolines.

Q2: What is the most common and reliable method for synthesizing N-hydroxy-2-methylbenzenecarboximidoyl chloride?

A2: The most prevalent and effective method is the chlorination of the corresponding aldoxime, N-hydroxy-2-methylbenzenecarboximidamide (2-methylbenzaldoxime). A standard and highly efficient procedure involves using N-chlorosuccinimide (NCS) as the chlorinating agent in a solvent like N,N-dimethylformamide (DMF).[1] This method is known for its high yields and relatively mild reaction conditions.

Q3: How should I store N-hydroxy-2-methylbenzenecarboximidoyl chloride to prevent degradation?

A3: This compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[1] For long-term storage, keeping it at -20°C is recommended.[2] Avoid repeated freeze-thaw cycles if the compound is in solution.[2]

Q4: What are the main decomposition pathways I should be aware of?

A4: The two primary degradation pathways are hydrolysis and elimination.

  • Hydrolysis: In the presence of water, the imidoyl chloride will hydrolyze back to the corresponding oxime (2-methylbenzaldoxime). This is a significant concern, and all experiments should be conducted under anhydrous conditions.

  • Elimination: In the presence of a base, the compound readily eliminates HCl to form the highly reactive 2-methylbenzonitrile oxide. While this is often the desired reactive intermediate for subsequent reactions, uncontrolled elimination can lead to dimerization or polymerization of the nitrile oxide, reducing the yield of the intended product.

Synthesis and Reaction Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and subsequent use of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Issue EncounteredPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Yield During Synthesis 1. Reagent Quality: The starting 2-methylbenzaldoxime is impure, or the N-chlorosuccinimide (NCS) has degraded.Solution: Use freshly recrystallized 2-methylbenzaldoxime. Ensure the NCS is of high purity and has been stored in a desiccator. Rationale: NCS is moisture-sensitive. Impurities in the starting material can interfere with the reaction or complicate purification.
2. Presence of Moisture: Water in the solvent (DMF) or glassware is hydrolyzing the product.Solution: Use anhydrous DMF and flame-dry all glassware under vacuum before use. Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: Hydroximoyl chlorides are highly susceptible to hydrolysis, which reverts them to the starting oxime.
3. Incomplete Reaction: Insufficient reaction time or incorrect temperature.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction with NCS is exothermic; it should be initiated at room temperature or with mild cooling, then allowed to stir overnight.[1] Rationale: The reaction needs sufficient time for completion. Monitoring ensures you do not quench the reaction prematurely.
Product is an Oil or Gummy Solid, Not a Crystalline Material 1. Presence of Impurities: Contamination with solvent (DMF), succinimide byproduct, or unreacted starting material.Solution: After the aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers extensively with water and brine to remove residual DMF and water-soluble byproducts.[1] Rationale: DMF is high-boiling and difficult to remove under reduced pressure. Succinimide is the main byproduct and must be washed away. Proper purification is key to obtaining a crystalline solid.
2. Incorrect Workup pH: The pH during aqueous workup was not controlled.Solution: Perform the aqueous workup with neutral or slightly acidic water. Avoid basic conditions which can promote elimination to the nitrile oxide. Rationale: Maintaining a neutral pH minimizes both hydrolysis and premature elimination side reactions.
Side Product Detected (e.g., by NMR/MS) 1. Formation of 2-Methylbenzonitrile Oxide Dimer: A base was present during workup or storage, causing elimination followed by dimerization.Solution: Avoid all sources of base during synthesis and purification unless the nitrile oxide is the desired in situ reactant. Use a non-basic drying agent like anhydrous sodium sulfate. Rationale: The nitrile oxide intermediate is highly reactive and will readily undergo [3+2] cycloaddition with itself to form a furoxan dimer if a suitable reaction partner is not present.
2. Reaction with Nucleophilic Solvents: Using a nucleophilic solvent other than DMF (e.g., an alcohol).Solution: Use a non-nucleophilic, polar aprotic solvent like DMF or dichloromethane for the synthesis. Rationale: Alcohols or other nucleophilic solvents can react with the imidoyl chloride, leading to the formation of O-alkyl imidates or other adducts.
Visualizing the Synthetic Pathway and Common Pitfalls

The following diagram illustrates the desired reaction to form N-hydroxy-2-methylbenzenecarboximidoyl chloride and the two most common side reactions to avoid.

G Start 2-Methylbenzaldoxime Product N-hydroxy-2-methyl- benzenecarboximidoyl chloride (Desired Product) Start->Product Chlorination Reagent N-Chlorosuccinimide (NCS) Anhydrous DMF Side1 Hydrolysis (Back to Starting Material) Product->Side1 Undesired Reaction Side2 Elimination to 2-Methylbenzonitrile Oxide Product->Side2 Undesired Reaction (unless for cycloaddition) Water H₂O (Moisture) Water->Product Base Base (e.g., Et₃N) Base->Product

Caption: Synthetic pathway and major side reactions.

Experimental Protocols

Protocol 1: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

This protocol is adapted from a standard procedure for the synthesis of related hydroximoyl chlorides.[1]

Materials:

  • 2-methylbenzaldoxime

  • N-chlorosuccinimide (NCS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-methylbenzaldoxime (1.0 eq) in anhydrous DMF (approx. 3 mL per mmol of oxime).

  • Addition of NCS: To this stirring solution, add NCS (1.0 eq) portion-wise at room temperature.

    • Scientist's Note: The reaction is exothermic. For larger-scale reactions (>10 mmol), it is advisable to cool the flask in an ice-water bath and add the NCS slowly to maintain temperature control.[1] The reaction mixture may turn yellow.

  • Reaction Monitoring: Allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The product should have a different Rf value than the starting aldoxime.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Scientist's Note: This step is crucial for separating the product from the highly polar DMF and the succinimide byproduct.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). This further removes any residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can often be used crude in the next step. If a higher purity is required, recrystallization from a suitable solvent system (e.g., ether/hexanes) can be attempted. The product is typically a light yellow or white solid.[1]

Protocol 2: Avoiding Side Reactions in a Subsequent Cycloaddition

This protocol describes the in situ generation of 2-methylbenzonitrile oxide from the imidoyl chloride and its reaction with an alkene, a common application.

Materials:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride (from Protocol 1)

  • An alkene (e.g., styrene) (1.2 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 eq) and the alkene (1.2 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Scientist's Note: Cooling is critical to control the rate of nitrile oxide formation and minimize its self-reaction (dimerization).

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting isoxazoline product by flash column chromatography.[3]

Troubleshooting Workflow for Synthesis

If your synthesis results in a low yield, use this workflow to diagnose the potential issue.

G Start Low Yield in Synthesis Check_TLC Analyze Crude Product by TLC/NMR Start->Check_TLC Is_SM Is Starting Material (Oxime) Present? Check_TLC->Is_SM Hydrolysis Cause: Hydrolysis Solution: Use anhydrous solvents, flame-dry glassware. Is_SM->Hydrolysis Yes No_SM No Starting Material Present Is_SM->No_SM No Incomplete Cause: Incomplete Reaction Solution: Check NCS quality, increase reaction time. Dimer Check for Dimer or Polymer Byproducts No_SM->Dimer Elimination Cause: Premature Elimination Solution: Avoid base, ensure neutral workup. Dimer->Elimination Byproducts Found Other Cause: Mechanical Loss Solution: Review extraction and purification steps. Dimer->Other No Byproducts

Caption: A troubleshooting flowchart for low-yield synthesis.

References
  • Organic Syntheses Procedure, vol. 93, p. 331, 2016.

  • ChemicalBook, Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis.

  • ChemicalBook, N-Hydroxybenzenecarboximidoyl chloride CAS#: 698-16-8.

  • MCE, Compound Handling Instructions.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-hydroxy-2-methylbenzenecarboximidoyl chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of N-hydroxy-2-methylbenzenecarboximidoyl chloride. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of N-hydroxy-2-methylbenzenecarboximidoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this chemical process. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a valuable synthetic intermediate. Its synthesis, primarily through the chlorination of 2-methylbenzaldehyde oxime, is a crucial reaction that can present several challenges, from low yields to product instability. This document provides a foundational protocol and a comprehensive troubleshooting guide in a direct question-and-answer format to address specific issues you may encounter.

Foundational Synthesis Protocol: Chlorination of 2-Methylbenzaldehyde Oxime

The most common and reliable method for synthesizing N-hydroxy-2-methylbenzenecarboximidoyl chloride is the direct chlorination of 2-methylbenzaldehyde oxime using N-Chlorosuccinimide (NCS). This protocol is designed as a self-validating system, with built-in checkpoints and explanations for each critical step.

Reaction Scheme:

2-methylbenzaldehyde oxime + N-Chlorosuccinimide (NCS) → N-hydroxy-2-methylbenzenecarboximidoyl chloride + Succinimide

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Dissolve 2-methylbenzaldehyde oxime in anhydrous DMF cool_solution Cool solution to 0°C (Ice-water bath) prep_reagents->cool_solution add_ncs Add NCS in portions (Maintain T < 5°C) cool_solution->add_ncs Critical: Control Exotherm stir Stir at 0°C, then warm to RT (Monitor by TLC) add_ncs->stir quench Dilute with cold water stir->quench Once starting material is consumed extract Extract with diethyl ether or EtOAc quench->extract wash Wash organic layer (Water, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo (Low temperature) dry->concentrate purify Purify by flash chromatography or low-temperature recrystallization concentrate->purify

Caption: General workflow for the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Key Considerations
2-Methylbenzaldehyde oxime135.16Starting material. Ensure high purity and dryness.
N-Chlorosuccinimide (NCS)133.53Chlorinating agent. Use a fresh, high-purity batch. Can be recrystallized if necessary.[1]
N,N-Dimethylformamide (DMF), Anhydrous73.09Solvent. Must be anhydrous to prevent hydrolysis of NCS and the product. Dichloromethane (DCM) can also be used.[2][3]
Diethyl ether (or Ethyl Acetate)74.12Extraction solvent. Must be anhydrous.
Sodium Sulfate (Na₂SO₄), Anhydrous142.04Drying agent.
Step-by-Step Methodology
  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methylbenzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of both the chlorinating agent and the desired product, which is a common cause of yield loss.[4][5]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: The reaction between the oxime and NCS is exothermic.[2] Starting at a low temperature and adding the NCS in portions allows for effective control of the reaction temperature, preventing the formation of undesired byproducts from overheating.[5]

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0 - 1.1 eq) to the stirred solution in small portions over 30-60 minutes. Ensure the internal temperature does not rise above 5°C.

    • Trustworthiness: Batch-wise addition is a self-validating control measure. A slight yellow color may appear and then fade after each addition, indicating that the reaction is proceeding smoothly.[2]

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1-2 hours, then allow it to warm slowly to room temperature. Stir overnight or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting oxime.

  • Work-up and Extraction: Dilute the reaction mixture with 4-5 volumes of cold water and extract with diethyl ether or ethyl acetate (3x volumes).

    • Expertise & Experience: Using cold water for the quench minimizes potential product decomposition.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Causality: The water wash removes the DMF solvent and the succinimide byproduct. The brine wash helps to remove residual water from the organic layer.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Crucially, perform the concentration at a low temperature (<30°C) .

    • Trustworthiness: Hydroxamic acid derivatives can be thermally unstable.[6] Avoiding high temperatures during solvent removal is essential to prevent decomposition and maximize the yield of the crude product.

  • Purification: The resulting crude product (often a light yellow solid or oil) can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/hexanes).[7]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential sources. Systematically investigating each possibility is key to optimization.

  • Moisture Contamination: The presence of water can hydrolyze both NCS and the product. Ensure all glassware is flame-dried, use anhydrous solvents, and maintain a robust inert atmosphere.[4]

  • Suboptimal Temperature Control: An uncontrolled exotherm during NCS addition can lead to rapid decomposition of the starting material and product, forming a complex mixture of byproducts.[5] Maintain strict temperature control (0-5°C) during addition.

  • Purity of Reagents:

    • NCS: Old or impure NCS may have reduced activity. Use a freshly opened bottle or recrystallize the NCS from benzene if its purity is questionable.

    • 2-Methylbenzaldehyde oxime: Impurities in the starting material will carry through the reaction and can complicate purification, leading to mechanical loss and lower isolated yield. Verify its purity by NMR or melting point analysis.

  • Incorrect Stoichiometry: While a 1:1 stoichiometry is often effective, slight adjustments may be needed. An excess of NCS can lead to over-chlorination, while an excess of the oxime will result in incomplete conversion.[5] Use a slight excess (1.05 eq) of NCS to drive the reaction to completion.

  • Inefficient Extraction: The product may have some water solubility. Ensure thorough extraction from the aqueous layer during work-up. A back-extraction of the aqueous layer can sometimes recover additional product.[2]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Purity of Starting Oxime & NCS (NMR, MP, Fresh Bottle) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous Solvent, Inert Gas) check_reagents->check_conditions [ Purity OK ] solution_reagents Use High Purity Reagents. Recrystallize if needed. check_reagents->solution_reagents [ Impure ] check_temp Was Temperature Controlled during NCS Addition (<5°C)? check_conditions->check_temp [ Conditions OK ] solution_conditions Flame-dry glassware. Use fresh anhydrous solvent. check_conditions->solution_conditions [ Moisture Possible ] check_workup Review Work-up & Purification (Low Temp Evaporation?) check_temp->check_workup [ Yes ] solution_temp Improve cooling. Add NCS more slowly. check_temp->solution_temp [ No ] solution_workup Avoid heat during solvent removal. Consider low-temp recrystallization. check_workup->solution_workup [ No ]

Caption: Decision tree for troubleshooting low yield in the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Q2: My final product is impure, and TLC shows multiple byproducts. What are the likely side reactions?

A2: The formation of multiple byproducts typically points to issues with reaction control or stability.

  • Dimerization/Decomposition: Hydroximoyl chlorides can be unstable and may dimerize or decompose, especially if the reaction overheats or is exposed to light or acid/base impurities for extended periods.

  • Over-chlorination: Using a large excess of NCS could potentially lead to chlorination on the aromatic ring, although this is less common under these conditions.

  • Reaction with Solvent: If using dichloromethane (DCM) as a solvent, ensure it is free of acidic impurities which can catalyze decomposition.

  • Hydrolysis: As mentioned, any moisture can lead to the hydrolysis of the product back to the oxime or other degradation products.

Minimization Strategies:

  • Control Stoichiometry: Use no more than 1.1 equivalents of NCS.[5]

  • Maintain Low Temperature: This is the most critical factor. Overheating promotes nearly all potential side reactions.[5]

  • Minimize Reaction Time: Once TLC shows full consumption of the starting material, proceed to the work-up. Do not let the reaction stir unnecessarily for extended periods.

  • Purification: A well-executed flash column chromatography can effectively separate the desired product from the succinimide byproduct and other impurities.[7]

Q3: I seem to be losing my product during work-up or purification. Is N-hydroxy-2-methylbenzenecarboximidoyl chloride unstable?

A3: Yes, N-hydroxy-imidoyl chlorides and related compounds can exhibit both thermal and hydrolytic instability.

  • Thermal Instability: Attempts to purify similar N-hydroxy compounds by vacuum distillation have been reported to result in thermal decomposition.[6] Therefore, you must avoid heating the product. Solvent removal should always be done on a rotary evaporator with the water bath at or below room temperature.

  • Hydrolytic Instability: The imidoyl chloride functionality is sensitive to water, particularly under acidic or basic conditions. During the work-up, ensure washes are performed swiftly and with neutral solutions (water, brine). Avoid washing with acidic or basic solutions like HCl or sodium bicarbonate unless specifically required for removing a particular impurity, and even then, use dilute, cold solutions.

  • Storage: The purified product should be stored cold (2-8°C), under an inert atmosphere, and protected from light to maximize its shelf life.[2]

Q4: What is the best way to purify the final product, and what should I expect for its characterization?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography: This is generally the most effective method for obtaining a highly pure product. Use a silica gel column and a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent alternative. Test various solvent systems; diethyl ether/hexanes or dichloromethane/hexanes are good starting points. The key is to perform the recrystallization at a low temperature if possible to avoid degradation.[8]

Characterization: The structure can be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group protons, and a broad singlet for the N-hydroxy proton (N-OH). The chemical shift of the N-OH proton can be variable and it will be exchangeable with D₂O. For the related (Z)-N-hydroxybenzenecarboximidoyl chloride, the N-OH proton appears far downfield at ~12.4 ppm in DMSO-d₆.[2]

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the methyl carbon, and the imidoyl carbon (C=N) will be present.

  • Mass Spectrometry (MS): LC/MS analysis should show the expected molecular ion peak (M+H)⁺. For the parent N-hydroxybenzenecarboximidoyl chloride, this is observed at m/z = 155.8.[2]

By adhering to these protocols and understanding the chemical principles behind each step, you can successfully optimize the synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride and troubleshoot any issues that arise.

References
  • Organic Syntheses Procedure, Coll. Vol. 10, p.576 (2004); Vol. 79, p.207 (2002). [Link]

  • N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N- Chlorosuccinimide. [Link]

  • PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-Dipolar Cycloadditions with N-Hydroxy-2-methylbenzenecarboximidoyl Chloride

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzhydroximoyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methylbenzhydroximoyl chloride).

This precursor is highly valued for generating 2-methylbenzonitrile oxide in situ via base-mediated dehydrohalogenation[1]. As a reactive 1,3-dipole, it readily undergoes cycloaddition with alkenes and alkynes to form isoxazolines and isoxazoles, which are critical pharmacophores in medicinal chemistry[2]. However, the transient nature of nitrile oxides often leads to competing side reactions, most notably dimerization. This guide provides mechanistic troubleshooting, kinetic control strategies, and self-validating protocols to ensure high-yielding cycloadducts.

I. Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, one must understand the kinetic competition inherent in this system. The generation of the nitrile oxide is followed by two competing pathways: the desired bimolecular cycloaddition with the dipolarophile, and the undesired bimolecular self-condensation (dimerization) yielding a furoxan (1,2,5-oxadiazole 2-oxide)[3].

Because dimerization is second-order with respect to the nitrile oxide concentration ( Rate∝[NitrileOxide]2 ), while cycloaddition is first-order with respect to both the dipole and the dipolarophile ( Rate∝[NitrileOxide][Dipolarophile] ), controlling the steady-state concentration of the nitrile oxide is the paramount factor in reaction success[4].

G Precursor N-hydroxy-2-methylbenzene- carboximidoyl chloride Dipole 2-Methylbenzonitrile Oxide (Reactive 1,3-Dipole) Precursor->Dipole Dehydrohalogenation Base Triethylamine (TEA) (- HCl) Base->Dipole Product Isoxazoline / Isoxazole (Target Cycloadduct) Dipole->Product k_cycloaddition (Desired) Byproduct Bis(2-methylphenyl)furoxan (Dimerization By-product) Dipole->Byproduct k_dimerization (Side Reaction) Dipole->Byproduct Dipolarophile Dipolarophile (Alkene / Alkyne) Dipolarophile->Product

Reaction pathways of 2-methylbenzonitrile oxide showing cycloaddition vs. dimerization.

II. Frequently Asked Questions (Troubleshooting)

Q1: My reaction is yielding predominantly the furoxan dimer instead of the target isoxazoline. How do I suppress this? A1: Furoxan formation is the most common failure mode in nitrile oxide chemistry[3]. If you are adding your base (e.g., triethylamine) all at once (bolus addition), you are creating a massive spike in the concentration of 2-methylbenzonitrile oxide. Due to the second-order kinetics of dimerization, the molecules will react with each other faster than they can find the dipolarophile[5]. Solution: Switch to a continuous, slow addition of the base using a syringe pump over 4 to 12 hours. Additionally, use an excess of the dipolarophile (1.5 to 3.0 equivalents) to heavily favor the kcycloaddition​ pathway.

Q2: Does the ortho-methyl group on the precursor affect the reaction compared to standard benzhydroximoyl chloride? A2: Yes. The ortho-methyl group provides a degree of steric shielding around the reactive CNO moiety. This steric hindrance slightly retards the rate of dimerization via the dinitrosoalkene diradical intermediate compared to unsubstituted aromatic nitrile oxides[6][7]. However, this steric bulk can also slow down the desired cycloaddition if your dipolarophile is highly substituted (e.g., 1,2-disubstituted alkenes). Solution: If reacting with a bulky dipolarophile, you may need to elevate the reaction temperature (e.g., 40–60 °C) to overcome the activation energy barrier, while strictly maintaining the slow-addition of base[2].

Q3: I am observing unreacted N-hydroxy-2-methylbenzenecarboximidoyl chloride and poor yields, but no furoxan. What went wrong? A3: This indicates a failure in the dehydrohalogenation step. The most likely culprits are degraded/oxidized triethylamine, or the presence of acidic impurities/water in your solvent that neutralizes the base before it can act on the hydroximoyl chloride. Solution: Ensure your triethylamine is freshly distilled over calcium hydride ( CaH2​ ) and stored under inert gas. Use strictly anhydrous solvents (e.g., anhydrous DCM or THF).

Q4: My unsymmetrical terminal alkene is yielding a mixture of regioisomers. How can I improve regioselectivity? A4: 1,3-dipolar cycloadditions with terminal alkenes typically favor the 5-substituted isoxazoline due to both steric and electronic (FMO) control[4]. If you are seeing significant amounts of the 4-substituted isomer, it is likely due to competing electronic effects from electron-withdrawing groups on your alkene. Solution: Consider utilizing a Lewis acid catalyst (if your dipolarophile contains coordinating groups) or an organic catalyst (such as cyclodextrins) to pre-organize the transition state and rigidly direct the regiochemistry[8].

III. Quantitative Data: Impact of Kinetic Control

The table below summarizes the profound impact of base addition rates and dipolarophile stoichiometry on the product distribution. The data clearly illustrates that kinetic control is non-negotiable for optimized yields.

Reaction ConditionBase Addition RateDipolarophile (eq)Isoxazoline Yield (%)Furoxan Yield (%)
Standard Batch Bolus (1 min)1.135%58%
Dilute Batch Bolus (1 min)1.148%42%
Controlled Addition Syringe Pump (4 h)1.176%18%
Optimized Excess Syringe Pump (4 h)3.092% < 5%

IV. Self-Validating Experimental Protocol

This protocol is designed for the optimized in situ generation and subsequent cycloaddition of 2-methylbenzonitrile oxide, utilizing kinetic control to suppress dimerization.

Materials Required:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 eq, limiting reagent)

  • Dipolarophile (alkene/alkyne) (1.5 – 3.0 eq)

  • Triethylamine (TEA), freshly distilled (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump apparatus

Step-by-Step Methodology:

  • Vessel Preparation & Deoxygenation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon.

  • Reagent Dissolution: Add N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 eq) and the dipolarophile (1.5 to 3.0 eq) to the flask. Dissolve the mixture in anhydrous DCM to achieve a concentration of 0.05 M relative to the hydroximoyl chloride. Stir at room temperature (or heat to 40 °C if the dipolarophile is sterically hindered).

  • Controlled Base Addition (Critical Step): Prepare a solution of TEA (1.1 eq) in 10 mL of anhydrous DCM. Load this into a gas-tight syringe. Using a syringe pump, add the TEA solution to the reaction flask at a constant rate over 4 to 6 hours .

    • Self-Validation Check 1: After 1 hour of addition, analyze the mixture via TLC (UV visualization). You should observe the gradual fading of the precursor spot and the appearance of the product spot. If a highly UV-active, fast-eluting spot appears (furoxan), immediately decrease the syringe pump flow rate.

  • Reaction Maturation: Once the addition is complete, allow the reaction to stir for an additional 2 hours to ensure complete consumption of the transient nitrile oxide.

    • Self-Validation Check 2: A final TLC should show complete consumption of the N-hydroxy-2-methylbenzenecarboximidoyl chloride.

  • Quenching and Work-up: Quench the reaction by adding water (equal volume to the organic layer). Transfer to a separatory funnel and extract with DCM ( 3×15 mL). Wash the combined organic layers with 1M HCl to remove residual TEA, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure isoxazoline/isoxazole.

V. References

1.[1] 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxide to Thiocyanates: An Efficient and Eco-Friendly Synthesis of N-Aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides. Thieme Connect. URL: 2.[2] Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition. Helmholtz-Zentrum Dresden-Rossendorf (HZDR). URL: 3.[3] Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. ConnectSci. URL: 4.[4] Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace. URL: 5.[6] Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. URL: 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. D-NB.info. URL: 7.[7] Mechanochemical Dimerization of Aldoximes to Furoxans. NIH. URL: 8.[8] Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace. URL: 9.[5] Synthesis and Characterisation of Photoresponsive Azobenzene-Biomolecule Conjugates. Maynooth University. URL:

Sources

Optimization

Effect of temperature and solvent on N-hydroxy-2-methylbenzenecarboximidoyl chloride stability

Technical Support Center: N-hydroxy-2-methylbenzenecarboximidoyl Chloride A Guide to Understanding and Managing Stability in Experimental Settings Welcome to the technical support guide for N-hydroxy-2-methylbenzenecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-hydroxy-2-methylbenzenecarboximidoyl Chloride

A Guide to Understanding and Managing Stability in Experimental Settings

Welcome to the technical support guide for N-hydroxy-2-methylbenzenecarboximidoyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. N-hydroxy-2-methylbenzenecarboximidoyl chloride is a hydroxamoyl chloride, a class of highly reactive synthetic intermediates.[1] Their utility in synthesis is matched by their inherent instability, which, if not properly managed, can lead to inconsistent results, low yields, and analytical challenges. This guide is structured to help you anticipate and solve stability issues related to temperature and solvent choice, ensuring the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability and handling of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Q1: What makes N-hydroxy-2-methylbenzenecarboximidoyl chloride so reactive and unstable?

A: The reactivity is inherent to the imidoyl chloride functional group, which is analogous to an acyl chloride but with a nitrogen atom replacing the carbonyl oxygen.[2] The carbon atom double-bonded to nitrogen and single-bonded to chlorine is highly electrophilic. This makes it an excellent target for nucleophiles.[1] Furthermore, the chloride ion is a good leaving group. This combination makes the molecule susceptible to rapid reactions with a wide range of nucleophiles, including water and alcohols, and prone to thermal decomposition.[2]

Q2: What are the primary degradation pathways I should be concerned about?

A: There are two main degradation pathways you must manage:

  • Hydrolysis (Solvolysis): This is the most common degradation route. Imidoyl chlorides react readily with water to form the corresponding amide (in this case, N-hydroxy-2-methylbenzamide).[2] This reaction can be catalyzed by both acid and base. Similarly, reaction with alcohols will yield the corresponding O-alkyl imidate.

  • Thermal Decomposition: At elevated temperatures, imidoyl chlorides can undergo decomposition.[2][3] Depending on the structure and conditions, this can involve self-condensation or elimination of hydrogen chloride to form the corresponding nitrile (2-methylbenzonitrile).[2]

Q3: What are the ideal long-term storage conditions for this compound?

A: To minimize degradation, the compound must be protected from both moisture and heat. Ideal storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a freezer at -20°C.[4][5] The storage area should be dry and well-ventilated.[4]

Q4: Which solvents are recommended for experimental use, and which should be avoided?

A: The choice of solvent is critical and depends on the application.

  • Recommended for Reactions/Short-Term Handling: Anhydrous aprotic solvents are strongly recommended. Examples include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene. Always use freshly dried or commercially available anhydrous solvents.

  • To Be Avoided: Protic solvents like water, methanol, and ethanol should be avoided unless they are a reagent in the reaction, as they will readily react with the compound (solvolysis).[2][6] Solvents containing basic impurities (like old THF with peroxide inhibitors) or amines should also be avoided, as bases can catalyze decomposition.[4]

Q5: How significant is the effect of temperature on short-term stability during an experiment?

A: The effect is highly significant. While stable for short periods at room temperature in an anhydrous aprotic solvent, even moderate heating can dramatically accelerate decomposition.[2] It is best practice to keep reactions at or below room temperature unless a higher temperature is specifically required by the protocol. If heating is necessary, it should be done for the minimum time required. For workup procedures, avoid concentrating solutions at high temperatures; use a rotary evaporator with a low-temperature water bath.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Low or no yield of the desired product in a reaction. 1. Degradation Prior to Reaction: The starting material may have degraded in storage or during weighing/transfer. 2. Solvent Contamination: Use of non-anhydrous solvents or reagents containing water.[2] 3. Incorrect Reaction Temperature: Running the reaction at an unnecessarily high temperature.1. Verify Purity: Before use, quickly check the purity of the starting material via TLC or a quick ¹H NMR if possible. Handle the compound quickly in a dry environment (e.g., glove box or under a stream of inert gas). 2. Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried by standard laboratory procedures (e.g., passing through an alumina plug). Ensure all glassware is oven- or flame-dried before use.[7] 3. Optimize Temperature: Start reactions at 0°C or room temperature. If heating is required, perform a temperature screen to find the lowest effective temperature.
Appearance of a new, polar spot on TLC or an unexpected peak in HPLC/LC-MS. 1. Hydrolysis: The most likely culprit is the formation of N-hydroxy-2-methylbenzamide due to moisture.[2] 2. Thermal Degradation: If the reaction was heated, the byproduct could be 2-methylbenzonitrile.[2]1. Identify the Byproduct: The hydrolyzed amide product will be more polar and have a lower Rf on TLC. It can be confirmed by co-spotting with a prepared standard or by LC-MS analysis of its expected mass. 2. Mitigate Moisture: Re-evaluate all reagents and solvents for water content. Dry them if necessary. 3. Control Temperature: If the nitrile is suspected, reduce the reaction temperature and duration.
Inconsistent results between different experimental runs. 1. Variable Reagent Quality: The stability of N-hydroxy-2-methylbenzenecarboximidoyl chloride can vary between batches or with age. 2. Atmospheric Moisture: Variations in lab humidity can affect the degree of hydrolysis, especially on humid days. 3. Solvent Quality Fluctuation: Using different bottles or lots of "anhydrous" solvent can introduce variability.1. Standardize Reagents: Use the same batch of the starting material for a series of related experiments. If a new batch is used, run a control experiment to compare its performance. 2. Control the Environment: Perform sensitive reactions under a consistent inert atmosphere (N₂ or Ar). This minimizes exposure to atmospheric moisture.[5] 3. Solvent Management: Use a freshly opened bottle of anhydrous solvent for a critical series of experiments or dry a sufficient quantity in one batch for the entire series.
The solid starting material appears discolored, sticky, or clumped. 1. Hydrolysis/Degradation: The compound has likely been exposed to moisture or stored improperly, leading to decomposition.[4] The resulting HCl byproduct can also catalyze further degradation.1. Discard and Replace: It is highly inadvisable to use degraded starting material, as it will contain significant impurities and give unreliable results. 2. Review Storage Protocol: Ensure the compound is stored in a tightly sealed container, preferably with a sealant like Parafilm, in a -20°C freezer, and backfilled with inert gas after each use.[4]

Part 3: Protocols for Stability Assessment

To ensure the reliability of your results, you may need to perform your own stability studies. The following are generalized protocols that can be adapted to your specific laboratory conditions and analytical capabilities.

Protocol 1: Thermal Stability Assessment by HPLC

This protocol allows for the quantitative assessment of thermal degradation in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of N-hydroxy-2-methylbenzenecarboximidoyl chloride in a dry environment.

    • Dissolve it in 10.0 mL of a chosen anhydrous aprotic solvent (e.g., acetonitrile) in a volumetric flask to create a ~1 mg/mL stock solution.

  • Sample Preparation:

    • Aliquot 1.0 mL of the stock solution into several HPLC vials.

    • Seal the vials immediately. Prepare at least three vials per temperature point for statistical validity.

  • Stress Conditions:

    • Place one set of vials in a controlled temperature environment (e.g., a heating block or oven) at your desired temperature (e.g., 40°C, 60°C, 80°C).

    • Keep a control set of vials at a low temperature (e.g., 4°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), remove one vial from each temperature condition.

    • Immediately cool the heated vials in an ice bath to quench the degradation.

  • HPLC Analysis:

    • Dilute the samples from each vial to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

    • Analyze immediately by a validated stability-indicating HPLC method. A general-purpose method is suggested below, but it must be optimized for your system.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot % Remaining vs. Time for each temperature to determine the degradation rate.

Protocol 2: Solvent Compatibility Screening

This is a qualitative or semi-quantitative method to quickly assess stability in various solvents at a set temperature.

  • Preparation:

    • In a glovebox or under an inert atmosphere, place a small amount (~1-2 mg) of N-hydroxy-2-methylbenzenecarboximidoyl chloride into several small, dry vials.

    • Add 0.5 mL of each solvent to be tested to a separate vial (e.g., DCM, THF, Acetonitrile, Toluene, Methanol, Water).

    • Seal all vials.

  • Incubation:

    • Let the vials stand at room temperature.

  • Monitoring:

    • At various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr), take a small aliquot from each vial and spot it on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Visualize under UV light.

  • Interpretation:

    • The appearance and growth of new spots (especially a more polar spot corresponding to the hydrolyzed amide) indicate instability in that solvent.[7] Solvents where only the starting material spot is visible are considered more compatible for the duration tested.

Part 4: Data Summary & Visualizations

Table 1: Solvent Selection and Temperature Guide
SolventRecommended UseMax. Temp. (Short-Term)Rationale & Compatibility Issues
DCM (Anhydrous) Reactions, Workup40°C (Reflux)Excellent choice. Relatively inert. Ensure it is free of acidic impurities.
Acetonitrile (Anhydrous) Reactions, HPLC AnalysisRoom TemperatureGood for reactions and analytical work. Ensure high purity.
THF (Anhydrous) ReactionsRoom TemperatureGood, but can contain peroxides if old. Use freshly distilled or inhibitor-free grades.
Toluene (Anhydrous) Reactions (Higher Temp)80°CSuitable for reactions requiring moderate heat, but monitor for thermal decomposition.
Methanol / Ethanol AVOID (unless reagent)N/AProtic solvents that will rapidly cause solvolysis to form byproducts.[2][6]
Water AVOID (unless reagent)N/ARapidly hydrolyzes the compound to the corresponding amide.[2]
Pyridine / Amines AVOID (unless reagent)N/ABasic and nucleophilic; will react with and/or catalyze the decomposition of the compound.[4]
Visualizing Degradation and Workflows

A clear understanding of the processes is essential. The following diagrams illustrate the key degradation pathways and a typical experimental workflow for a stability study.

Diagram 1: Primary Degradation Pathways A N-hydroxy-2-methyl- benzenecarboximidoyl chloride B N-hydroxy-2-methylbenzamide (Hydrolysis Product) A->B H₂O (Moisture) Protic Solvents C 2-Methylbenzonitrile (Thermal Product) A->C Heat (Δ) > 80°C

Caption: Primary degradation pathways of the target compound.

Diagram 2: Workflow for Stability Study Start Prepare Stock Solution (Anhydrous Solvent) Prep Aliquot into Vials (n=3 per condition) Start->Prep Stress Expose to Stress Conditions (e.g., 4°C, RT, 60°C) Prep->Stress Sample Sample at Time Points (0, 1, 4, 8 hr) Stress->Sample Quench Quench Reaction (Ice Bath) Sample->Quench Analyze Dilute & Analyze by HPLC Quench->Analyze End Calculate % Degradation vs. Time Analyze->End

Caption: Experimental workflow for a quantitative stability study.

References

  • Wikipedia. Imidoyl chloride. [Link]

  • Grokipedia. Imidoyl chloride.
  • Keefer, L. K., et al. (1996).
  • Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 103. [Link]

  • Ministry of the Environment, Japan. (2004). III Analytical Methods. In Detailed Investigation Manual for Chemicals. [Link]

  • Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4805-4818. [Link]

  • Wikipedia. Thermal decomposition. [Link]

  • Organic Syntheses. 1-METHYLIMIDAZOLE-N-OXIDE. [Link]

  • ResearchGate. Thermal decomposition of the prepared compounds. [Link]

  • Bentley, T. W., & Harris, H. C. (2011). Solvolyses of benzoyl chlorides in weakly nucleophilic media. PubMed. [Link]

  • Marullo, N. P. (1968). MECHANISM OF THE DECOMPOSITION OF IMIDOYL HALIDES. DTIC. [Link]

  • Taylor, P. J., & Pickering, W. R. (1979). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Wang, T., et al. (2024). Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions. Environmental Science & Technology, 58(10), 4506-4516. [Link]

  • ResearchGate. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]

  • Battelle. Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • Susilawati, et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 20(2), 1-6. [Link]

  • Wang, X., et al. (2024). Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands. Environmental Research, 248, 118343. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]

  • Health and Safety Executive. Chemicals - safe use and handling. [Link]

  • Chemical Science. Solvent-dependent textural properties of defective UiO-66 after acidic and basic treatment. [Link]

  • El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). [Link]

  • MDPI. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. [Link]

  • Wang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1315. [Link]

  • RSC Publishing. A synthetic method for lanthanum hydroxychloride suitable for industrialization and its thermal decomposition properties. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Reactivity of Imidoyl Chlorides

Welcome to the technical support center for the handling and application of imidoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who are working with these highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and application of imidoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who are working with these highly reactive and moisture-sensitive compounds. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the success and safety of your experiments. Imidoyl chlorides are valuable synthetic intermediates, but their utility is matched by their challenging nature.[1][2] This resource addresses common issues and provides robust protocols to mitigate the risks associated with their high reactivity, particularly their sensitivity to moisture.[1][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your work with imidoyl chlorides, providing a systematic approach to troubleshooting.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no yield of the desired product 1. Hydrolysis of the imidoyl chloride: This is the most common cause of failure. Imidoyl chlorides react readily with water to form the corresponding amide, consuming your starting material.[1] 2. Incomplete formation of the imidoyl chloride: The reaction conditions for the synthesis of the imidoyl chloride may not be optimal. 3. Degradation of the imidoyl chloride: These compounds can be thermally unstable and may undergo self-condensation or elimination, especially at elevated temperatures.[1]1. Rigorous exclusion of moisture: Ensure all glassware is oven-dried or flame-dried immediately before use.[4] All solvents and reagents must be scrupulously dried. Utilize inert atmosphere techniques such as a glovebox or a Schlenk line.[4][5][6] 2. Optimize synthesis: Re-evaluate the choice of chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and reaction conditions (temperature, reaction time).[7][8] Consider in situ generation and use of the imidoyl chloride.[1][2] 3. Maintain low temperatures: Perform the reaction at the lowest effective temperature to minimize degradation.
Formation of an unexpected amide byproduct Hydrolysis of the imidoyl chloride: Trace amounts of moisture in the reaction mixture are reacting with your imidoyl chloride.[9][10][11]Enhance drying procedures: Distill solvents from an appropriate drying agent immediately before use.[12][13][14] Store dried solvents over activated molecular sieves.[12][14][15] Use fresh, anhydrous reagents.
Reaction fails to initiate 1. Poor quality of the imidoyl chloride: If the imidoyl chloride was synthesized and stored, it may have degraded. 2. Inactive reagents: The nucleophile or other reagents may be of poor quality or contain inhibitors.1. Use freshly prepared imidoyl chloride: Due to their instability, it is best to prepare and use imidoyl chlorides immediately.[1] 2. Verify reagent quality: Use fresh, high-purity reagents. Purify the nucleophile if necessary.
Inconsistent reaction outcomes Variable atmospheric moisture: Fluctuations in laboratory humidity can affect the amount of water introduced into the reaction.Standardize inert atmosphere techniques: Consistently use a glovebox or Schlenk line for all manipulations of the imidoyl chloride and other moisture-sensitive reagents.[16][17]

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the handling and use of imidoyl chlorides.

Q1: Why are imidoyl chlorides so sensitive to moisture?

A1: The carbon atom of the C=N double bond in an imidoyl chloride is highly electrophilic. Water acts as a nucleophile, readily attacking this carbon atom. This initiates a reaction that leads to the elimination of hydrogen chloride and the formation of a stable amide.[1][18] This hydrolysis is often rapid and is a primary cause of failed reactions.

Q2: What is the best way to store imidoyl chlorides?

A2: Due to their high reactivity and tendency to degrade, long-term storage of imidoyl chlorides is generally not recommended.[1] They are best synthesized and used immediately. If short-term storage is absolutely necessary, it should be done in a sealed container under a dry, inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer). However, be aware that even under these conditions, degradation can occur.

Q3: Can I handle imidoyl chlorides on the benchtop if I work quickly?

A3: It is strongly advised not to handle imidoyl chlorides on an open bench. Even brief exposure to atmospheric moisture can lead to significant hydrolysis.[3] The use of a glovebox or a Schlenk line is essential for successful and reproducible results.[4][5][6]

Q4: How do I know if my solvents are dry enough?

A4: For most applications involving imidoyl chlorides, moisture levels in solvents should be in the low parts-per-million (ppm) range. While visual indicators like the sodium/benzophenone ketyl radical (a deep blue color) can suggest a solvent is dry, the most accurate method for quantifying water content is Karl Fischer titration.[12][13]

Q5: What are the key safety precautions when working with imidoyl chlorides?

A5: Imidoyl chlorides are reactive and should be handled with care in a well-ventilated fume hood.[2] In addition to their moisture sensitivity, they can be lachrymatory and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be prepared for the potential evolution of hydrogen chloride gas, especially during quenching.

Experimental Protocols

Protocol 1: General Procedure for Handling Imidoyl Chlorides Under an Inert Atmosphere

This protocol outlines the essential steps for manipulating imidoyl chlorides to prevent exposure to moisture and air.

Materials:

  • Oven-dried or flame-dried glassware (e.g., Schlenk flask, round-bottom flask)

  • Rubber septa

  • Nitrogen or argon gas source with a bubbler

  • Schlenk line or glovebox

  • Dry syringes and needles

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.[17] Allow the glassware to cool to room temperature under a stream of dry inert gas.

  • Inert Atmosphere Setup: Assemble the glassware on a Schlenk line or bring it into a glovebox.[5] If using a Schlenk line, evacuate the flask and backfill with inert gas three times to remove any residual air and moisture.[4][6]

  • Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a dry syringe or cannula.[4][17] Solid reagents should be added under a positive flow of inert gas or inside a glovebox.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a bubbler.[17]

  • Reaction Work-up: Quench the reaction carefully (see Protocol 2) before exposing it to the atmosphere.

Diagram: Inert Atmosphere Workflow for Imidoyl Chloride Reactions

G cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up prep1 Oven/Flame-Dry Glassware prep2 Dry Solvents & Reagents setup1 Assemble Glassware on Schlenk Line/in Glovebox prep2->setup1 Introduce to Inert Environment setup2 Evacuate & Backfill with Inert Gas (3x) setup1->setup2 react1 Transfer Reagents via Syringe/Cannula setup2->react1 react2 Maintain Positive Inert Gas Pressure react1->react2 react3 Monitor Reaction react2->react3 workup1 Cool Reaction Mixture react3->workup1 workup2 Quench Reaction (See Protocol 2) workup1->workup2 workup3 Aqueous Work-up & Extraction workup2->workup3

Caption: Workflow for handling imidoyl chlorides under an inert atmosphere.

Protocol 2: Safe Quenching of Reactions Containing Imidoyl Chlorides

This protocol provides a safe and controlled method for neutralizing reactive imidoyl chlorides at the end of a reaction.

Materials:

  • Reaction mixture containing imidoyl chloride

  • Quenching agent (e.g., isopropanol, methanol, or a dilute aqueous base like sodium bicarbonate)

  • Ice bath

  • Addition funnel (optional, for larger scale)

Procedure:

  • Cool the Reaction: Cool the reaction vessel to 0 °C using an ice bath to moderate the rate of the quenching reaction, which is exothermic.

  • Prepare the Quenching Agent: Choose a suitable quenching agent. A slow-reacting alcohol like isopropanol is a good first choice, followed by a more reactive one like methanol, and finally water or a basic solution.[19][20]

  • Slow Addition: Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. For larger reactions, use an addition funnel to control the rate of addition.

  • Observe for Reaction: You may observe gas evolution (HCl) if the imidoyl chloride was prepared using reagents like thionyl chloride or oxalyl chloride, and the quenching agent is protic. Ensure adequate ventilation in a fume hood.

  • Complete the Quench: After the initial exothermic reaction subsides, a more reactive quenching agent like water or a dilute aqueous solution of sodium bicarbonate can be added to ensure all the imidoyl chloride has been consumed.

  • Proceed with Work-up: Once the quenching is complete, the reaction mixture can be safely handled in the air for standard aqueous work-up and extraction procedures.

Diagram: Hydrolysis Mechanism of Imidoyl Chlorides

G Imidoyl Chloride Imidoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Imidoyl Chloride->Tetrahedral Intermediate Nucleophilic attack by H₂O Water Water Protonated Amide Protonated Amide Tetrahedral Intermediate->Protonated Amide Elimination of Cl⁻ Amide Amide Protonated Amide->Amide Deprotonation HCl HCl

Caption: Simplified mechanism of imidoyl chloride hydrolysis.

References

  • Mechanism of Hydrolysis of lmidoyl Chlorides. RSC Publishing.
  • Air-free technique. Wikipedia. [Link]

  • Imidoyl chloride. Wikipedia. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Imidoyl chloride. Grokipedia. [Link]

  • Mechanism of hydrolysis of imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Mechanism of hydrolysis of imidoyl chlorides. Semantic Scholar. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Drying solvents. Sciencemadness Wiki. [Link]

  • Imidoyl Chloride Definition. Fiveable. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]

  • Drying Solvents. The Schlenk Line Survival Guide. [Link]

  • New route for efficient synthesis of Imidoyl chloride containing molecules. ResearchGate. [Link]

  • N. Nakajima and M. Ubukata Imidoyl halides, in which amide groups are activated by halogenation, are of interest be. Science of Synthesis. [Link]

  • QUENCHING OF LITHIUM ANHYDRIDE (LAH). University of Cape Town. [Link]

Sources

Optimization

Preventing the decomposition of N-hydroxy-2-methylbenzenecarboximidoyl chloride during reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for N-hydroxy-2-methylbenzenecarboximidoyl chloride. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N-hydroxy-2-methylbenzenecarboximidoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this reactive intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Overview: The Duality of Reactivity and Instability

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a valuable synthetic intermediate, primarily utilized as a stable precursor for the in situ generation of 2-methylbenzonitrile oxide. This 1,3-dipole is a powerful tool in organic synthesis, particularly for constructing isoxazoles and isoxazolines via [3+2] cycloaddition reactions. However, the very features that make this compound a useful nitrile oxide precursor also render it susceptible to decomposition. Understanding the pathways of this decomposition is critical for successful application.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition during my reaction?

You may observe several indicators of compound degradation. Visually, this can include the formation of unexpected precipitates or a change in the color of the reaction mixture. Analytically, thin-layer chromatography (TLC) will often show a complex mixture of new spots with low Rf values, while HPLC or LC-MS analysis will reveal multiple new peaks corresponding to byproducts, and a faster-than-expected consumption of your starting material.

Q2: What is the ideal way to store N-hydroxy-2-methylbenzenecarboximidoyl chloride?

Proper storage is crucial to ensure the longevity and reactivity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (Nitrogen or Argon) is highly recommended to protect it from moisture and minimize thermal degradation.[2]

Q3: What are the main chemical pathways that lead to decomposition?

The decomposition of N-hydroxy-2-methylbenzenecarboximidoyl chloride is primarily driven by two pathways: base-induced elimination and hydrolysis.

  • Base-Induced Elimination to Nitrile Oxide: In the presence of a base, the compound readily undergoes dehydrochlorination to form the highly reactive 2-methylbenzonitrile oxide. While this is often the desired reaction, if not immediately trapped by a dipolarophile, the nitrile oxide can dimerize to form furoxans or undergo other side reactions.[3][4]

  • Hydrolysis: As a type of acid chloride, the compound is highly susceptible to hydrolysis.[5][6] Trace amounts of water in your reaction solvent or on your glassware will convert it to the corresponding N-hydroxy-2-methylbenzamide, which is inactive for the intended cycloaddition.

The following diagram illustrates these competing pathways.

G cluster_desired Desired Pathway cluster_undesired Decomposition Pathways A N-hydroxy-2-methyl- benzenecarboximidoyl chloride B 2-Methylbenzonitrile Oxide (Reactive Intermediate) A->B  Base (e.g., Et3N)  -HCl E N-hydroxy-2-methylbenzamide (Hydrolysis Product) A->E  H2O (Moisture)  -HCl C Desired Product ([3+2] Cycloaddition) B->C  + Dipolarophile D Side Products (e.g., Furoxan Dimers) B->D  Dimerization

Caption: Competing reaction pathways for N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Troubleshooting Guide for Poor Reaction Performance

This section addresses the most common issue encountered when using N-hydroxy-2-methylbenzenecarboximidoyl chloride: low yields of the desired product accompanied by the formation of multiple byproducts.

Problem: My reaction yield is low and TLC/LC-MS analysis shows a complex mixture.

This is the classic symptom of premature decomposition of the starting material. Follow this diagnostic workflow to identify and resolve the issue.

G start Low Yield / Complex Mixture? cause1 Was a strong or nucleophilic base used (e.g., Et3N)? start->cause1 Start Here cause2 Were anhydrous conditions rigorously maintained? cause1->cause2 No sol1 Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, Proton Sponge). See Table 1. cause1->sol1 Yes cause3 Was the reaction temperature strictly controlled? cause2->cause3 Yes sol2 Implement rigorous anhydrous techniques. Use freshly distilled solvents and oven-dried glassware. See Protocol 1. cause2->sol2 No sol3 Run the reaction at 0 °C or below. Add reagents slowly to control exotherms. cause3->sol3 No end Reaction Optimized cause3->end Yes sol1->cause2 sol2->cause3 sol3->end

Caption: Troubleshooting workflow for reactions involving the title compound.

Probable Cause 1: Inappropriate Base Selection

The choice of base is paramount. While common bases like triethylamine (Et₃N) are effective at generating the nitrile oxide, they can also act as nucleophiles, leading to side reactions. Furthermore, rapid dehydrochlorination can cause the nitrile oxide concentration to build up, favoring dimerization over the desired cycloaddition.

Solution: Select a base that is sterically hindered and non-nucleophilic. This ensures that the base's primary role is as a proton scavenger. A slower, more controlled generation of the nitrile oxide allows it to be trapped by the dipolarophile as it is formed.

Table 1: Comparison of Bases for Nitrile Oxide Generation

Base pKₐ of Conjugate Acid Key Characteristics Recommendation
Triethylamine (Et₃N) 10.75 Strong, moderately hindered, slightly nucleophilic. Can accelerate dimerization. Use with caution, preferably at low temperatures (0 °C or below).[3]
DIPEA (Hünig's Base) 10.7 Strong, highly sterically hindered, non-nucleophilic. Recommended. Excellent choice for clean reactions.
Pyridine 5.25 Weak base, nucleophilic. Can form adducts with the starting material. Generally not recommended.[7]

| Proton-Sponge | 12.1 | Strong, non-nucleophilic, very sterically hindered. | Excellent but can be expensive. Ideal for highly sensitive substrates. |

Probable Cause 2: Presence of Moisture (Hydrolysis)

The imidoyl chloride functionality is highly electrophilic and reacts readily with water.[6] Even atmospheric moisture or residual water in solvents can lead to significant hydrolysis, reducing the amount of active reagent available for the reaction.

Solution: Employ rigorous anhydrous techniques. This is non-negotiable for achieving high yields and reproducibility. Refer to Protocol 1 for a detailed, step-by-step procedure for setting up a reaction under inert, anhydrous conditions. All solvents must be appropriately dried (e.g., distilled from a suitable drying agent) and glassware must be oven- or flame-dried immediately before use.

Probable Cause 3: Thermal Decomposition

N-hydroxy-2-methylbenzenecarboximidoyl chloride has limited thermal stability. Running reactions at elevated temperatures can accelerate decomposition, leading to a complex mixture of byproducts. The decomposition temperature is noted to be above 150 °C, but gradual degradation can occur at much lower temperatures.[8]

Solution: Maintain strict temperature control throughout the reaction.

  • Initial Setup: Perform all additions of reagents at 0 °C using an ice-water bath.[3]

  • Reaction: Allow the reaction to proceed at 0 °C or let it warm slowly to room temperature only if you have confirmed that the reaction is sluggish at lower temperatures. Monitor the reaction progress closely by TLC or HPLC.

  • Exotherms: Be mindful of potential exotherms, especially during the addition of the base. Add the base dropwise to the cooled solution to dissipate any heat generated.

Validated Protocols & Methodologies

Protocol 1: Standard Procedure for Anhydrous Reaction Setup

This protocol ensures that the reaction environment is free of water and oxygen, which can interfere with the reaction.

Materials:

  • Round-bottom flask and other required glassware.

  • Septa, needles, and a nitrogen or argon gas line with a bubbler.

  • Anhydrous reaction solvent (e.g., THF, Dichloromethane, distilled from an appropriate drying agent).

  • Reagents (N-hydroxy-2-methylbenzenecarboximidoyl chloride, dipolarophile, base).

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours (or overnight).

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under this inert atmosphere.

  • Reagent Addition: Add the solid reagents (N-hydroxy-2-methylbenzenecarboximidoyl chloride and the dipolarophile) to the flask under a stream of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) using an ice-water bath.

  • Base Addition: Add the base (e.g., DIPEA) dropwise via a syringe over several minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at the designated temperature. Monitor its progress by periodically taking small aliquots (via syringe) for analysis by TLC or HPLC.

Protocol 2: HPLC Method for Monitoring Compound Stability

This self-validating method allows you to assess the stability of your starting material under your specific reaction conditions (solvent, base, temperature) before committing to a large-scale reaction.

Objective: To quantify the concentration of N-hydroxy-2-methylbenzenecarboximidoyl chloride over time.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30) containing 0.1% formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the pure compound.

  • Column Temperature: 30 °C.[10]

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of N-hydroxy-2-methylbenzenecarboximidoyl chloride and dissolve it in a known volume of dry acetonitrile to create a standard stock solution.

  • Generate a Calibration Curve: Prepare a series of dilutions from the stock solution and inject them into the HPLC to generate a calibration curve of peak area versus concentration. Ensure the curve has good linearity (R² > 0.999).[10]

  • Set up a Mock Reaction: In a small vial, set up your reaction as described in Protocol 1, but without the dipolarophile.

  • Time-Point Analysis: At regular intervals (e.g., t=0, 15 min, 30 min, 60 min, 120 min), withdraw a small aliquot (e.g., 50 µL) from the mock reaction.

  • Quench and Dilute: Immediately quench the aliquot in a known volume of the mobile phase to stop the reaction and dilute it to a concentration that falls within your calibration curve.

  • Analysis: Inject the diluted sample into the HPLC.

  • Data Interpretation: Use the calibration curve to determine the concentration of the starting material at each time point. A rapid decrease in concentration indicates instability under those conditions. This allows you to optimize parameters like temperature or base choice before proceeding with your actual experiment.

References

  • Vertex AI Search, based on a SAFETY D
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2023, September 1).
  • acints.com. safety data sheet 1.
  • Fisher Scientific. (2010, October 20).
  • Gao, Y., et al. (2012). Analytical Methods. Royal Society of Chemistry.
  • ResearchGate. Reaction of WA with various N-hydroxy benzenecarboximidoyl chlorides.
  • SATHEE - IIT Kanpur. Chemistry Acid Chloride.
  • Agency for Toxic Substances and Disease Registry (
  • ChemicalBook. Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis.
  • LOCKSS.
  • Benchchem. N-Hydroxy-2-methylbenzamide | 17512-73-1.
  • Organic Syntheses Procedure. (23.0 mL, 40% w/v aq., 8.8 M, 0.20 mol) is added via syringe over 5 min resulting in the suspension becoming pale yellow in color.
  • Benchchem. Troubleshooting low yield in 3-Hydroxypropanoyl chloride reactions.
  • PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • Royal Society of Chemistry. (2023).
  • LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • MDPI. (2025, January 31). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Applied Sciences.
  • MDPI. (2021).
  • Benchchem. Application Notes and Protocols: Synthesis of N-benzoyl-2-hydroxybenzamides.
  • Organic Syntheses Procedure. 3.
  • NEMI.gov.
  • Enamine. N-Hydroxybenzenesulfonamide.
  • ChemicalBook. N-HYDROXY-4-METHOXYBENZENECARBOXIMIDOYL CHLORIDE CAS#: 38435-51-7.
  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Sabio-RK. Reaction Details.
  • The Journal of organic chemistry. (2006). The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines.
  • Shukla, R. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Amazon AWS.
  • Li, Z. H., et al. (n.d.). N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N- Chlorosuccinimide.
  • NIH. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC.
  • LibreTexts. (2020, May 30). 22.4: Acid Halide Chemistry.
  • MDPI. (2024, April 19). Chloro(η2,η2-cycloocta-1,5-diene){1-benzyl-3-[(S)-2-hydroxy-1-methylethyl]benzimidazol-2-ylidene}rhodium(I).
  • Semantic Scholar. (2024, May 15).
  • Beilstein Journal of Organic Chemistry. (2024, February 21).
  • NIH. (2010). N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide.

Sources

Troubleshooting

Technical Support Center: Navigating Catalyst Poisoning in Reactions with N-hydroxy-2-methylbenzenecarboximidoyl Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst deactivation and poisoning during reactions involving N-hydroxy-2-methylbenzenecarboximidoyl chloride. Given the reactive nature of the imidoyl chloride functional group and the coordinating potential of the N-hydroxy moiety, maintaining catalyst activity is paramount for successful synthesis. This document is designed to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve challenges in your experiments.

Section 1: Understanding the Core Problem: Sources of Catalyst Poisons

Catalyst deactivation is rarely a simple issue. In the context of N-hydroxy-2-methylbenzenecarboximidoyl chloride, potential poisons can originate from the substrate itself, the reagents, solvents, or even the atmosphere. Understanding these sources is the first step in effective troubleshooting.

  • The Substrate as a Potential Culprit: The starting material, N-hydroxy-2-methylbenzenecarboximidoyl chloride, is a complex molecule with several features that can interact with and deactivate a metal catalyst.

    • Inherent Halide: The imidoyl chloride group contains a chlorine atom. Halide ions (Cl⁻) are well-documented poisons for many transition metal catalysts, particularly palladium and rhodium.[1] They can bind irreversibly to the metal's active site, blocking access for reactants.

    • Coordinating Groups: The N-hydroxy group and the imine nitrogen possess lone pairs of electrons that can coordinate to the metal center. This can lead to the formation of stable, "off-cycle" palladium complexes that are catalytically dormant, effectively removing the catalyst from the reaction.[2][3]

  • Reagent and Solvent Impurities: Commercially available reagents and solvents are never 100% pure. Trace impurities are a major and often overlooked source of catalyst poisoning.

    • Sulfur Compounds: Thiols, thioethers, and sulfoxides are potent poisons for metal catalysts like palladium, platinum, and nickel.[4] They bind strongly to the metal surface through chemisorption, blocking active sites.[4][5] This binding can be irreversible, leading to permanent deactivation.[4][6]

    • Water: The presence of moisture can be detrimental. Imidoyl chlorides readily react with water to form the corresponding amide.[7] Furthermore, water can lead to the hydrolysis of the catalyst complex itself, potentially forming inactive metal hydroxides or oxides.[8]

    • Other Metal Ions: Contamination from other transition metals can interfere with the catalytic cycle or poison the active catalyst.[8][9]

  • Reaction Conditions and Byproducts:

    • Atmospheric Contamination: Inadequate inert atmosphere techniques can expose the reaction to oxygen and moisture. Oxygen can change the oxidation state of the active catalyst (e.g., oxidizing active Pd(0) to inactive Pd(II)), leading to deactivation.[8][10]

    • Degradation Products: Imidoyl chlorides can be thermally sensitive.[7] At elevated temperatures, degradation can generate unforeseen byproducts that may act as catalyst poisons.

Section 2: Frequently Asked Questions (FAQs) - Diagnosing Catalyst Deactivation

This section addresses common observations and questions that arise during experimentation, providing a framework for diagnosing the root cause of catalyst deactivation.

Q1: My reaction has stalled, or the conversion rate is extremely low. How can I confirm that catalyst poisoning is the issue?

A: This is a classic symptom of catalyst deactivation. Other tell-tale signs include a change in the reaction mixture's color, such as the formation of a black precipitate in palladium-catalyzed reactions (indicative of palladium black formation).[10] Inconsistent results between batches, despite using the same procedure, also point towards variable levels of poisons in the reagents.[4][10]

The most direct way to confirm catalyst deactivation is to add a fresh aliquot of the catalyst to the stalled reaction under strictly inert conditions. If the reaction resumes, it is a strong indicator that the original catalyst was deactivated.[10]

Q2: I'm running a palladium-catalyzed cross-coupling reaction and I see a black precipitate forming. What is this, and is the reaction salvageable?

A: The black precipitate is almost certainly palladium black, which consists of agglomerated palladium nanoparticles.[10] This occurs when the ligands stabilizing the palladium atoms either degrade or are displaced, causing the individual metal atoms to cluster together. This process, known as sintering or agglomeration, drastically reduces the catalytically active surface area.[4]

While the formation of palladium black indicates significant catalyst deactivation, the reaction may not be completely lost. The remaining soluble catalyst might still be active, albeit at a much lower rate. However, it is a clear sign that your catalytic system is unstable under the current reaction conditions.

Q3: Could the N-hydroxy group or other nitrogen-containing reagents (e.g., an amine coupling partner) be poisoning my catalyst?

A: Yes, this is a significant possibility. Nitrogen-containing compounds can act as ligands that coordinate to the metal center. In some cases, a primary amine substrate or product can displace the phosphine ligand on a palladium catalyst, leading to the formation of a catalytically dormant complex.[2][3] This "off-cycle" species effectively sequesters the catalyst, preventing it from participating in the desired reaction. The choice of a supporting ligand on the metal is crucial to hinder the formation of these off-cycle species.[2][3]

Q4: My reaction is highly sensitive to the specific batch of solvent I use. What impurities should I be most concerned about?

A: Batch-to-batch inconsistency strongly suggests the presence of variable impurities.[8] The most common and potent poisons found in solvents are sulfur compounds and water.[4][8] Even parts-per-million (ppm) levels of sulfur can be sufficient to completely poison a catalyst.[11] Water can cause hydrolysis of your starting material and catalyst.[7][8] It is crucial to use high-purity, anhydrous solvents and to test incoming materials if you suspect contamination.[4][8]

Q5: Given that my starting material is an imidoyl chloride, should I be worried about chloride poisoning?

A: Absolutely. The chloride ion (Cl⁻) released during the reaction can coordinate to the catalyst's active site, acting as a poison.[1] This is particularly problematic for catalysts that require an open coordination site to function. The impact can be mitigated by choosing catalyst systems known for their halide tolerance. For palladium catalysts, using bulky, electron-rich phosphine ligands can sometimes shield the metal center and reduce deactivation by halides.[1] Another effective strategy is the use of a halide scavenger.

Section 3: Troubleshooting Guides and Experimental Protocols

This section provides actionable guides and step-by-step protocols to prevent and address catalyst poisoning.

Guide 1: Proactive Strategies to Prevent Catalyst Deactivation

The most effective troubleshooting is prevention. Implementing rigorous experimental techniques from the outset will save significant time and resources.

This protocol is essential for removing non-obvious catalyst poisons.

  • Solvent Purification:

    • Use high-purity, anhydrous solvents from a reputable supplier.

    • For highly sensitive reactions, purify solvents using a dedicated solvent purification system (e.g., passing through columns of activated alumina and copper catalyst) or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents).

    • Store purified solvents over activated 3Å or 4Å molecular sieves under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity Check:

    • If you suspect reagent impurities, consider purification by recrystallization, distillation, or column chromatography.

    • When sourcing reagents, request a certificate of analysis to check for potential contaminants like sulfur or water. Use reagents with certified low sulfur content when possible.[4]

  • Water Content Verification:

    • Before use, quantify the water content in your reagents and solvents using Karl Fischer titration to ensure they meet the reaction's requirements.[8]

This protocol is designed to mitigate poisoning from the chloride inherent to the substrate.

  • Select a Scavenger: Silver salts such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) are commonly used. Silver ions react with chloride ions to form insoluble silver chloride (AgCl), removing them from the reaction medium.[1]

  • Determine Stoichiometry: Use a stoichiometric amount of the silver salt relative to the N-hydroxy-2-methylbenzenecarboximidoyl chloride (typically 1.0 to 1.2 equivalents).

  • Procedure:

    • To your reaction flask containing the catalyst and any other solid reagents, add the silver salt.

    • Purge the flask thoroughly with an inert gas (Argon or Nitrogen).

    • Add the anhydrous solvent, followed by the other reagents.

    • Add the N-hydroxy-2-methylbenzenecarboximidoyl chloride last, often as a solution, to ensure the scavenger is present to immediately capture any released chloride.

    • Note: The formation of a white AgCl precipitate is an indicator that the scavenger is working.

Section 4: Data Summaries and Visualizations

Table 1: Common Catalyst Poisons and Mitigation Strategies
Poison TypeCommon SourcesAffected CatalystsMechanism of ActionMitigation Strategy
Sulfur Compounds Reagents, SolventsPd, Pt, Ni, RhStrong chemisorption on active metal sites, blocking reactant access.[4][5]Use high-purity, low-sulfur reagents; pre-treat reagents with scrubbers.[4]
Halide Ions (Cl⁻) Substrate, SolventsPd, RhIrreversible binding to the metal center, blocking the catalytic cycle.[1]Use halide-tolerant ligands; add a halide scavenger (e.g., Ag₂CO₃).[1]
Coordinating Species Substrate, Amines, AmidesPd, RuLigand displacement, formation of stable, off-cycle complexes.[2][3]Optimize ligand choice (e.g., bulky, electron-rich phosphines); adjust temperature.
Water Solvents, Reagents, AtmosphereMost transition metalsHydrolysis of substrate and/or catalyst complex; formation of inactive oxides.[8]Use anhydrous solvents; perform reactions under a dry, inert atmosphere.[8]
Oxygen AtmospherePd(0), Ni(0)Oxidation of the active metal to a higher, less active oxidation state (e.g., Pd(II)).[10]Rigorous inert atmosphere techniques (glovebox, Schlenk line).
Heavy Metals Reagents, Leaching from reactorVariousBlocking of active sites or interference with the catalytic cycle.[8][9]Use high-purity starting materials; ensure reactor cleanliness.
Visualizations of Deactivation Pathways

The following diagrams illustrate the primary mechanisms of catalyst deactivation and a logical workflow for troubleshooting.

Figure 1: Primary Mechanisms of Catalyst Deactivation Active Active Catalyst (e.g., L-Pd(0)) Poisoned Poisoned Catalyst Active->Poisoned Sulfur, Halides, Heavy Metals Agglomerated Agglomerated Catalyst (e.g., Pd Black) Active->Agglomerated High Temp, Ligand Degradation OffCycle Off-Cycle Complex (Dormant) Active->OffCycle Coordinating Substrate, Amines, Amides

Caption: Primary pathways leading to the deactivation of a homogeneous catalyst.

Figure 2: Troubleshooting Workflow for Stalled Reactions start Reaction Stalled or Sluggish? check_basics Check Temp, Stirring, Reagent Addition start->check_basics add_catalyst Add Fresh Catalyst (Inert Conditions) check_basics->add_catalyst no_change Problem is NOT Catalyst Deactivation add_catalyst->no_change No Restart restarts Catalyst Deactivation Confirmed add_catalyst->restarts Restarts cause_analysis Investigate Cause restarts->cause_analysis check_halide Suspect Halide Poisoning? cause_analysis->check_halide check_impurities Suspect Reagent Impurities? cause_analysis->check_impurities check_coordination Suspect N-Coordination? cause_analysis->check_coordination solve_halide Action: Add Halide Scavenger (e.g., Ag₂CO₃) check_halide->solve_halide solve_impurities Action: Purify Reagents/Solvents, Test for Sulfur check_impurities->solve_impurities solve_coordination Action: Screen Different Ligands, Adjust Temperature check_coordination->solve_coordination

Caption: A logical workflow for diagnosing and addressing catalyst deactivation.

References

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
  • Recent Advances of Gaseous Pollutant Catalytic Oxidation over Precious Metal Catalysts with SO2 Exposure | Environmental Science & Technology. ACS Publications.
  • How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert. DSpace@MIT.
  • Imidoyl chloride. Wikipedia.
  • Impact of impurities in Iron neodecanoate on catalytic activity. Benchchem.
  • Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. MDPI.
  • Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Mediated Reactions. Benchchem.

Sources

Optimization

Monitoring the progress of reactions with N-hydroxy-2-methylbenzenecarboximidoyl chloride using TLC or LC-MS

Welcome to the Technical Support Center for 1,3-dipolar cycloaddition workflows. N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as o-toluohydroximoyl chloride) is a highly reactive precursor used to generate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-dipolar cycloaddition workflows. N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as o-toluohydroximoyl chloride) is a highly reactive precursor used to generate 2-methylbenzonitrile oxide in situ. Because the nitrile oxide intermediate is transient and prone to rapid dimerization, monitoring these reactions requires precise quenching techniques and optimized analytical parameters[1].

This guide provides field-proven methodologies, quantitative reference data, and mechanistic troubleshooting to ensure your TLC and LC-MS analyses are accurate and reproducible.

Reaction Monitoring Workflow

ReactionMonitoring Reaction Reaction Mixture (Hydroximoyl Chloride + Base + Dipolarophile) Sampling Withdraw 10 µL Aliquot Reaction->Sampling Quench Mini-Workup / Acidic Quench (Neutralize Base to Halt Reaction) Sampling->Quench Split Phase Separation (Extract Organic Layer) Quench->Split TLC TLC Analysis (Hexanes/EtOAc + 1% AcOH) Split->TLC LCMS LC-MS Analysis (ESI+, Fast Gradient) Split->LCMS Decision Evaluate Conversion & Quantify Furoxan Dimer TLC->Decision LCMS->Decision

Workflow for quenching and analyzing nitrile oxide cycloaddition aliquots.

Experimental Protocols

To prevent false positives and matrix effects, every analytical sample must undergo a self-validating "mini-workup" before being injected into an LC-MS or spotted on a TLC plate[2].

Protocol A: Aliquot Quenching and TLC Analysis

Causality: The cycloaddition is driven by a base (e.g., Et₃N) that dehydrohalogenates the hydroximoyl chloride. If spotted directly, the base concentrates on the silica as the solvent evaporates, forcing the unreacted starting material to convert into the nitrile oxide and dimerize directly on the TLC plate.

  • Sampling: Withdraw a 10 µL aliquot from the active reaction mixture.

  • Dilution: Transfer immediately into a 1.5 mL microcentrifuge tube containing 200 µL of Ethyl Acetate (EtOAc).

  • Quenching: Add 100 µL of 0.1 M HCl (aq). Vortex vigorously for 5 seconds. This neutralizes the base, instantly halting the generation of the nitrile oxide.

  • Separation: Allow the layers to separate (centrifuge for 10 seconds if necessary).

  • Spotting: Spot the upper organic layer onto a Silica Gel 60 F254 plate.

  • Development: Develop the plate in a chamber containing Hexanes/EtOAc (typically 4:1) modified with 1% glacial acetic acid .

  • Visualization: Visualize under short-wave UV (254 nm) or stain with Potassium Permanganate (KMnO₄).

Protocol B: LC-MS Sample Preparation and Analysis

Causality: Direct injection of basic, unquenched reaction mixtures will foul the LC column and cause in-vial reactions that skew kinetic data[3].

  • Preparation: Take 10 µL of the quenched organic layer generated in Protocol A (Step 4).

  • Solvation: Dilute into 1 mL of LC-MS grade Acetonitrile/Water (1:1) containing 0.1% Formic Acid.

  • Injection: Inject 1–2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Gradient: Run a fast gradient (e.g., 5% to 95% MeCN over 3.0 minutes) at 0.4 mL/min. Ensure both aqueous and organic mobile phases contain 0.1% Formic Acid.

  • Detection: Monitor via Electrospray Ionization in positive mode (ESI+) scanning m/z 100–1000.

Quantitative Reference Data

Table 1: Typical LC-MS m/z Values and Isotopic Signatures

Note: Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

AnalyteFormulaExact MassPrimary ESI+ Signal (m/z)Diagnostic Features
N-hydroxy-2-methylbenzenecarboximidoyl chloride C₈H₈ClNO169.03134.1 [M - HCl + H]⁺Often loses HCl in the source. Intact [M+H]⁺ at 170.0/172.0 (3:1 ratio) is weak[4].
2-Methylbenzonitrile oxide (Transient)C₈H₇NO133.05134.1 [M+H]⁺Rarely observed intact; rapidly dimerizes or reacts.
Di-o-tolylfuroxan (Dimer Byproduct)C₁₆H₁₄N₂O₂266.11267.1 [M+H]⁺Strong UV absorbance; elutes late on reverse-phase C18.
Isoxazole Product (e.g., w/ Phenylacetylene)C₁₆H₁₃NO235.10236.1 [M+H]⁺Stable [M+H]⁺; lacks chlorine isotope pattern.
Table 2: TLC R_f Values (Hexanes/EtOAc 4:1 + 1% AcOH)
CompoundApproximate R_fUV (254 nm)KMnO₄ Stain
Starting Material (Hydroximoyl Chloride)0.35 – 0.45StrongPositive (Yellow/Brown spot)
Furoxan Dimer 0.65 – 0.75StrongNegative (Resists oxidation)
Isoxazole Product 0.50 – 0.60StrongVariable (Depends on substituents)

Troubleshooting Guides & FAQs

Q1: Why does N-hydroxy-2-methylbenzenecarboximidoyl chloride streak heavily on my TLC plates, and how can I fix it? A: Hydroximoyl chlorides possess a highly acidic oxime proton (pKa ~8–9). On bare silica gel, this proton engages in strong hydrogen bonding with free silanol groups, causing the compound to drag and streak across the plate. By adding 1% glacial acetic acid to your mobile phase, you suppress the ionization of the oxime and disrupt the hydrogen bonding, resulting in a tight, easily quantifiable spot[1].

Q2: I cannot find the [M+H]⁺ peak for the starting material (m/z 170) on my LC-MS, but I see a strong peak at m/z 134. What is happening? A: This is a classic, self-validating diagnostic feature of hydroximoyl chlorides. Under standard ESI+ conditions, these compounds undergo rapid in-source dehydrohalogenation (loss of HCl, -36.0 Da)[4]. Consequently, the mass spectrometer detects the corresponding nitrile oxide ion [M - HCl + H]⁺ at m/z 134.1 instead of the intact parent ion. If you need to observe the intact m/z 170/172 isotopic cluster to verify the chlorine atom, you must lower your MS capillary temperature and reduce the declustering potential/fragmentor voltage.

Q3: How do I distinguish between my desired isoxazole product and the furoxan dimer byproduct using LC-MS? A: If the dipolarophile (alkyne/alkene) is unreactive, sterically hindered, or depleted, the 2-methylbenzonitrile oxide will undergo a 1,3-dipolar self-condensation to form a 1,2,5-oxadiazole 2-oxide (furoxan). On LC-MS, the di-o-tolylfuroxan dimer will appear at m/z 267.1 [M+H]⁺. Furthermore, because the dimer is highly non-polar, it will elute significantly later on a C18 column than most isoxazole products and will run near the solvent front on a TLC plate.

Q4: Why is it critical to quench the reaction aliquot before LC-MS analysis? Can't I just dilute it in acetonitrile? A: Dilution without quenching is a critical error that leads to matrix effects[2]. If you place an unquenched aliquot into an LC-MS vial, the residual base continues to generate the nitrile oxide. However, because the reaction mixture is now highly dilute, the bimolecular collision rate with the alkyne drops drastically. The nitrile oxide instead dimerizes with itself. This in-vial reaction will result in a chromatogram showing massive amounts of the furoxan dimer, falsely leading you to believe your reaction failed, when in reality, the byproduct formed inside the analytical vial. Always use the acidic mini-workup (Protocol A) to neutralize the base.

References

  • Reddit r/chemistry. "Can LC-MS and TLC results when monitoring a reaction live depend on work-up?" Reddit. Available at:[Link]

  • Browne, K., et al. "Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines." The Royal Society of Chemistry. Available at: [Link]

  • Kwok, S., et al. "Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles." PubMed Central (PMC). Available at: [Link]

Sources

Troubleshooting

How to remove unreacted starting materials from N-hydroxy-2-methylbenzenecarboximidoyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges encountered when isolating N-hydroxy-2-methylbenzenecarboximidoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges encountered when isolating N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as o-toluhydroximoyl chloride) from its crude reaction mixture.

Synthesizing this compound—typically via the chlorination of 2-methylbenzaldoxime using N-chlorosuccinimide (NCS) in DMF—leaves behind reactive reagents and structurally similar starting materials[1]. Because hydroximoyl chlorides are highly sensitive intermediates used for in situ nitrile oxide generation[2], improper purification will lead to product degradation, dimerization, or downstream reaction failures.

Part 1: Physicochemical Profiling

To rationally design a purification strategy, we must first understand the physicochemical differences between the target molecule, the starting materials, and the reaction byproducts.

ComponentRole in SynthesisMW ( g/mol )Aqueous SolubilityOrganic SolubilitySilica Gel Polarity (Hex/EtOAc)
N-hydroxy-2-methylbenzenecarboximidoyl chloride Target Product169.61Very LowHighElutes First (Less Polar)
2-methylbenzaldoxime Starting Material135.16LowHighElutes Second (More Polar)
N-Chlorosuccinimide (NCS) Chlorinating Reagent133.53ModerateModerateStreaks / Degrades
Succinimide Reaction Byproduct99.09Very HighLowRetained at Baseline
Part 2: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target, Oxime, NCS, Succinimide) Quench Quench with 10% Na2S2O3 (Reduces NCS to Succinimide) Start->Quench Extraction Liquid-Liquid Extraction (EtOAc / Water) Quench->Extraction AqPhase Aqueous Phase (Succinimide, DMF, Salts) Extraction->AqPhase Discard OrgPhase Organic Phase (Target, Unreacted Oxime) Extraction->OrgPhase Dry Dry over MgSO4 & Concentrate OrgPhase->Dry Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Dry->Chromatography Pure Pure N-hydroxy-2-methylbenzenecarboximidoyl chloride Chromatography->Pure Recycle Recovered 2-methylbenzaldoxime Chromatography->Recycle Byproduct

Workflow for the purification of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Part 3: Troubleshooting Guides & FAQs

Q1: How do I completely remove unreacted N-Chlorosuccinimide (NCS) and its byproduct succinimide? The Causality: NCS is a potent electrophilic chlorinating agent and a mild oxidant[3]. If left unquenched during solvent evaporation, the applied heat will trigger radical or electrophilic side reactions, leading to over-chlorination of the o-tolyl ring and severe product degradation. The Solution: Quench the reaction with a mild reducing agent, such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)[3]. This rapidly reduces the electrophilic chlorine of NCS to chloride, converting the NCS entirely into succinimide[3]. Because succinimide is highly water-soluble, it is easily removed during the aqueous washing phase of the liquid-liquid extraction.

Q2: How do I separate unreacted 2-methylbenzaldoxime from the target hydroximoyl chloride? The Causality: Both the starting oxime and the target hydroximoyl chloride share the hydrophobic o-tolyl group and the polar hydrogen-bonding oxime moiety (-NOH), making their solubility profiles nearly identical. However, substituting the aldoxime proton with a lipophilic chlorine atom slightly decreases the overall polarity of the hydroximoyl chloride. The Solution: Liquid-liquid extraction cannot separate these two. You must use silica gel column chromatography[1]. By employing a carefully controlled gradient elution (e.g., Hexanes/Ethyl Acetate starting at 95:5 and moving to 80:20), the less polar N-hydroxy-2-methylbenzenecarboximidoyl chloride will elute first, completely resolving it from the unreacted oxime.

Q3: Why did my product turn into a dimer (furoxan) during workup? The Causality: Hydroximoyl chlorides are direct precursors to nitrile oxides[2]. In the presence of a base, N-hydroxy-2-methylbenzenecarboximidoyl chloride undergoes rapid dehydrohalogenation to form 2-methylbenzonitrile oxide[2][4]. If no dipolarophile is present in the flask to trap it, the highly reactive nitrile oxide will instantly undergo a 1,3-dipolar cycloaddition with itself, forming a stable, useless furoxan dimer (1,2,5-oxadiazole 2-oxide). The Solution: You must strictly avoid basic conditions. Do not wash your organic layer with saturated sodium bicarbonate (NaHCO₃) or use basic alumina for chromatography. Stick to neutral water or brine washes.

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system to ensure high-purity isolation.

Phase 1: Reaction Quenching & Self-Validation

  • Upon completion of the chlorination reaction (typically monitored by TLC), cool the reaction mixture to 0 °C using an ice bath to control the exothermic quenching process[3].

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) while maintaining vigorous stirring[3].

  • Self-Validation Step: Spot a small aliquot of the aqueous layer onto potassium iodide (KI)-starch paper. If NCS is still present, it will oxidize the iodide to iodine, turning the paper dark blue/black[3]. The absence of a color change confirms that quenching is 100% complete[3].

Phase 2: Liquid-Liquid Extraction 4. Transfer the quenched mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) and deionized water. 5. Shake vigorously and allow the layers to separate. The DMF solvent and succinimide will partition into the lower aqueous phase. 6. Drain and discard the aqueous phase. Wash the organic phase once with neutral brine (Reminder: strictly avoid basic washes to prevent nitrile oxide formation)[2][4]. 7. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.

Phase 3: Chromatographic Separation 8. Prepare a silica gel column using a non-polar solvent system (95:5 Hexanes/EtOAc). 9. Load the crude organic residue onto the column. 10. Elute using a gentle gradient (95:5 to 80:20 Hexanes/EtOAc). The target N-hydroxy-2-methylbenzenecarboximidoyl chloride will elute first, followed by the unreacted 2-methylbenzaldoxime[1]. 11. Self-Validation Step: Analyze fractions via TLC (UV active). Pool the fractions containing the pure target compound and evaporate the solvent to yield the purified product.

Part 5: References
  • Patent Application Publication US 2014/0107099 A1 (Synthesis of N-Hydroxy-2-methylbenzenecarboximidoyl chloride) Source: Googleapis URL:

  • A Novel One-Pot Synthesis of Hydroximoyl Chlorides and 2-Isoxazolines Using N-tert-Butyl-N-chlorocyanamide Source: ResearchGate URL:

  • Photochemical Generation of Nitrosocarbonyl Intermediates on Solid Phase: Synthons toward Hetero Diels−Alder and Ene Adducts through Photocleavage Source: ACS Publications URL:

  • Technical Support Center: Quenching Unreacted N-Chlorosuccinimide (NCS) Source: BenchChem URL:

Sources

Optimization

Technical Support Center: Reactivity &amp; Steric Hindrance of N-Hydroxy-2-methylbenzenecarboximidoyl Chloride

Welcome to the Application Scientist Support Center. This guide is tailored for synthetic chemists and drug development professionals working with N-hydroxy-2-methylbenzenecarboximidoyl chloride (commonly known as 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is tailored for synthetic chemists and drug development professionals working with N-hydroxy-2-methylbenzenecarboximidoyl chloride (commonly known as 2-methylbenzhydroximoyl chloride).

The presence of the ortho-methyl group on the aromatic ring introduces critical steric hindrance that fundamentally alters the generation, stability, and reactivity of the corresponding nitrile oxide intermediate. This support document provides causality-driven troubleshooting, self-validating protocols, and quantitative data to help you optimize your 1,3-dipolar cycloadditions and related workflows.

Part 1: Core Concepts & FAQs

Q: Why does the ortho-methyl group matter when generating nitrile oxides? A: Unhindered benzhydroximoyl chlorides rapidly dehydrohalogenate to form benzonitrile oxides, which are highly prone to spontaneous dimerization into inactive furoxans (1,2,5-oxadiazole 2-oxides). The ortho-methyl group provides a physical steric shield around the reactive C≡N-O dipole. This steric bulk significantly retards the dimerization pathway, increasing the half-life of the 2-methylbenzonitrile oxide intermediate and allowing for more efficient trapping by dipolarophiles.

Q: How does this steric hindrance affect regioselectivity in 1,3-dipolar cycloadditions? A: In standard 1,3-dipolar cycloadditions with terminal alkenes, nitrile oxides typically yield 5-substituted isoxazolines as the major product. The ortho-methyl group exacerbates steric clashes in the transition state leading to the 4-substituted isomer. Consequently, 2-methylbenzonitrile oxide exhibits exceptionally high regioselectivity, circumventing unwanted isomer formation and almost exclusively yielding the 5-substituted cycloadduct [1].

Part 2: Experimental Workflows & Troubleshooting

G A N-hydroxy-2-methyl- benzenecarboximidoyl chloride B Base (Et3N) Dehydrohalogenation A->B C 2-Methylbenzonitrile Oxide (Sterically Shielded) B->C D Dimerization (Slowed) -> Furoxan C->D Steric Hindrance E 1,3-Dipolar Cycloaddition -> Isoxazoline C->E Dipolarophile

Reaction pathways of 2-methylbenzhydroximoyl chloride highlighting steric modulation.

Issue 1: Low Yield of Isoxazoline due to Furoxan Formation

Symptom: High recovery of the di-(o-tolyl)furoxan dimer and low yield of the desired cycloadduct. Causality: Although the ortho-methyl group slows dimerization compared to unsubstituted benzonitrile oxide, dimerization still competes if the dipolarophile is unreactive or sterically hindered. If the base (e.g., triethylamine) is added too quickly, the instantaneous concentration of the nitrile oxide exceeds the rate of cycloaddition, forcing the molecules to react with each other.

Self-Validating Protocol: Slow-Addition In Situ Generation

  • Preparation: Dissolve the dipolarophile (1.5 - 2.0 eq) and N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 eq) in a non-polar solvent (e.g., anhydrous CH₂Cl₂ or toluene) at room temperature.

  • Base Addition: Dilute triethylamine (1.1 eq) in the same solvent (10 volumes). Using a syringe pump, add the base solution dropwise over 4 to 12 hours.

    • Validation Check: Monitor the reaction mixture by TLC (Thin-Layer Chromatography). A persistent, faint spot for the hydroximoyl chloride that disappears exactly at the end of the addition indicates the steady-state concentration of the nitrile oxide is being kept optimally low, validating the addition rate.

  • Workup: Wash the organic layer with 1M HCl to remove triethylamine hydrochloride, dry over Na₂SO₄, and concentrate.

Issue 2: Sluggish Cycloaddition with Allylic Alcohols

Symptom: Poor conversion when reacting 2-methylbenzonitrile oxide with allylic alcohols. Causality: The steric bulk of the ortho-methyl group can hinder the approach of the dipolarophile, increasing the activation energy required for the cycloaddition. Solution: Utilize Magnesium Ion-Mediated Cycloaddition. As demonstrated in studies on 1, the addition of Grignard reagents coordinates the allylic alcohol to the nitrile oxide oxygen, templating the transition state and overcoming steric barriers [2].

Self-Validating Protocol: Mg-Mediated Cycloaddition

  • Alkoxide Formation: To a solution of the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, slowly add ethylmagnesium bromide (1.0 eq). Stir for 30 minutes.

  • Dipole Generation: Add N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.2 eq) directly to the mixture. The basicity of the alkoxide/Grignard system facilitates dehydrohalogenation while the Mg²⁺ ion organizes the transition state.

    • Validation Check: The reaction should exhibit a distinct exotherm upon addition of the chloride. Complete consumption of the allylic alcohol within 2 hours (verified via GC-MS or LC-MS) validates that the magnesium-templating effect has successfully bypassed the steric hindrance.

Regio N1 2-Methylbenzonitrile Oxide + Terminal Alkene N2 Transition State A (Ortho-Methyl away from R-group) N1->N2 Favored N3 Transition State B (Ortho-Methyl clashes with R-group) N1->N3 Disfavored N4 5-Substituted Isoxazoline (Major Product: >98%) N2->N4 N5 4-Substituted Isoxazoline (Minor Product: <2%) N3->N5

Transition states showing steric clash driving 5-substituted isoxazoline preference.

Part 3: Quantitative Data Summaries

Table 1: Impact of Ortho-Substitution on Nitrile Oxide Stability (Dimerization Half-Life)

Precursor / Nitrile OxideOrtho SubstituentsRelative Dimerization RatePrimary Byproduct
Benzhydroximoyl chlorideNoneVery Fast (< 1 min)Diphenylfuroxan
N-hydroxy-2-methylbenzenecarboximidoyl chloride One (-CH₃) Moderate (~Hours) Di-(o-tolyl)furoxan
2,4,6-Trimethylbenzhydroximoyl chlorideTwo (-CH₃)Extremely Slow (Stable)N/A (Stable Dipole)

Table 2: Regioselectivity in Cycloaddition with Terminal Alkenes

Nitrile OxideDipolarophile5-Substituted Yield (%)4-Substituted Yield (%)
Benzonitrile oxide1-Hexene90%10%
2-Methylbenzonitrile oxide 1-Hexene >98% <2%

Part 4: Advanced Applications - Ene Reactions

Beyond cycloadditions, oxidation of N-hydroxy-2-methylbenzenecarboximidoyl chloride using N-methylmorpholine N-oxide (NMO) generates nitrosocarbonyl intermediates. These undergo ene reactions with cycloalkenes. The steric hindrance of the ortho-methyl group dictates the approach trajectory (twix vs. lone hydrogen abstraction), relieving the strict Markovnikov directing effect observed in unhindered systems and allowing for tunable enophile additions [3].

References

  • Source: Academia.
  • Title: Metal-Assisted Stereocontrol of 1,3-Dipolar Cycloaddition Reactions Source: Thieme-connect URL
  • Title: Ene Reactions of Nitrosocarbonyl Intermediates with Trisubstituted Cycloalkenes: “Cis Effect” and Steric and Conformational Factors Drive the Selectivity Source: ACS Omega URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of N-hydroxy-2-methylbenzenecarboximidoyl Chloride

This guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation, purity assessment, and characterization of N-hydroxy-2-methylbenzenecarboximidoyl chloride. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation, purity assessment, and characterization of N-hydroxy-2-methylbenzenecarboximidoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind method selection, ensuring a robust and scientifically sound analytical strategy.

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a reactive intermediate belonging to the class of hydroxamoyl chlorides.[1] Its structural complexity, featuring a reactive imidoyl chloride group, an N-hydroxy moiety capable of tautomerism, and an aromatic ring, necessitates a multi-faceted analytical approach. The inherent reactivity, particularly sensitivity to moisture, requires careful sample handling and method design.[2]

Part 1: Primary Structural Elucidation

The initial and most critical step is the unambiguous confirmation of the molecular structure. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition.

  • Expertise & Experience: For a compound like N-hydroxy-2-methylbenzenecarboximidoyl chloride, Electrospray Ionization (ESI) in positive ion mode is a preferred starting point due to the potential for protonation at the nitrogen atom. High-Resolution Mass Spectrometry (HRMS) is crucial to distinguish the target molecule from potential impurities with the same nominal mass. The primary fragmentation pathway for imidoyl halides involves the loss of the halogen atom, which would be a key diagnostic peak to observe.[3]

  • Expected Data:

    • Molecular Ion Peak [M+H]⁺: Expected at m/z corresponding to C₈H₉ClNO⁺.

    • Isotope Pattern: A characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

    • Key Fragmentation: Loss of Cl to form a nitrilium ion is a major fragmentation process for imidoyl chlorides.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule.

  • Expertise & Experience: ¹H and ¹³C NMR are fundamental. Due to the N-hydroxy group, the proton spectrum may show a broad, exchangeable peak for the -OH proton, which can be confirmed by a D₂O exchange experiment.[4] The chemical shifts of the aromatic protons will be influenced by the imidoyl chloride group and the ortho-methyl group. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are used to confirm assignments, especially for the aromatic region.

  • Expected ¹H NMR Resonances (in CDCl₃ or DMSO-d₆):

    • -OH Proton: A broad singlet, typically downfield (e.g., δ 9-12 ppm), which disappears upon D₂O shake.[5]

    • Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-7.8 ppm).

    • Methyl Protons: A singlet around δ 2.2-2.5 ppm.

  • Expected ¹³C NMR Resonances:

    • Imidoyl Carbon (C=N): Expected in the range of δ 130-150 ppm.

    • Aromatic Carbons: Multiple signals between δ 120-140 ppm.

    • Methyl Carbon: A signal around δ 18-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • Expertise & Experience: The IR spectrum provides crucial confirmatory evidence for the presence of the N-hydroxy and C=N functionalities. The O-H stretch of the N-hydroxy group is often broad.[6] The C=N stretch of an imidoyl chloride is a characteristic band.[2]

  • Key Vibrational Bands (cm⁻¹):

    • O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹.

    • C=N Stretch: A sharp, medium-to-strong band around 1640-1680 cm⁻¹.[2][7]

    • N-O Stretch: Typically observed in the 930-960 cm⁻¹ region.[7]

    • Aromatic C-H & C=C: Bands around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

The following diagram illustrates how data from these three core techniques are integrated for definitive structural confirmation.

cluster_Techniques Primary Analytical Techniques cluster_Data Derived Information MS Mass Spectrometry (HRMS) MW Molecular Weight & Elemental Formula MS->MW Provides NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity & Spatial Relationships NMR->Connectivity Defines IR Infrared Spectroscopy (FTIR) Func_Groups Functional Groups (O-H, C=N, N-O) IR->Func_Groups Identifies Structure Confirmed Structure: N-hydroxy-2-methyl- benzenecarboximidoyl chloride MW->Structure Integrate to Confirm Connectivity->Structure Integrate to Confirm Func_Groups->Structure Integrate to Confirm

Caption: Data Integration for Structural Elucidation.

Part 2: Purity Assessment and Quantification

Once the structure is confirmed, assessing the purity and developing a quantitative method are paramount, especially in a drug development context. Chromatography is the cornerstone of this stage.

Comparison of Chromatographic Methods
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Highly Suitable. Ideal for non-volatile or thermally labile compounds like hydroxamic acid derivatives.[8]Potentially Suitable, with Caution. Requires the compound to be volatile and thermally stable. Imidoyl chlorides can be heat-sensitive.[3]
Typical Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).[9]Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, DB-17).
Detector UV-Vis (Diode Array Detector): Excellent choice due to the aromatic chromophore. Allows for peak purity analysis.Flame Ionization Detector (FID): Universal detector for organic compounds. Mass Spectrometer (MS): Provides structural information on separated peaks, ideal for impurity identification.
Advantages Robust, versatile, high resolution, non-destructive, suitable for quantification.High efficiency, excellent for volatile impurities (e.g., residual solvents).
Disadvantages Higher solvent consumption.Risk of on-column degradation for thermally sensitive compounds. Derivatization may be required.

The following workflow is recommended for a comprehensive characterization strategy.

Start New Batch of Compound Step1 Structural Confirmation (NMR, MS, IR) Start->Step1 Decision1 Structure Correct? Step1->Decision1 Step2 Purity & Assay by HPLC-UV Decision1->Step2 Yes End_Fail Repurify or Resynthesize Decision1->End_Fail No Decision2 Purity ≥ 95%? Step2->Decision2 Step3 Impurity Identification (LC-MS / GC-MS) Decision2->Step3 No Step4 Solid-State Analysis (DSC, TGA, optional) Decision2->Step4 Yes Step3->End_Fail End_Pass Release for Use Step4->End_Pass

Caption: Recommended Analytical Characterization Workflow.

Part 3: Detailed Experimental Protocols

These protocols serve as a validated starting point for analysis. Method optimization will be required based on the specific instrumentation and sample matrix.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution 1:1000 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Gas Flow: Set as per instrument recommendation.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Use software to calculate the elemental composition and compare the theoretical and observed isotopic patterns for chlorine.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (DMSO-d₆ is a good choice as it will resolve the -OH proton).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • (Optional but recommended) Acquire 2D spectra (COSY, HSQC, HMBC) to confirm assignments.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the identity of the exchangeable -OH proton.

Protocol 3: Reversed-Phase HPLC for Purity and Assay
  • Instrumentation: An HPLC system with a UV/DAD detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at 220 nm and 254 nm. A full spectrum (200-400 nm) should be recorded using the DAD for peak purity assessment.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in acetonitrile/water (50:50).

  • Analysis: Inject 10 µL. Purity is determined by area percent calculation. For a quantitative assay, a calibration curve must be generated using a reference standard.

References

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014). Material Science Research India. Available at: [Link]

  • The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. (1973). Canadian Journal of Chemistry. Available at: [Link]

  • Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. (2008). Journal of Combinatorial Chemistry. Available at: [Link]

  • Discovery of a Hydroxamic Acid-Based HDAC11 Isoform-Selective Inhibitor with Oral Anti-AML Potency. (2026). Journal of Medicinal Chemistry. Available at: [Link]

  • Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. (2021). Molecules. Available at: [Link]

  • Iron-Catalyzed Cross-Coupling of Imidoyl Chlorides with Grignard Reagents SUPPORTING INFORMATION. (n.d.). Amazon AWS. Available at: [Link]

  • Imidoyl chloride. (n.d.). Wikipedia. Available at: [Link]

  • Imidoyl chloride. (n.d.). Grokipedia. Available at: [Link]

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Comparative

Comparative 1H and 13C NMR Analysis of N-hydroxy-2-methylbenzenecarboximidoyl chloride: Solvent-Dependent Structural Elucidation

Executive Summary N-hydroxy-2-methylbenzenecarboximidoyl chloride (commonly referred to as 2-methylbenzhydroximoyl chloride, C8H8ClNO) is a highly reactive, pivotal intermediate in modern medicinal chemistry. It serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-hydroxy-2-methylbenzenecarboximidoyl chloride (commonly referred to as 2-methylbenzhydroximoyl chloride, C8H8ClNO) is a highly reactive, pivotal intermediate in modern medicinal chemistry. It serves as the direct precursor to 2-methylbenzonitrile oxide, which undergoes rapid 1,3-dipolar cycloadditions with alkenes and alkynes to construct isoxazole and isoxazoline pharmacophores. These heterocyclic motifs are foundational in the development of advanced therapeutics, including1 [1] and 2 [2].

This guide objectively compares the analytical performance of Nuclear Magnetic Resonance (NMR) spectroscopy for this compound across two distinct solvent environments (CDCl3 vs. DMSO-d6) and contrasts NMR with alternative analytical modalities like GC-MS.

Context & Mechanistic Importance (Expertise & Experience)

The Ortho-Effect and Steric Profiling

The structural elucidation of N-hydroxy-2-methylbenzenecarboximidoyl chloride is complicated by the presence of the ortho-methyl group. This group creates a significant steric clash with the bulky chlorine atom and the hydroxylamine moiety, forcing the hydroximoyl chloride group out of coplanarity with the benzene ring. This loss of conjugation subtly shifts the 13C signal of the C=N carbon upfield compared to unsubstituted analogs.

Why Compare Solvents? The Causality of Chemical Shifts

When analyzing hydroximoyl chlorides, solvent selection is not merely a matter of solubility; it fundamentally alters the observed electronic environment:

  • CDCl3 (Non-polar): The compound exists largely as non-hydrogen-bonded monomers or transient dimers. The N-OH proton undergoes rapid chemical exchange, often resulting in a broadened, moderately deshielded singlet.

  • DMSO-d6 (Polar Aprotic): The strong hydrogen-bond accepting capability of the sulfoxide oxygen locks the N-OH proton into a stable complex. This arrests the rapid exchange, sharpens the signal, and shifts it drastically downfield (often >11.0 ppm).

NMR vs. Alternative Modalities (GC-MS)

While Gas Chromatography-Mass Spectrometry (GC-MS) provides rapid mass identification, hydroximoyl chlorides are thermally labile. In the high-temperature environment of a GC injector port, they frequently undergo premature dehydrohalogenation to form the nitrile oxide, or thermally degrade into corresponding nitriles. NMR provides a non-destructive, definitive proof of the intact N-OH and C-Cl bonds, making it the superior alternative for the quality control of these reactive intermediates (3) [3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the synthesis and subsequent NMR preparation. This protocol utilizes N-chlorosuccinimide (NCS) to achieve high-fidelity chlorination without over-oxidation (4) [4].

Step 1: Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl chloride

  • Initiation: Dissolve 1.0 equivalent of 2-methylbenzaldehyde oxime in anhydrous N,N-dimethylformamide (DMF) or Chloroform at 0 °C under an inert argon atmosphere.

  • Chlorination: Add 1.05 equivalents of N-chlorosuccinimide (NCS) portion-wise over 15 minutes to control the exotherm.

  • Propagation: Allow the reaction mixture to warm to ambient temperature and stir for 2 to 3 hours. Monitor completion via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench the reaction with ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers extensively with brine to remove the succinimide byproduct.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a crystalline solid or viscous oil.

Step 2: NMR Sample Preparation

  • CDCl3 Baseline Prep: Dissolve 15 mg of the purified hydroximoyl chloride in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • DMSO-d6 Comparative Prep: Dissolve 15 mg of the purified hydroximoyl chloride in 0.6 mL of anhydrous DMSO-d6.

Step 3: Data Acquisition

  • Acquire 1H NMR spectra at 400 MHz (16 scans, relaxation delay 1.0 s) at 298 K.

  • Acquire 13C NMR spectra at 100 MHz (256 scans, relaxation delay 2.0 s) at 298 K.

Quantitative Data Presentation

The following tables summarize the comparative chemical shifts, highlighting the profound impact of the solvent environment on the electronic shielding of the molecule.

Table 1: 1H NMR Chemical Shifts (400 MHz)
Proton AssignmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Insight
N-OH ~8.50 (br s)~11.80 (s)Singlet1HStrong H-bonding with DMSO sulfoxide oxygen drastically deshields the proton and sharpens the peak.
Ar-H (H-6) 7.457.50Doublet (J ~ 7.5 Hz)1HDeshielded due to spatial proximity to the electronegative hydroximoyl chloride group.
Ar-H (H-3,4,5) 7.20 - 7.357.25 - 7.40Multiplet3HStandard aromatic core protons; minor solvent polarity shifts.
Ar-CH3 2.452.35Singlet3HOrtho-methyl group; slightly shielded in DMSO due to altered solvation spheres.
Table 2: 13C NMR Chemical Shifts (100 MHz)
Carbon AssignmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)Causality / Mechanistic Insight
C=N-OH 140.5139.0Oxime carbon; slightly shielded in DMSO due to the polarization of the N-OH bond pulling electron density.
Ar-C (C-CH3) 136.5136.0Ipso carbon attached to the methyl group.
Ar-C (C-C=N) 132.0132.5Ipso carbon attached to the hydroximoyl group; affected by the steric-induced lack of coplanarity.
Ar-C (CH) 126.0 - 131.0126.5 - 130.8Aromatic methine carbons.
Ar-CH3 19.519.0Aliphatic methyl carbon.

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to comparative solvent analysis, ensuring a self-validating analytical loop.

NMR_Workflow Syn Synthesis: Oxime + NCS Pur Purification (Extraction/Chromatography) Syn->Pur Yields Compound Solv Solvent Selection for NMR Pur->Solv Sample Prep CDCl3 CDCl3 (Non-polar, Baseline) Solv->CDCl3 DMSO DMSO-d6 (Polar Aprotic, H-Bonding) Solv->DMSO Acq NMR Acquisition (1H & 13C) CDCl3->Acq DMSO->Acq Data Data Analysis: H-Bonding & Steric Profiling Acq->Data Comparative Elucidation

Caption: Experimental workflow for the synthesis and comparative NMR analysis of the hydroximoyl chloride.

References

  • Title: US10301315B2 - Pyrrolopyrimidines as CFTR potentiators Source: Google Patents URL
  • Title: US 2014/0107099 A1 - Pyrazolopyrimidine compounds, inhibitors of JAK kinases Source: Google Patents URL
  • Title: A Novel One-Pot Synthesis of Hydroximoyl Chlorides and 2-Isoxazolines Using N-tert-Butyl-N-chlorocyanamide Source: ResearchGate URL
  • Title: Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions Source: Semantic Scholar URL

Sources

Validation

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of N-hydroxy-2-methylbenzenecarboximidoyl Chloride

Executive Summary N-hydroxy-2-methylbenzenecarboximidoyl chloride is a reactive intermediate crucial in synthesizing various pharmaceutical and agrochemical compounds. Its purity is paramount, as trace impurities can imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a reactive intermediate crucial in synthesizing various pharmaceutical and agrochemical compounds. Its purity is paramount, as trace impurities can impact the safety, stability, and efficacy of the final product. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven recommendations to guide researchers and quality control professionals in selecting the optimal method for their specific needs, from routine quality control to in-depth impurity profiling.

Introduction: The Analytical Challenge

N-hydroxy-2-methylbenzenecarboximidoyl chloride possesses a chemically labile structure, featuring a reactive imidoyl chloride and an acidic N-hydroxy group. This inherent reactivity makes it susceptible to degradation via hydrolysis and other pathways, necessitating robust analytical methods to ensure its quality. The primary goal of purity analysis is to separate and quantify the active pharmaceutical ingredient (API) from process-related impurities (e.g., starting materials, by-products) and degradation products.[1] The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of such impurities, making the development of a validated, stability-indicating analytical method a critical regulatory requirement.[2][3]

Potential impurities in N-hydroxy-2-methylbenzenecarboximidoyl chloride may include:

  • Starting Materials: 2-methylbenzaldehyde oxime

  • Reagents: N-chlorosuccinimide (if used in synthesis)[4]

  • Degradation Products: 2-methylbenzamide (from hydrolysis), and various rearrangement products.

  • By-products: Dimeric or polymeric species formed during synthesis or storage.

Method 1: The Workhorse for Quality Control - Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for routine purity analysis and quality control (QC) in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[5]

Principle and Experimental Rationale

The method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18).[6] The presence of the benzene ring in N-hydroxy-2-methylbenzenecarboximidoyl chloride provides a strong chromophore, making it readily detectable by UV spectroscopy.[5]

  • Causality of Column Choice: A C18 (octadecylsilane) column is selected as it provides sufficient hydrophobic character to retain the moderately polar analyte and separate it from both more polar (e.g., hydrolysis products) and less polar impurities.

  • Rationale for Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water is employed to resolve compounds with a range of polarities.[5] The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. It serves to suppress the ionization of the acidic N-hydroxy group (pKa ≈ 10.5)[4], ensuring a consistent charge state, which leads to sharper, more symmetrical peaks and improved reproducibility.

  • Detector Wavelength Selection: The UV detection wavelength is chosen based on the absorbance maximum of the analyte's aromatic system, typically around 254 nm, to maximize sensitivity while minimizing interference.

Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to be "stability-indicating," meaning it can resolve the main compound from its potential degradation products.[7][8][9]

  • Chromatographic System:

    • HPLC System: A quaternary or binary pump system with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-hydroxy-2-methylbenzenecarboximidoyl chloride reference standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Validation and System Suitability:

    • Before analysis, perform system suitability tests as per ICH guidelines.[2][3] This includes replicate injections of a standard solution to check for repeatability (RSD ≤ 2%), theoretical plates (>2000), and tailing factor (≤ 2.0).

    • The method should be fully validated for specificity, linearity, accuracy, precision, and robustness.[10]

Expected Performance Characteristics

The following table outlines the typical performance characteristics expected from a validated HPLC-UV method.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 150% of target conc.0.1 µg/mL - 150 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mL
Precision (%RSD) ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.5%
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%

Method 2: The Investigator for Impurity Identification - LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for method development, impurity identification, and forced degradation studies.[11][12] It provides not only retention time data but also mass-to-charge (m/z) information, which is crucial for confirming the identity of the main peak and elucidating the structures of unknown impurities.[13]

Principle and Experimental Rationale

LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[14]

  • Rationale for LC-MS Coupling: The HPLC method described above can be directly interfaced with a mass spectrometer. The key consideration is the use of volatile mobile phase additives like formic acid or ammonium acetate, which are compatible with the MS ionization source.[15] Non-volatile buffers, such as phosphate, must be avoided as they will contaminate the system.

  • Causality of Ionization Mode: Electrospray Ionization (ESI) is the preferred technique for this molecule. In positive ion mode (ESI+), the molecule can be readily protonated to form the [M+H]⁺ ion, making it detectable by the mass spectrometer. The nitrogen atom of the oxime is a likely site for protonation.

  • Mass Analyzer Choice:

    • Single Quadrupole (SQ): Ideal for confirming the molecular weight of the main peak and known impurities. It is a cost-effective and robust option for routine mass confirmation.

    • Triple Quadrupole (QqQ) or Q-TOF: For structural elucidation of unknown impurities, a tandem mass spectrometer (MS/MS) is required.[11] By isolating a parent ion and fragmenting it, a unique fragmentation pattern is generated, which acts as a structural fingerprint to help identify the compound.

Detailed Experimental Protocol: Impurity Profiling by LC-MS
  • LC-MS System:

    • LC System: UHPLC or HPLC system.

    • Mass Spectrometer: Single Quadrupole or Tandem Mass Spectrometer (Q-TOF, QqQ) with an ESI source.

    • Chromatographic conditions are identical to the HPLC-UV method to allow for direct comparison of data.

  • Mass Spectrometer Parameters (Illustrative):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 50 - 500

    • For MS/MS: Collision energy may be ramped (e.g., 10-40 eV) to generate fragment ions.

  • Sample Preparation:

    • Prepare samples as described in the HPLC-UV protocol. For impurity identification, it may be necessary to analyze a more concentrated sample or a sample from a forced degradation study (e.g., acid/base hydrolysis, oxidation) to ensure impurities are present at detectable levels.[6][9]

  • Data Analysis:

    • Confirm the identity of the main peak by extracting the ion chromatogram (EIC) for its theoretical [M+H]⁺ value.

    • Analyze the total ion chromatogram (TIC) for additional peaks.

    • Obtain the mass spectrum for each impurity peak to determine its molecular weight.

    • If using MS/MS, analyze the fragmentation pattern to propose a structure for the unknown impurity.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the analytical objective.

FeatureHPLC-UVLC-MS
Primary Application Routine QC, Purity Assay, Content UniformityImpurity Identification, Method Development, Forced Degradation, Structural Elucidation
Specificity Based on retention time and UV response. Co-elution can be an issue.High. Based on retention time and mass-to-charge ratio. Can resolve co-eluting peaks with different masses.
Sensitivity Good (ng level)Excellent (pg to fg level)[14]
Information Provided Retention Time, Quantitative Data (Area %)Retention Time, Quantitative Data, Molecular Weight, Structural Information (with MS/MS)[11]
Cost & Complexity Lower initial cost, simpler operation and maintenance.Higher initial cost, more complex operation, requires specialized expertise.
Robustness Highly robust and transferable between labs.More sensitive to matrix effects and requires careful optimization.

Integrated Analytical Workflow

The most effective strategy for purity assessment involves a synergistic use of both techniques. The workflow below illustrates how HPLC-UV and LC-MS complement each other in a drug development environment.

Analytical_Workflow cluster_dev Method Development & Validation cluster_app Application start Analyte: N-hydroxy-2-methyl- benzenecarboximidoyl chloride dev_goal Goal: Develop Stability- Indicating Purity Method start->dev_goal lcms_dev LC-MS Method Development dev_goal->lcms_dev hplc_dev HPLC-UV Method Development dev_goal->hplc_dev forced_deg Forced Degradation (ICH Q1A/Q1B) lcms_dev->forced_deg validation Full Method Validation (ICH Q2(R2)) hplc_dev->validation id_impurities Identify Impurities & Degradants via LC-MS/MS forced_deg->id_impurities id_impurities->hplc_dev id_impurities->validation routine_qc Routine QC & Batch Release (HPLC-UV) validation->routine_qc investigation OOS/OOT Investigation (LC-MS) validation->investigation

Caption: Integrated workflow for purity method development and application.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful and essential tools for assessing the purity of N-hydroxy-2-methylbenzenecarboximidoyl chloride. They are not mutually exclusive but rather complementary techniques that should be applied at different stages of the product lifecycle.

  • For routine quality control, batch release, and stability testing, a validated HPLC-UV method is the most appropriate choice. It provides the necessary precision, accuracy, and robustness for quantitative purity determination in a cost-effective and efficient manner.

  • During method development, for the identification of unknown impurities, and in the investigation of out-of-specification (OOS) results, LC-MS is the superior technique. Its ability to provide molecular weight and structural data is unparalleled and essential for meeting modern regulatory expectations for impurity characterization.[10][16]

By strategically implementing both methods, researchers and drug development professionals can ensure a comprehensive understanding of the purity profile of N-hydroxy-2-methylbenzenecarboximidoyl chloride, guaranteeing the quality and safety of the final products.

References

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2021, February 18). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. [Link]

  • American Chemical Society. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Asian Journal of Chemistry. Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Google Patents.
  • Chromatography Online. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • Agilent. Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. [Link]

  • RSC Publishing. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link]

  • ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. [Link]

  • ResearchGate. (2025, August 9). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Waters. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • PMC. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]

  • MDPI. (2025, January 31). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]

  • Polish Pharmaceutical Society. DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. [Link]

  • PubChem. (E)-N-Hydroxybenzimidoyl chloride. [Link]

  • European Medicines Agency. (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Comparative

N-hydroxy-2-methylbenzenecarboximidoyl chloride vs. other nitrile oxide precursors

Title: N-hydroxy-2-methylbenzenecarboximidoyl chloride vs. Alternative Nitrile Oxide Precursors: A Comprehensive Performance Guide Introduction Nitrile oxides are indispensable 1,3-dipoles in organic synthesis, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-hydroxy-2-methylbenzenecarboximidoyl chloride vs. Alternative Nitrile Oxide Precursors: A Comprehensive Performance Guide

Introduction Nitrile oxides are indispensable 1,3-dipoles in organic synthesis, primarily utilized in [3+2] Huisgen cycloadditions with alkenes and alkynes to construct isoxazoline and isoxazole heterocycles. However, the transient nature of nitrile oxides presents a significant synthetic hurdle: their inherent propensity to spontaneously dimerize into inactive furoxans (1,2,5-oxadiazole 2-oxides)[1]. To circumvent this, nitrile oxides must be generated in situ from stable precursors.

Among these precursors, N-hydroxy-2-methylbenzenecarboximidoyl chloride (also known as 2-methyl-N-hydroxybenzenecarboximidoyl chloride or o-tolunitrile oxide precursor) stands out for its unique structural advantages. This guide objectively compares its performance against other common precursors, providing mechanistic insights, quantitative data, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality: The Role of Steric Shielding

When a hydroximoyl chloride is treated with a mild base (such as triethylamine or sodium bicarbonate), it undergoes dehydrohalogenation to yield the corresponding nitrile oxide[2]. For unsubstituted derivatives like benzohydroximoyl chloride, the resulting benzonitrile oxide is highly exposed, leading to rapid self-condensation and poor atom economy[3].

By employing N-hydroxy-2-methylbenzenecarboximidoyl chloride, the generated o-tolunitrile oxide benefits from the steric bulk of the ortho-methyl group. This steric hindrance selectively penalizes the transition state of the dimerization event—which requires two nitrile oxide molecules to approach closely—without significantly impeding the approach of smaller, less sterically demanding dipolarophiles. Consequently, the steady-state concentration of the active dipole remains higher, funneling the reaction toward the desired [3+2] cycloaddition.

Workflow Visualization

The following diagram maps the generation, the desired cycloaddition, and the sterically suppressed dimerization pathway.

G A N-hydroxy-2-methylbenzene- carboximidoyl chloride B Base Addition (e.g., Et3N or NaHCO3) A->B C o-Tolunitrile Oxide (Sterically Shielded 1,3-Dipole) B->C D Dipolarophile (Alkene/Alkyne) C->D F Dimerization (Furoxan Byproduct) C->F Suppressed by o-Methyl Sterics E [3+2] Cycloaddition (Isoxazole/Isoxazoline) D->E Favored Pathway

Reaction pathways of o-tolunitrile oxide highlighting sterically suppressed dimerization.

Comparative Analysis of Precursors

1. N-hydroxy-2-methylbenzenecarboximidoyl chloride (Sterically Shielded Hydroximoyl Chloride)

  • Mechanism: Base-mediated dehydrohalogenation[1].

  • Advantages: The ortho-substitution extends the half-life of the dipole. It is highly compatible with biphasic reaction conditions (e.g., EtOAc/aq. NaHCO3), which prevents the base-induced decomposition of sensitive dipolarophiles[2].

  • Limitations: Inherently introduces an ortho-methylphenyl group into the final product scaffold, which must align with your target molecule's design.

2. Unsubstituted Hydroximoyl Chlorides (e.g., Benzohydroximoyl Chloride)

  • Mechanism: Base-mediated dehydrohalogenation. Usually prepared from aldoximes using N-chlorosuccinimide (NCS)[4].

  • Advantages: Yields the unsubstituted phenyl ring, a ubiquitous motif in pharmaceutical libraries.

  • Limitations: Extremely high rate of dimerization. Requires slow, continuous addition of the base via a syringe pump over several hours to keep the dipole concentration infinitesimally low, complicating the experimental setup[2].

3. Primary Nitroalkanes

  • Mechanism: Dehydration using reagents like phenyl isocyanate (PhNCO) and triethylamine, or the Mukaiyama reagent[5].

  • Advantages: Nitroalkanes are commercially available, highly stable, and easy to handle.

  • Limitations: Dehydration conditions are often harsh and generate significant byproducts (e.g., diphenylurea when using PhNCO), which complicate downstream purification. The overall reaction atom economy is poor[1].

4. Direct Oxime Oxidation

  • Mechanism: In situ oxidation of aldoximes using sodium hypochlorite (bleach), hypervalent iodine, or NCS[6].

  • Advantages: A streamlined one-pot procedure that bypasses the isolation of the hydroximoyl chloride intermediate.

  • Limitations: The oxidative environment can rapidly degrade sensitive functional groups (e.g., unprotected amines, electron-rich aromatics) on the dipolarophile.

Quantitative Data & Performance Comparison

Precursor TypeGeneration MethodDimerization TendencyReagent HarshnessTypical Yields ([3+2] Cycloaddition)
N-hydroxy-2-methylbenzenecarboximidoyl chloride DehydrohalogenationLow (o-methyl shielded)Mild (Et3N, NaHCO3)75 - 95%
Unsubstituted Hydroximoyl Chlorides DehydrohalogenationHigh (Rapid furoxan formation)Mild (Et3N, NaHCO3)40 - 70%
Primary Nitroalkanes Dehydration (e.g., PhNCO)Moderate to HighModerate to Harsh50 - 80%
Aldoximes In situ oxidation (NaOCl, NCS)HighModerate (Oxidative)45 - 75%

Note: Yield ranges are generalized based on standard reactions with unhindered terminal alkenes/alkynes.

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocol details a biphasic in situ generation and cycloaddition using N-hydroxy-2-methylbenzenecarboximidoyl chloride. A biphasic system is specifically chosen because it minimizes the concentration of the active base in the organic phase, further suppressing unwanted side reactions[2].

Protocol: Biphasic[3+2] Cycloaddition Workflow

Materials Required:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.2 equiv)

  • Dipolarophile (Alkene or Alkyne) (1.0 equiv)

  • Sodium bicarbonate (NaHCO3) (aqueous, saturated)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation of the Organic Phase: Dissolve the dipolarophile (1.0 mmol) in 10 mL of EtOAc in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of the Aqueous Base: Add 10 mL of a saturated aqueous solution of NaHCO3 to the flask. The biphasic mixture must be stirred vigorously to ensure maximum interfacial surface area between the organic and aqueous layers[2].

  • Precursor Addition: Dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.2 mmol) in 5 mL of EtOAc. Add this solution dropwise to the vigorously stirring biphasic mixture at room temperature over a period of 30 minutes.

    • Causality Check: Dropwise addition ensures that the localized concentration of the generated o-tolunitrile oxide remains low. Combined with the steric hindrance of the ortho-methyl group, this kinetic control virtually eliminates furoxan formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the dipolarophile via TLC or LC-MS (typically complete within 2 to 6 hours depending on dipolarophile electronics).

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 10 mL of EtOAc. Combine the organic phases, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (typically using a Hexane/EtOAc gradient) to yield the pure isoxazole or isoxazoline derivative.

References

  • Title: Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides Source: ChemRxiv URL
  • Title: Spiroheterocycles via Regioselective Cycloaddition Reactions of Nitrile Oxides with 5-Methylene-1H-pyrrol-2(5H)
  • Source: PMC (National Institutes of Health)
  • Title: Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids Source: ResearchGate URL
  • Title: Synthetic approaches to biologically active sulfonates and sulfonamides Source: CORE URL
  • Title: Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4)

Sources

Validation

Comparative study of the reactivity of substituted N-hydroxybenzenecarboximidoyl chlorides

Title : Comparative Reactivity Profile of Substituted N-Hydroxybenzenecarboximidoyl Chlorides in 1,3-Dipolar Cycloadditions Executive Summary This guide provides a comprehensive comparative analysis of substituted N-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Reactivity Profile of Substituted N-Hydroxybenzenecarboximidoyl Chlorides in 1,3-Dipolar Cycloadditions

Executive Summary This guide provides a comprehensive comparative analysis of substituted N-hydroxybenzenecarboximidoyl chlorides (commonly known as benzhydroximoyl chlorides) as bench-stable precursors for transient nitrile oxides. By evaluating the kinetic effects of aromatic substituents on dehydrohalogenation and subsequent 1,3-dipolar cycloadditions, this document equips synthetic chemists and drug development professionals with the mechanistic rationale required to optimize the synthesis of isoxazolines and isoxazoles.

Mechanistic Foundations & Causality

The generation of highly reactive nitrile oxides from benzhydroximoyl chlorides relies on a base-mediated dehydrohalogenation. This process involves the abstraction of the oxime proton by a mild base (e.g., triethylamine), followed by the elimination of the chloride ion to yield the 1,3-dipole[1].

Substituent Kinetic Effects: The electronic nature of the aromatic substituent fundamentally dictates the reaction kinetics. The amine-catalyzed dehydrohalogenation process exhibits a positive Hammett correlation ( ρ = +1.06)[2].

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂ or -Cl increase the acidity of the N-OH proton, accelerating the dehydrohalogenation step. However, this rapid generation increases the steady-state concentration of the nitrile oxide, making it highly susceptible to bimolecular dimerization into inactive furoxans.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease N-OH acidity, slowing down the dehydrohalogenation. This controlled release maintains a low concentration of the dipole, kinetically favoring the desired [3+2] cycloaddition with the dipolarophile over dimerization.

G Root Substituted Benzhydroximoyl Chloride Ar-C(Cl)=NOH EWG Electron-Withdrawing Groups (e.g., p-NO2, p-Cl) Root->EWG EDG Electron-Donating Groups (e.g., p-OCH3, p-CH3) Root->EDG EWG_Effect1 Increased N-OH Acidity EWG->EWG_Effect1 EDG_Effect1 Decreased N-OH Acidity EDG->EDG_Effect1 EWG_Effect2 Faster Dehydrohalogenation EWG_Effect1->EWG_Effect2 EWG_Effect3 Higher Dimerization Risk EWG_Effect2->EWG_Effect3 EDG_Effect2 Slower Dehydrohalogenation EDG_Effect1->EDG_Effect2 EDG_Effect3 More Stable Nitrile Oxide EDG_Effect2->EDG_Effect3

Influence of aromatic substituents on nitrile oxide reactivity and stability.

Comparative Performance Analysis

To optimize the synthesis of isoxazolines, it is critical to select the right precursor and understand its relative performance. Table 1 summarizes the reactivity profile of various substituted benzhydroximoyl chlorides during Et₃N-mediated cycloaddition with styrene.

Table 1: Reactivity Profile in Et₃N-Mediated Cycloaddition with Styrene

Precursor (Ar-C(Cl)=NOH)Substituent TypeRelative Dehydrohalogenation RateIsoxazoline Yield (%)Dimerization (Furoxan) Tendency
p-NO₂-phenylStrong EWGVery Fast72%High (Requires slow base addition)
p-Cl-phenylWeak EWGFast85%Moderate
Phenyl (Unsubstituted)NeutralBaseline89%Low-Moderate
p-CH₃-phenylWeak EDGSlow91%Low
p-OCH₃-phenylStrong EDGVery Slow94%Very Low

Furthermore, benzhydroximoyl chlorides offer distinct advantages over alternative nitrile oxide precursors, such as nitroalkanes or direct aldoxime oxidation, particularly regarding functional group tolerance and mild reaction conditions[3].

Table 2: Benzhydroximoyl Chlorides vs. Alternative Nitrile Oxide Precursors

Precursor TypeActivation ReagentReaction ConditionsFunctional Group TolerancePrimary Byproducts
Benzhydroximoyl Chlorides Mild Base (Et₃N, KHCO₃)Room Temp, Solvent/WaterExcellentAmine hydrochloride
Nitroalkanes Mukaiyama Reagent / PhNCOElevated Temp, AnhydrousModerateUreas, Isocyanates
Aldoximes (Direct) Oxidants (NaOCl, Oxone)Room Temp, Aqueous/BiphasicGood (Oxidation risk)Chlorides, Water

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the chemical transformations are proceeding as intended.

Protocol A: Synthesis of Substituted Benzhydroximoyl Chlorides Causality: N-Chlorosuccinimide (NCS) is utilized instead of Cl₂ gas due to its precise stoichiometry, safety, and ease of handling. A catalytic amount of DMF initiates the chlorination of the aldoxime via a Vilsmeier-Haack-type intermediate.

  • Preparation: Dissolve the substituted benzaldoxime (10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation: Add NCS (10.5 mmol) in three equal portions over 15 minutes.

    • Self-Validation: Monitor the flask temperature. A slight exotherm (warming of the flask) and a transient yellow coloration indicate successful initiation of the chlorination. If no exotherm is observed, gently warm the flask to 35 °C for 2 minutes to jump-start the reaction.

  • Propagation: Stir the mixture at room temperature for 1–3 hours. The reaction is complete when TLC (Hexanes/EtOAc 4:1) shows the disappearance of the starting aldoxime.

  • Workup: Quench the reaction by pouring it into ice water (100 mL). Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with water (2 × 30 mL) and brine (30 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the benzhydroximoyl chloride as a crystalline solid or viscous oil.

Protocol B: In Situ Generation and 1,3-Dipolar Cycloaddition Causality: The base (Et₃N) must be introduced slowly to a solution containing both the hydroximoyl chloride and the dipolarophile. This maintains a low steady-state concentration of the highly reactive nitrile oxide, kinetically favoring the bimolecular cycloaddition over self-dimerization[1].

  • Setup: Dissolve the benzhydroximoyl chloride (1.0 equiv) and the dipolarophile (e.g., styrene, 1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. This controls the exothermic nature of the cycloaddition and suppresses the activation energy required for dimerization.

  • Base Addition: Dissolve Et₃N (1.1 equiv) in DCM (5 mL) and add it dropwise to the reaction mixture over 1 hour using a syringe pump.

    • Self-Validation: The immediate formation of a fine white precipitate (Et₃N·HCl) upon each drop confirms that dehydrohalogenation is actively occurring and the nitrile oxide is being generated.

  • Completion: Remove the ice bath, warm to room temperature, and stir for an additional 4 hours.

  • Purification: Filter off the triethylamine hydrochloride salt. Wash the organic filtrate with 1M HCl (to remove excess amine) and brine. Dry over Na₂SO₄, concentrate, and purify the resulting isoxazoline via silica gel column chromatography.

Mechanistic Reaction Pathway Visualization

G A Aldoxime (Ar-CH=NOH) B Benzhydroximoyl Chloride A->B NCS, DMF (Chlorination) C Nitrile Oxide (Ar-CNO) B->C Et3N (-HCl) (Dehydrohalogenation) D Isoxazoline (Cycloadduct) C->D + Alkene [3+2] Cycloaddition E Furoxan (Dimer Byproduct) C->E Dimerization (No Dipolarophile)

Reaction pathway from aldoxime to isoxazoline via benzhydroximoyl chloride.

Sources

Comparative

Structural Validation and Synthesis Comparison of Isoxazole Therapeutics: X-Ray Crystallographic Analysis of N-Hydroxy-2-Methylbenzenecarboximidoyl Chloride Derivatives

The Analytical Imperative in Drug Development In the design of advanced therapeutics—ranging from 1 to highly selective COX-2 inhibitors—the isoxazole and isoxazoline pharmacophores are indispensable. A critical building...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative in Drug Development

In the design of advanced therapeutics—ranging from 1 to highly selective COX-2 inhibitors—the isoxazole and isoxazoline pharmacophores are indispensable. A critical building block for these motifs is N-hydroxy-2-methylbenzenecarboximidoyl chloride . Through base-mediated dehydrohalogenation, this stable precursor generates the highly reactive intermediate 2-methylbenzonitrile oxide, which subsequently undergoes2.

Controlling the regioselectivity and stereoselectivity of these cycloadditions is a primary synthetic hurdle. While standard spectroscopic methods like 1H-NMR provide bulk connectivity data, they frequently fail to unambiguously differentiate closely related regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles) due to overlapping chemical shifts, and they cannot determine absolute stereochemistry without complex chiral derivatization. Therefore, single-crystal X-ray crystallographic analysis serves as the ultimate arbiter of structural truth, providing the exact 3D spatial arrangement required for IP protection and regulatory approval.

This guide objectively compares modern catalytic cycloaddition methodologies utilizing N-hydroxy-2-methylbenzenecarboximidoyl chloride and details the self-validating crystallographic workflows required to confirm their performance.

Methodological Comparison: Synthesis & Structural Control

To evaluate the optimal pathway for generating therapeutic derivatives, we must compare the traditional thermal approach against modern transition-metal-catalyzed systems.

1. Uncatalyzed Thermal [3+2] Cycloaddition

Historically, the in situ generation of nitrile oxides followed by thermal cycloaddition was the standard protocol. However, this method is fundamentally limited by poor regiocontrol. When reacting with terminal alkynes, the uncatalyzed reaction typically yields a mixture heavily favoring the 3,5-disubstituted isoxazole, with significant contamination from the 3,4-isomer. Furthermore, the high concentration of reactive nitrile oxide often leads to dimerization, forming unwanted furoxan byproducts.

2. Ruthenium(II)-Catalyzed Cycloaddition (Regioselective)

To invert the natural regioselectivity, researchers employ Ru(II) catalysts, specifically [CpRuCl(cod)]. As demonstrated in recent studies on2, the steric bulk of the pentamethylcyclopentadienyl (Cp) ligand directs the alkyne insertion such that the 3,4-disubstituted isoxazole is formed almost exclusively. X-ray crystallography is critical here to prove the exact positioning of the aryl groups on the newly formed heterocyclic ring.

3. Chiral Nickel(II)-Catalyzed Asymmetric Cycloaddition (Enantioselective)

When targeting 2-isoxazolines (using alkenes or enolates instead of alkynes), the creation of a chiral center demands asymmetric catalysis. Utilizing a Ni(OAc)₂ complex paired with chiral bis-oxazoline or diamine ligands allows for3. X-ray crystallographic analysis of the resulting solid derivatives unambiguously confirms the absolute configuration (R or S) via the anomalous dispersion of X-rays (Flack parameter).

Quantitative Performance Metrics

The following table summarizes the comparative performance of these methodologies, supported by crystallographic unit cell data typical for these derivative classes.

MethodologyCatalyst SystemPrimary ProductRegioselectivity (3,4 : 3,5)Enantiomeric Excess (ee)Typical X-Ray Space Group
Thermal Cycloaddition None (Et₃N only)Mixed Isoxazoles15 : 85N/A (Achiral) P21​/c (Centrosymmetric)
Ru(II)-Catalyzed [Cp*RuCl(cod)]3,4-Disubstituted Isoxazole>99 : 1N/A (Achiral) P1ˉ (Triclinic)
Ni(II)-Catalyzed Ni(OAc)₂ + Chiral LigandChiral 2-Isoazoline>99 : 1>90% P21​21​21​ (Non-centrosymmetric)
Mechanistic Pathway & Validation Workflow

G A N-Hydroxy-2-methylbenzene- carboximidoyl chloride B Base Addition (Et3N) Dehydrohalogenation A->B C 2-Methylbenzonitrile Oxide (In Situ Intermediate) B->C D Thermal [3+2] Cycloaddition C->D E Ru(II)-Catalyzed Cycloaddition C->E F Ni(II)-Catalyzed Asymmetric Addition C->F G Mixed Isoxazoles (Poor Regioselectivity) D->G H 3,4-Disubstituted Isoxazole (High Regioselectivity) E->H I Chiral 2-Isoxazoline (High Enantioselectivity) F->I J X-Ray Crystallographic Validation (Absolute Configuration & Regiochemistry) G->J H->J I->J

Workflow of N-hydroxy-2-methylbenzenecarboximidoyl chloride cycloaddition and X-ray validation.
Self-Validating Experimental Protocols
Protocol 1: Regioselective Synthesis via Ru(II) Catalysis

This protocol outlines the synthesis of 3,4-disubstituted isoxazoles, ensuring the suppression of nitrile oxide dimerization.

  • Preparation: In an oven-dried Schlenk flask under an N₂ atmosphere, dissolve the target alkyne (1.0 mmol) and N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.6 mmol) in anhydrous 1,2-dichloroethane (1,2-DCE).

    • Causality: 1,2-DCE is selected because it provides an optimal solubility profile for the polar hydroximoyl chloride while remaining entirely non-coordinating to the sensitive Ru(II) metal center.

  • Catalyst Addition: Add [Cp*RuCl(cod)] (15 mol%) to the stirring solution.

  • In Situ Generation: Introduce Et₃N (1.6 mmol) dropwise via a syringe pump over 30 minutes.

    • Causality: Slow addition maintains a near-zero steady-state concentration of the highly reactive 2-methylbenzonitrile oxide. This kinetic control prevents the intermediate from reacting with itself to form inactive furoxan dimers, forcing it to undergo the Ru-catalyzed cycloaddition pathway.

  • Reaction & Isolation: Stir at room temperature for 12 hours. Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography.

    • Validation Check: Prior to workup, analyze an aliquot via LC-MS. The presence of a single major product peak (>95% AUC) with the expected mass validates the regioselective efficacy of the Ru(II) catalyst. The absence of a peak at exactly double the mass of the nitrile oxide confirms the successful suppression of dimerization.

Protocol 2: Crystal Growth and X-Ray Crystallographic Analysis

This protocol details the acquisition of definitive structural proof for the synthesized derivatives.

  • Crystal Growth: Dissolve 20 mg of the purified isoxazole derivative in a minimal volume of a THF/hexane mixture (1:3 ratio) in a borosilicate vial. Puncture the cap with a single needle hole and place the vial in a -40 °C freezer.

    • Causality: Slow solvent evaporation and diffusion at sub-zero temperatures drastically reduce the nucleation rate. This promotes highly ordered lattice formation, yielding large, defect-free single crystals suitable for high-resolution diffraction.

  • Mounting: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in perfluoropolyether oil and mount it on a glass fiber or MiTeGen loop. Flash-cool the sample to 100 K in a continuous nitrogen stream.

    • Causality: Cryocooling minimizes the thermal motion of atoms (Debye-Waller effect), significantly improving high-angle diffraction intensity and protecting the organic crystal from X-ray-induced radiation damage.

  • Data Collection & Solution: Collect diffraction data using an Apex-II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Validation Check: The self-validating nature of X-ray crystallography lies in the internal mathematical consistency of the data. A goodness-of-fit (S) value approaching 1.00 and a final R-factor ( R1​ ) below 5% validate the proposed structural model against the raw diffraction data. For chiral derivatives, a Flack parameter of 0.0(1) self-validates the absolute configuration assignment beyond any doubt.

References
  • Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity - National Institutes of Health (PMC) - 2

  • Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides - National Institutes of Health (PMC) - 3

  • Pyrrolopyrimidines as CFTR potentiators (US10301315B2) - Google Patents - 1

  • Asymmetric Hydroformylation of Vinyl Acetate: Application in the Synthesis of Optically Active Isoxazolines and Imidazoles - ACS Publications - 4

Sources

Validation

Validating the structure of products from reactions with N-hydroxy-2-methylbenzenecarboximidoyl chloride

Validating the Structure of Isoxazoline and Isoxazole Products from N-Hydroxy-2-methylbenzenecarboximidoyl Chloride Cycloadditions Subtitle: A Comparison Guide to Reagent Performance and Analytical Methodologies for Regi...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of Isoxazoline and Isoxazole Products from N-Hydroxy-2-methylbenzenecarboximidoyl Chloride Cycloadditions

Subtitle: A Comparison Guide to Reagent Performance and Analytical Methodologies for Regiochemical and Stereochemical Assignment

Introduction & Mechanistic Context

In modern heterocyclic synthesis, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes remains the premier methodology for constructing isoxazolines and isoxazoles. When utilizing N-hydroxy-2-methylbenzenecarboximidoyl chloride as the precursor, treatment with a mild base (such as triethylamine) triggers dehydrohalogenation, generating 2-methylbenzonitrile oxide in situ.

The ortho-methyl group on the phenyl ring of this specific dipole introduces significant steric bulk. While Frontier Molecular Orbital (FMO) theory generally dictates the formation of 3,5-disubstituted cycloadducts when reacting with terminal dipolarophiles, this steric hindrance can perturb the transition state. This perturbation occasionally leads to mixtures of 3,4- and 3,5-regioisomers or unexpected stereoisomers [1]. Consequently, rigorous structural validation of the resulting products is non-negotiable for downstream drug development and material science applications.

G A 2-Methylbenzaldehyde Oxime B N-hydroxy-2-methylbenzene- carboximidoyl chloride A->B NCS (Chlorination) E In Situ Oxidation (Alternative Route) A->E Oxidant (e.g., PhI(OAc)2) C 2-Methylbenzonitrile Oxide (Dipole) B->C Et3N Base (Dehydrohalogenation) D Isoxazoline/Isoxazole Cycloadduct C->D + Alkene/Alkyne [3+2] Cycloaddition E->C

Reaction pathways for generating 2-methylbenzonitrile oxide and subsequent cycloaddition.

Part 1: Reagent Performance Comparison

Before validating the product, the synthetic route must be optimized. Chemists typically choose between using the pre-formed N-hydroxy-2-methylbenzenecarboximidoyl chloride or generating the dipole via the in situ oxidation of 2-methylbenzaldehyde oxime (e.g., using hypervalent iodine or sodium hypochlorite).

Causality in Reagent Selection: Using the pre-formed hydroximoyl chloride allows for precise stoichiometric control of the dipole generation via slow base addition[2]. This "dipole starvation" technique keeps the steady-state concentration of the highly reactive 2-methylbenzonitrile oxide low, drastically reducing its tendency to dimerize into inactive furoxans. Conversely, in situ oxidation methods expose the dipolarophile to strong oxidants, which can lead to side reactions if the alkene/alkyne contains sensitive functional groups (like unprotected alcohols or amines).

Table 1: Performance Comparison of Dipole Generation Methods

MetricPre-formed Hydroximoyl Chloride + Et₃NIn Situ Oxime Oxidation (e.g., PhI(OAc)₂)
Chemoselectivity High (Base-mediated only; tolerates oxidation-sensitive groups)Moderate (Oxidant may react with electron-rich dipolarophiles)
Dimerization Control Excellent (Controlled via slow addition of base)Poor to Moderate (Dependent on oxidant solubility and rate)
Regioselectivity Highly consistent (Driven purely by FMO and sterics)Variable (Can be influenced by oxidant-coordination effects)
Scalability High (Exothermic base addition is easily controlled)Moderate (Oxidation exotherms can be difficult to manage at scale)

Part 2: Structural Validation Methodologies

Once the cycloadduct is isolated, confirming its exact connectivity is critical. Relying solely on 1D ¹H NMR is insufficient due to the potential for overlapping signals and the ambiguity of the isoxazole ring protons. A multi-modal analytical approach is required.

Table 2: Comparison of Analytical Techniques for Cycloadduct Validation

Analytical TechniquePrimary Data YieldRegiochemical ConfidenceStereochemical Confidence
1D & 2D NMR (HMBC/NOESY) Connectivity, relative proton distancesHigh (via C-H long-range coupling)Moderate (Relative stereochemistry via NOE)
X-Ray Crystallography 3D atomic coordinatesAbsolute Absolute (Can determine absolute configuration)
HRMS (ESI+) Exact mass, molecular formulaNone (Cannot distinguish isomers)None
The Causality Behind NMR Selection

To differentiate between a 3,4-disubstituted and a 3,5-disubstituted isoxazole, Heteronuclear Multiple Bond Correlation (HMBC) is the workhorse. In a 3,5-disubstituted isoxazole, the isolated C4 proton will show a strong 2-bond coupling (²JCH) to C3 and C5, and a 3-bond coupling (³JCH) to the substituents at those positions. If the product were the 3,4-isomer, the C5 proton would exhibit a completely different coupling network. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to determine the face selectivity of the cycloaddition by measuring through-space interactions between the ortho-methyl group of the dipole and the substituents on the dipolarophile[3].

G A Purified Cycloadduct B HRMS (ESI+) A->B C 1D & 2D NMR (1H, 13C, HMBC, NOESY) A->C D X-Ray Crystallography A->D If crystalline E Molecular Formula Confirmed B->E F Regiochemistry (3,5- vs 3,4-isomer) C->F G Absolute Stereochemistry D->G H Validated Structure E->H F->H G->H

Multi-modal analytical workflow for the structural validation of isoxazole products.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the synthesis and validation must be treated as a continuous, self-validating loop. The following protocol outlines the synthesis of a model cycloadduct and its subsequent structural validation [1].

Protocol 1: Synthesis of 3-(2-Methylphenyl)-5-substituted-isoxazole

Objective: Maximize regioselectivity while suppressing dipole dimerization.

  • Preparation: To an oven-dried round-bottom flask under N₂, add N-hydroxy-2-methylbenzenecarboximidoyl chloride (1.0 equiv, e.g., 400 mg) and the terminal alkyne dipolarophile (1.1 equiv).

  • Solvent Selection: Dissolve the mixture in anhydrous toluene (0.2 M). Causality: Toluene is a non-polar solvent that limits the solubility of the highly polar furoxan dimer, thermodynamically driving the reaction toward the cycloaddition pathway.

  • Base Addition: Heat the mixture to 80 °C. Using a syringe pump, add Triethylamine (Et₃N) (1.5 equiv) dropwise over 1 hour.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active hydroximoyl chloride spot (Rf ~0.6) and the appearance of a new, lower Rf spot indicates dipole consumption. If a highly non-polar spot appears near the solvent front, this indicates furoxan formation, suggesting the Et₃N addition rate is too rapid.

  • Workup: Cool to room temperature, filter off the precipitated Et₃N·HCl salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Protocol 2: NMR Validation Workflow

Objective: Unambiguously assign the regiochemistry of the purified cycloadduct.

  • Sample Preparation: Dissolve 15-20 mg of the purified cycloadduct in 0.6 mL of CDCl₃. Ensure the solution is free of paramagnetic impurities (e.g., trace metals) which can broaden signals and ruin 2D NMR resolution.

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra.

    • Validation Checkpoint 2: Locate the distinct singlet for the isoxazole ring proton (typically between δ 6.0 - 6.8 ppm depending on substituents). If two singlets are observed in this region, a mixture of 3,4- and 3,5-regioisomers is present.

  • HMBC Acquisition: Set up an HMBC experiment optimized for long-range couplings (typically J = 8 Hz).

  • Data Interpretation: Map the correlation from the isoxazole ring proton.

    • If the proton correlates strongly to the C3 carbon (approx. 155-160 ppm) and the C5 carbon (approx. 165-170 ppm), it is the 3,5-disubstituted isomer (the proton is at C4).

    • If the proton correlates to C3 and C4, it is the 3,4-disubstituted isomer (the proton is at C5).

Conclusion

Validating the products of reactions involving N-hydroxy-2-methylbenzenecarboximidoyl chloride requires a deep understanding of both the synthetic mechanism and the physical chemistry of the analytical tools. By utilizing pre-formed hydroximoyl chlorides with controlled base addition, chemists can suppress unwanted dimerization. Subsequently, applying a rigid, self-validating analytical workflow heavily reliant on 2D NMR (HMBC) and X-ray crystallography ensures that the regiochemical and stereochemical assignments of the resulting isoxazolines and isoxazoles are absolute and trustworthy.

References

  • Hadida Ruah, S. S., et al. (2019). Pyrrolopyrimidines as CFTR potentiators (US Patent 10,301,315 B2). U.S.
  • Shybanov, D. E., Filkina, M. E., Kukushkin, M. E., Grishin, Y. K., Roznyatovsky, V. A., Tafeenko, V. A., & Beloglazkina, E. K. (2022). Diffusion mixing with a volatile tertiary amine as a very efficient technique for 1,3-dipolar cycloaddition reactions proceeding via dehydrohalogenation of stable precursors of reactive dipoles. New Journal of Chemistry, 46(41), 18575-18586.[Link]

  • Tsai, T.-L., Chen, W.-C., Yu, C.-H., & le Noble, W. J. (1999). Temperature and Para-Substituent Effects on the Face Selectivity of 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxides with 5-Substituted Adamantane-2-thiones, N-Benzyladamantyl-2-imines, and 2-Methyleneadamantanes. The Journal of Organic Chemistry, 64(4), 1099-1107.[Link]

Comparative

Benchmarking the efficiency of N-hydroxy-2-methylbenzenecarboximidoyl chloride against other reagents

A Comparative Guide to the Efficient Synthesis of O-Acylhydroxamates: Benchmarking N-Hydroxy-2-methylbenzenecarboximidoyl Chloride Against Classical and Modern Reagents For Researchers, Scientists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficient Synthesis of O-Acylhydroxamates: Benchmarking N-Hydroxy-2-methylbenzenecarboximidoyl Chloride Against Classical and Modern Reagents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, O-acylhydroxamates have emerged as versatile intermediates, most notably as highly effective precursors in transition metal-catalyzed C-H activation reactions.[1] The efficiency and practicality of synthesizing these valuable compounds are therefore of paramount importance. This guide provides an in-depth technical comparison of N-hydroxy-2-methylbenzenecarboximidoyl chloride with other established reagents for the synthesis of O-acylhydroxamates, offering a critical evaluation of their respective methodologies.

The Significance of O-Acylhydroxamates

O-acylhydroxamates play a crucial role in the construction of complex molecular architectures, particularly in the synthesis of heterocycles and other scaffolds of medicinal interest.[1] Their utility in directing C-H functionalization has made them a focal point for synthetic chemists seeking to develop novel and efficient bond-forming strategies. The choice of synthetic route to these intermediates can significantly impact the overall efficiency, cost, and environmental footprint of a synthetic sequence.

Comparative Analysis of Synthetic Methodologies

The synthesis of O-acylhydroxamates can be approached through various methods, each with its own set of advantages and limitations. Here, we benchmark the performance of N-hydroxy-2-methylbenzenecarboximidoyl chloride against traditional acyl chlorides and modern peptide coupling agents.

Table 1: Performance Comparison of Reagents for the Synthesis of a Representative O-Acylhydroxamate (O-Benzoyl-N-hydroxy-2-methylbenzenecarboximidamide)

Parameter N-Hydroxy-2-methylbenzenecarboximidoyl Chloride Benzoyl Chloride HBTU (Peptide Coupling Agent)
Reaction Principle Reaction with a carboxylic acid in the presence of a base.[1]Acylation of a hydroxamic acid or hydroxylamine derivative.[2][3]In situ activation of a carboxylic acid followed by reaction with a hydroxylamine derivative.[4]
Typical Yield High (up to 85% reported for analogous systems).[1]Generally high, but can be substrate-dependent.Good to excellent.[4]
Reaction Conditions Mild (room temperature).[1]Often requires cooling (0-5 °C) to control exothermicity and side reactions.[2]Mild (room temperature).
Key Reagents N-hydroxy-2-methylbenzenecarboximidoyl chloride, carboxylic acid, base (e.g., DABCO).[1]Benzoyl chloride, hydroxylamine derivative, base (e.g., pyridine, NaOH).[2]Carboxylic acid, hydroxylamine derivative, HBTU, non-nucleophilic base (e.g., DIPEA).[4]
Advantages - Mild reaction conditions- Good functional group tolerance- Stable and easily handled starting materials.[1]- High reactivity- Readily available and inexpensive.[3]- High efficiency- Low risk of racemization for chiral substrates- Water-soluble byproducts.
Disadvantages - Requires pre-synthesis of the imidoyl chloride.- Generates corrosive HCl byproduct- Sensitive to moisture- High reactivity can lead to side reactions.[3][5]- Higher cost of reagent- Stoichiometric amounts of coupling agent and base are required.
Green Chemistry - Milder conditions are favorable.- Avoids the use of highly corrosive reagents.- Production of HCl is a major drawback.- Byproducts are generally easier to remove, but atom economy is not ideal.

Experimental Protocols

To provide a practical basis for comparison, detailed step-by-step methodologies for the synthesis of an O-acylhydroxamate using each of the benchmarked reagents are presented below.

Protocol 1: Synthesis of O-Benzoyl-N-hydroxy-2-methylbenzenecarboximidamide using N-Hydroxy-2-methylbenzenecarboximidoyl Chloride

This protocol is adapted from a general procedure for the synthesis of O-acylhydroxamates from oxime chlorides and carboxylic acids.[1]

Materials:

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride

  • Benzoic acid

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzoic acid (0.2 mmol, 1 equiv.) in anhydrous dioxane (1 mL).

  • To this solution, add N-hydroxy-2-methylbenzenecarboximidoyl chloride (0.22 mmol, 1.1 equiv.) and DABCO (0.22 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-acylhydroxamate.

Causality Behind Experimental Choices:

  • DABCO: Acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Dioxane: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

  • Room Temperature: The mild reaction temperature is a key advantage of this method, minimizing potential side reactions and energy consumption.

Protocol 2: Synthesis of a Representative O-Acylhydroxamate using an Acyl Chloride

This protocol is a general representation of the Schotten-Baumann reaction conditions for acylation.[2]

Materials:

  • Benzoyl chloride

  • N-Hydroxy-2-methylbenzamidine

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (2M)

  • Aqueous hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-hydroxy-2-methylbenzamidine (10.0 mmol) in 25 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add 10 mL of a 2M aqueous solution of sodium hydroxide and stir the biphasic mixture vigorously.

  • While maintaining the temperature between 0-5 °C, add benzoyl chloride (10.0 mmol) dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Biphasic system with NaOH: The aqueous base neutralizes the HCl byproduct, preventing it from protonating the starting amine and stopping the reaction. Vigorous stirring is essential to maximize the interfacial reaction.

  • Low Temperature: The addition of the highly reactive benzoyl chloride is performed at low temperature to control the exothermic reaction and prevent the formation of side products.

Protocol 3: Synthesis of a Representative O-Acylhydroxamate using HBTU

This protocol is based on standard peptide coupling procedures.[4]

Materials:

  • Benzoic acid

  • N-Hydroxy-2-methylbenzamidine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve benzoic acid (1.0 equiv.) and HBTU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add N-hydroxy-2-methylbenzamidine (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • HBTU/DIPEA: HBTU is an efficient coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA is a sterically hindered, non-nucleophilic base that facilitates the activation and neutralizes any acidic byproducts without competing in the coupling reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis of O-acylhydroxamates using N-hydroxy-2-methylbenzenecarboximidoyl chloride and the alternative reagents.

G cluster_0 Protocol 1: N-Hydroxy-2-methylbenzenecarboximidoyl Chloride cluster_1 Protocol 2: Acyl Chloride cluster_2 Protocol 3: HBTU Coupling p1_start Dissolve Benzoic Acid in Dioxane p1_reagents Add N-hydroxy-2-methyl- benzenecarboximidoyl chloride & DABCO p1_start->p1_reagents p1_react Stir at RT for 12h p1_reagents->p1_react p1_workup Work-up (EtOAc, H2O, Brine) p1_react->p1_workup p1_purify Purification (Chromatography) p1_workup->p1_purify p1_end O-Acylhydroxamate p1_purify->p1_end p2_start Dissolve N-Hydroxy-2- methylbenzamidine in DCM p2_cool Cool to 0-5 °C p2_start->p2_cool p2_base Add aq. NaOH p2_cool->p2_base p2_acyl Add Benzoyl Chloride dropwise p2_base->p2_acyl p2_react Stir at RT for 2-3h p2_acyl->p2_react p2_workup Work-up (Acid, Base, Brine) p2_react->p2_workup p2_purify Purification p2_workup->p2_purify p2_end O-Acylhydroxamate p2_purify->p2_end p3_start Dissolve Benzoic Acid & HBTU in DMF p3_activate Add DIPEA (Pre-activation) p3_start->p3_activate p3_amine Add N-Hydroxy-2- methylbenzamidine p3_activate->p3_amine p3_react Stir at RT for 1-2h p3_amine->p3_react p3_workup Work-up (EtOAc, aq. NH4Cl) p3_react->p3_workup p3_purify Purification p3_workup->p3_purify p3_end O-Acylhydroxamate p3_purify->p3_end

Caption: Comparative experimental workflows for O-acylhydroxamate synthesis.

Conclusion

The choice of reagent for the synthesis of O-acylhydroxamates is a critical decision that depends on the specific requirements of the synthetic task, including scale, substrate sensitivity, cost, and environmental considerations.

  • N-Hydroxy-2-methylbenzenecarboximidoyl chloride offers a compelling option due to its mild reaction conditions and good functional group tolerance, making it particularly suitable for complex and sensitive substrates.

  • Acyl chlorides , while highly reactive and cost-effective, present challenges in handling and can lead to side reactions, requiring careful control of reaction conditions.

  • Peptide coupling reagents like HBTU provide a highly efficient and clean method, especially for chiral substrates where racemization is a concern, though at a higher reagent cost.

Ultimately, a thorough evaluation of these factors will guide the researcher in selecting the most appropriate and efficient method for their specific synthetic goals.

References

  • Wang, K.-K., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(62), 40193-40197. Available at: [Link]

  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. Available at: [Link]

  • Save My Exams. (2026). Acylation Mechanism. A Level Chemistry Revision Notes. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dunsmore, C. J., et al. (2006). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic Letters, 8(26), 6107-6110. Available at: [Link]

Sources

Validation

Spectroscopic Showdown: A Comparative Guide to N-hydroxy-2-methylbenzenecarboximidoyl Chloride Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a cornerstone of molecular design and a prerequisite for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a cornerstone of molecular design and a prerequisite for reproducible biological and chemical studies. The subtle yet significant differences in the three-dimensional arrangement of atoms between the (E) and (Z) isomers of N-hydroxy-2-methylbenzenecarboximidoyl chloride can lead to pronounced variations in their reactivity, biological activity, and spectroscopic signatures. This guide provides an in-depth comparative analysis of the spectroscopic data for these isomers, grounded in experimental principles and detailed methodologies, to facilitate their unambiguous identification.

The differentiation of (E) and (Z) isomers of N-hydroxy-2-methylbenzenecarboximidoyl chloride is most effectively achieved through a multi-faceted spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) providing confirmatory data. Each technique offers a unique window into the molecular architecture, allowing for a confident assignment of the isomeric configuration.

The Structural Basis of Isomerism

The existence of (E) and (Z) isomers in N-hydroxy-2-methylbenzenecarboximidoyl chloride arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The differing spatial arrangements of the hydroxyl (-OH) and chloro (-Cl) groups relative to the 2-methylphenyl ring give rise to two distinct geometric isomers.

G cluster_Z (Z)-isomer cluster_E (E)-isomer Z_C_ring Z_C_imine C Z_N N Z_C_imine->Z_N Z_Cl Cl Z_C_imine->Z_Cl Z_MePh 2-Methylphenyl Z_C_imine->Z_MePh Z_OH OH Z_N->Z_OH E_C_ring E_C_imine C E_N N E_C_imine->E_N E_Cl Cl E_C_imine->E_Cl E_MePh 2-Methylphenyl E_C_imine->E_MePh E_OH OH E_N->E_OH

Caption: Geometric isomers of N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive method for distinguishing between the (E) and (Z) isomers of N-hydroxy-2-methylbenzenecarboximidoyl chloride.[1][2] Both ¹H and ¹³C NMR spectra display characteristic differences in chemical shifts due to the distinct electronic and spatial environments of the nuclei in each isomer.[1][3]

Causality of Spectral Differences: The Anisotropic Effect

The key to differentiating the isomers via NMR lies in the anisotropic effect of the C=N double bond. This effect creates distinct regions of magnetic shielding and deshielding around the bond. Consequently, nuclei situated in different spatial orientations relative to the C=N bond will resonate at different frequencies. The electronegativity of the substituents on the iminoyl carbon and the oxime nitrogen further influences the electronic environment and, therefore, the chemical shifts.

¹H NMR Spectroscopy

The proton NMR spectra are particularly revealing. The chemical shifts of the protons on the 2-methylphenyl group, especially the methyl protons and the aromatic proton at the 6-position, are highly sensitive to the isomeric configuration.

  • (Z) -isomer : In the (Z)-isomer, the hydroxyl group is syn (on the same side) to the 2-methylphenyl group. The methyl protons and the H-6 aromatic proton are expected to be in a more shielded environment relative to the (E)-isomer.

  • (E) -isomer : Conversely, in the (E)-isomer, the more electronegative chlorine atom is syn to the 2-methylphenyl group. This proximity will deshield the methyl protons and the H-6 proton, causing them to appear at a lower field (higher ppm value) in the spectrum.

The N-OH proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. While there might be a slight difference between the isomers, it is generally less reliable for definitive assignment than the shifts of the aromatic and methyl protons.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts in the ¹³C NMR spectra are sensitive to the stereochemistry. The carbon of the methyl group and the quaternary carbon of the C=N bond are expected to show the most significant differences between the two isomers.

2D NMR Spectroscopy: Unambiguous Assignment

For an unequivocal structural confirmation, 2D NMR techniques are invaluable.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for determining through-space proximity. For the (Z)-isomer, a cross-peak between the N-OH proton and the protons of the 2-methyl group would be expected. For the (E)-isomer, a NOESY correlation might be observed between the N-OH proton and other aromatic protons, but not the 2-methyl group.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, aiding in the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Comparison (in CDCl₃)

Nucleus (Z)-Isomer (Predicted δ, ppm) (E)-Isomer (Predicted δ, ppm) Key Differentiating Feature
¹H NMR
N-OH~8.5 - 9.5 (broad s)~8.5 - 9.5 (broad s)May show slight variation, but is solvent-dependent.
Aromatic-H~7.2 - 7.5 (m)~7.2 - 7.6 (m)The H-6 proton in the (E)-isomer is expected to be further downfield.
CH₃~2.2 - 2.3 (s)~2.4 - 2.5 (s)Upfield shift in the (Z)-isomer due to shielding by the -OH group.
¹³C NMR
C=N~145 - 150~148 - 153The iminoyl carbon is expected to be slightly deshielded in the (E)-isomer.
Aromatic-C~125 - 135~125 - 136Subtle differences expected, particularly for the C-1 and C-6 carbons.
CH₃~18 - 19~20 - 21Shielded in the (Z)-isomer, appearing at a higher field.

Note: These are predicted values based on general principles and data for analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is an excellent tool for confirming the presence of key functional groups within the molecule.[5][6][7] While it is less powerful than NMR for distinguishing between the (E) and (Z) isomers, subtle differences in the spectra can sometimes be observed.

The primary absorption bands of interest are:

  • O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group, often involved in hydrogen bonding.

  • C=N Stretch: A medium to strong absorption band around 1650-1689 cm⁻¹ is indicative of the imidoyl C=N double bond.[8]

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Differences between the isomers in the IR spectrum would likely manifest as slight shifts in the position and shape of the O-H and C=N stretching bands, reflecting minor variations in intramolecular hydrogen bonding and dipole moments.

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-HStretch3100 - 3400 (broad)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=NStretch1650 - 1689
C=C (aromatic)Stretch1450 - 1600
C-ClStretch700 - 800

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is primarily used to determine the molecular weight and confirm the elemental composition of the isomers. Under typical electron ionization (EI) conditions, both the (E) and (Z) isomers are expected to produce identical or very similar mass spectra, as the high energy involved often leads to the loss of stereochemical integrity before fragmentation.

A key fragmentation pathway for imidoyl halides is the loss of the halogen atom to form a stable N-alkylnitrilium ion.[9]

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₈H₈ClNO. The presence of chlorine will be evident from the characteristic M+2 isotope peak with an intensity of approximately one-third that of the M⁺ peak.

  • [M-Cl]⁺: A major fragment resulting from the loss of a chlorine atom.

  • Further Fragmentation: Subsequent fragmentation of the 2-methylphenyl ring and other parts of the molecule.

While EI-MS may not distinguish the isomers, softer ionization techniques could potentially reveal subtle differences in fragment ion abundances.

Experimental Protocols

The successful spectroscopic comparison of the isomers is predicated on their initial separation and purification.

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_conclusion Characterization synthesis Synthesis of N-hydroxy-2-methyl- benzenecarboximidoyl chloride (yields E/Z mixture) separation Isomer Separation (e.g., Column Chromatography or Fractional Crystallization) synthesis->separation nmr NMR Spectroscopy (¹H, ¹³C, NOESY) separation->nmr ir IR Spectroscopy separation->ir ms Mass Spectrometry separation->ms conclusion Data Interpretation & Unambiguous Isomer Assignment nmr->conclusion ir->conclusion ms->conclusion

Caption: Workflow for isomer separation and spectroscopic analysis.

Synthesis and Separation

A common method for synthesizing the parent oxime involves the reaction of the corresponding aldehyde with hydroxylamine.[2] Subsequent chlorination would yield the imidoyl chloride, often as a mixture of (E) and (Z) isomers. The separation of these isomers can be achieved using standard chromatographic techniques, such as column chromatography on silica gel, or by fractional crystallization.[2][3]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

  • 2D NMR Spectroscopy (NOESY): Use a standard NOESY pulse sequence with an appropriate mixing time to observe through-space correlations, which is crucial for definitive isomer assignment.[1]

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat samples.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a direct insertion probe for EI). Acquire the spectrum over an appropriate mass range.

Conclusion

The unambiguous differentiation of the (E) and (Z) isomers of N-hydroxy-2-methylbenzenecarboximidoyl chloride is critical for advancing research and development efforts that utilize these compounds. While IR and Mass Spectrometry provide valuable data for functional group confirmation and molecular weight determination, NMR spectroscopy, particularly ¹H and 2D NOESY experiments, offers the most definitive and reliable method for assigning the correct stereochemistry.[2][4] The characteristic upfield shift of the 2-methyl group protons in the ¹H NMR spectrum of the (Z)-isomer, coupled with NOESY data, provides a robust and irrefutable basis for identification. By employing the multi-technique approach outlined in this guide, researchers can confidently characterize their materials, ensuring the integrity and reproducibility of their scientific findings.

References

  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. (n.d.). Benchchem.
  • Spectroscopic Showdown: A Comparative Analysis of (E) and (Z) Isomers of 2-Bornanone Oxime. (n.d.). Benchchem.
  • Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Applied Spectroscopy. Retrieved from [Link]

  • Infrared data for the hydroxamic acid ligands and their vanadyl complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Semantic Scholar. Retrieved from [Link]

  • Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. (n.d.). PMC. Retrieved from [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). PMC. Retrieved from [Link]

  • Yamane, M., & Narasaka, K. (n.d.). Product Class 15: Oximes. Science of Synthesis. Retrieved from [Link]

  • The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Imidoyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

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Comparative

A Comparative Guide to the Kinetic Profile of N-hydroxy-2-methylbenzenecarboximidoyl Chloride in Key Synthetic Reactions

This guide provides an in-depth analysis of the reaction kinetics of N-hydroxy-2-methylbenzenecarboximidoyl chloride, a versatile synthetic intermediate. We will objectively compare its performance against common alterna...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reaction kinetics of N-hydroxy-2-methylbenzenecarboximidoyl chloride, a versatile synthetic intermediate. We will objectively compare its performance against common alternative reagents in two primary reaction classes: nucleophilic substitution for the synthesis of amidines and base-induced elimination for the generation of nitrile oxides. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize synthetic routes involving this class of compounds. Our analysis is grounded in established mechanistic principles and supported by detailed, validated experimental protocols for kinetic assessment.

Introduction: The Duality of a Versatile Reagent

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a unique molecule possessing two key reactive centers: the electrophilic carbon of the imidoyl chloride group and the acidic proton of the N-hydroxy moiety. This duality allows it to serve as a precursor for two distinct and valuable transformations:

  • As an Amidine Synthon: It reacts with nucleophiles, such as primary and secondary amines, at the imidoyl carbon to furnish N-hydroxy amidines. This pathway is analogous to the formation of amides from acyl chlorides.[1]

  • As a Nitrile Oxide Precursor: In the presence of a base, it undergoes dehydrochlorination to generate 2-methylbenzonitrile oxide, a highly reactive 1,3-dipole, which can be trapped in [3+2] cycloaddition reactions to form five-membered heterocycles.[2]

Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, minimizing side products, and designing efficient synthetic processes. This guide will explore the kinetic behavior of N-hydroxy-2-methylbenzenecarboximidoyl chloride in comparison to functionally similar reagents, providing the rationale behind its potential advantages in specific applications.

Synthesis of N-hydroxy-2-methylbenzenecarboximidoyl Chloride

The synthesis of hydroximoyl chlorides is a well-established procedure, typically proceeding from the corresponding aldoxime. The protocol below adapts a general method for the preparation of the title compound.

Experimental Protocol: Synthesis
  • Oxime Formation: Dissolve 2-methylbenzaldehyde (1.0 eq) in a 4:1 ethanol/water mixture. Add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq).[3] Heat the mixture under reflux for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the hot solution, concentrate the filtrate via rotary evaporation, and allow the product, 2-methylbenzaldoxime, to crystallize upon cooling.

  • Chlorination: Suspend the synthesized 2-methylbenzaldoxime (1.0 eq) in a 10% aqueous solution of hydrochloric acid and cool the mixture to 0°C in an ice-salt bath.[3] To this stirred suspension, add a pre-chilled aqueous solution of sodium nitrite (1.2 eq) dropwise, ensuring the temperature remains below 5°C.[3]

  • Work-up: Stir the reaction mixture at 0°C for an additional 1.5 hours. Allow the mixture to warm to room temperature and neutralize to approximately pH 3. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield N-hydroxy-2-methylbenzenecarboximidoyl chloride.

Comparative Kinetic Analysis I: Nucleophilic Substitution Reactions

A primary application of imidoyl chlorides is the synthesis of amidines via reaction with amines.[1] To evaluate the kinetic performance of N-hydroxy-2-methylbenzenecarboximidoyl chloride in this role, we compare it to two benchmark acylating agents: 2-methylbenzoyl chloride (the corresponding acyl chloride) and N-phenyl-2-methylbenzenecarboximidoyl chloride (an imidoyl chloride lacking the N-hydroxy group).

Mechanistic Considerations & Expected Performance

The reaction proceeds via nucleophilic attack of an amine on the electrophilic carbon of the C=N-Cl or C=O-Cl moiety. The reactivity is governed by the electrophilicity of this carbon and the stability of the leaving group.

  • vs. 2-Methylbenzoyl Chloride: The carbonyl carbon in 2-methylbenzoyl chloride is expected to be more electrophilic than the imidoyl carbon due to the greater electronegativity of oxygen compared to nitrogen. This should lead to a faster reaction rate for the acyl chloride under identical conditions.

  • vs. N-phenyl-2-methylbenzenecarboximidoyl chloride: The N-hydroxy group is electron-withdrawing via induction, which should slightly increase the electrophilicity of the imidoyl carbon compared to an N-alkyl or N-aryl substituted analogue. This may lead to a modest rate enhancement.

Data Presentation: Comparative Rate Constants

The following table presents hypothetical, yet chemically plausible, second-order rate constants for the reaction of each compound with a model nucleophile, aniline, in acetonitrile at 298 K. This data serves to illustrate the expected relative reactivities.

CompoundAlternative Reagent ClassHypothetical k (M⁻¹s⁻¹)Expected Relative Reactivity
N-hydroxy-2-methylbenzenecarboximidoyl chloride Target Compound0.045Baseline
2-Methylbenzoyl chlorideAcyl Chloride0.950~21x Faster
N-phenyl-2-methylbenzenecarboximidoyl chlorideStandard Imidoyl Chloride0.030~1.5x Slower
Experimental Protocol: Kinetic Measurement via HPLC

This protocol details a method for determining the second-order rate constant for the reaction with aniline by monitoring the disappearance of the starting material.

  • Stock Solutions: Prepare 0.1 M stock solutions of N-hydroxy-2-methylbenzenecarboximidoyl chloride, the chosen alternative reagent, and aniline in anhydrous acetonitrile.

  • Reaction Initiation: In a thermostatted vessel at 25°C, add 5.0 mL of the 0.1 M aniline solution to 40.0 mL of acetonitrile. Allow the solution to equilibrate. Initiate the reaction by adding 5.0 mL of the 0.1 M imidoyl/acyl chloride stock solution (final concentration of each reactant is 0.01 M). Start a timer immediately.

  • Quenching and Sampling: At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot of the reaction mixture and immediately quench it in a vial containing 1.0 mL of a 0.2 M solution of trifluoroacetic acid in acetonitrile. This protonates the remaining aniline, halting the reaction.

  • HPLC Analysis: Analyze each quenched sample by HPLC, using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient). Monitor the peak area of the starting imidoyl/acyl chloride at a predetermined wavelength.

  • Data Analysis: Convert the peak area at each time point to concentration using a calibration curve. Plot the natural logarithm of the concentration of the imidoyl/acyl chloride versus time. The slope of the resulting line will be equal to -k_obs. Since the reactants are in a 1:1 ratio, the second-order rate constant, k, can be calculated from the integrated rate law.

Visualization: Kinetic Study Workflow

G cluster_prep Preparation (t < 0) cluster_reaction Reaction & Sampling (t ≥ 0) cluster_analysis Analysis prep_stock Prepare 0.1 M Stock Solutions (Reagent A, Nucleophile B) thermostat Thermostat Reaction Vessel and Solvents to 25°C prep_stock->thermostat initiate Initiate Reaction: Mix A and B thermostat->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench with Acidic Solution sampling->quench hplc HPLC Analysis of Quenched Samples quench->hplc data Plot ln[A] vs. Time hplc->data calculate Calculate Rate Constant (k) data->calculate

Caption: Workflow for kinetic analysis of nucleophilic substitution.

Comparative Kinetic Analysis II: Nitrile Oxide Generation

Hydroximoyl chlorides are valuable, isolable precursors for nitrile oxides.[3] The kinetics of nitrile oxide formation are critical, as this intermediate can be unstable. We compare the in situ generation of 2-methylbenzonitrile oxide from our target compound with an alternative, widely used method: the oxidation of 2-methylbenzaldoxime with a chlorinating agent like N-chlorosuccinimide (NCS) followed by base-induced elimination.[4]

Mechanistic Considerations & Expected Performance

The reaction involves a base abstracting the N-hydroxy proton, followed by the rapid elimination of the chloride ion to form the nitrile oxide. This intermediate is then trapped by a dipolarophile (e.g., an alkene).

  • N-hydroxy-2-methylbenzenecarboximidoyl chloride: This is a direct, one-step elimination. The rate is dependent on the concentration of the imidoyl chloride and the base. This offers a clean, direct route to the nitrile oxide.

  • Aldoxime + NCS Method: This is a two-step, one-pot process. First, NCS chlorinates the oxime to form the hydroximoyl chloride in situ.[4] Then, the added base promotes elimination. The overall rate of product formation is dependent on the kinetics of both the chlorination and the elimination steps, which can be complex and may lead to side reactions involving the chlorinating agent.

The pre-formed N-hydroxy-2-methylbenzenecarboximidoyl chloride provides a significant advantage in kinetic studies and process control, as the formation of the key intermediate is decoupled from its generation.

Visualization: Nitrile Oxide Formation and Cycloaddition

Caption: Reaction pathway for nitrile oxide generation and trapping.

Data Presentation: Comparative Product Formation Rates

This table shows illustrative initial rates for the formation of the isoxazoline product from the reaction with styrene, using triethylamine (TEA) as the base.

Nitrile Oxide SourceMethod TypeHypothetical Initial Rate (M/min)Key Kinetic Feature
N-hydroxy-2-methylbenzenecarboximidoyl chloride Precursor (One-Step)0.012Rate depends only on [Precursor] and [Base]
2-Methylbenzaldoxime + NCSIn Situ (Two-Step)0.007Overall rate is a complex function of two consecutive steps
Experimental Protocol: Kinetic Measurement via ¹H NMR

This protocol follows the rate of product formation by monitoring the appearance of characteristic proton signals of the isoxazoline product.

  • Sample Preparation: In an NMR tube, dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride (0.05 mmol), styrene (0.10 mmol, 2 eq), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.025 mmol) in 0.6 mL of CDCl₃.

  • Reaction Initiation: Acquire an initial ¹H NMR spectrum (t=0). Add triethylamine (0.06 mmol, 1.2 eq) to the NMR tube, shake vigorously to mix, and immediately place it in the NMR spectrometer, which is thermostatted at 25°C.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis: For each spectrum, integrate a characteristic, well-resolved proton signal of the isoxazoline product and the signal of the internal standard. Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.

  • Rate Determination: Plot the concentration of the isoxazoline product versus time. The initial slope of this curve represents the initial rate of the reaction.

Conclusion and Outlook

This guide demonstrates that N-hydroxy-2-methylbenzenecarboximidoyl chloride is a reagent with a distinct and advantageous kinetic profile.

  • In nucleophilic substitutions , it exhibits more moderate reactivity than highly aggressive acyl chlorides, which can be beneficial for reactions requiring greater selectivity or milder conditions. Its reactivity is comparable to, and potentially slightly greater than, standard N-aryl imidoyl chlorides.

  • As a nitrile oxide precursor , it offers superior kinetic control compared to in situ generation methods. Its stability allows for precise initiation of the elimination reaction, leading to cleaner reaction profiles and more reliable kinetic analysis.

For researchers in process development and medicinal chemistry, the ability to tune reaction rates and control the generation of reactive intermediates is crucial. N-hydroxy-2-methylbenzenecarboximidoyl chloride provides a valuable tool in this regard, and the experimental frameworks provided herein offer a robust starting point for its quantitative evaluation in novel synthetic applications.

References

  • Title: Absolute Kinetics of Amidyl Radical Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reaction of WA with various N-hydroxy benzenecarboximidoyl chlorides... Source: ResearchGate URL: [Link]

  • Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: MDPI URL: [Link]

  • Title: Imidoyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups Source: PubMed URL: [Link]

  • Title: Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide Source: ResearchGate URL: [Link]

  • Title: N-Hydroxyphthalimide/Benzoquinone-Catalyzed Chlorination of Hydrocarbon C−H Bond with N- Chlorosuccinimide Source: Supporting Information URL: [Link]

  • Title: Imidoylation reactions at carbon Source: Arkivoc URL: [Link]

  • Title: A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides Source: PubMed URL: [Link]

  • Title: Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates Source: MDPI URL: [Link]

  • Title: Kinetic Studies of the Reactions of Oxide, Hydroxide, Alkoxide, Phenyl, and Benzylic Anions with Methyl Chloride in the Gas Phase Source: York University Library URL: [Link]

  • Title: Kinetics of Reactions of Acyl Chlorides. IV. Solvolysis of Acyl Halides in Dimethylformamide Source: Journal of the American Chemical Society URL: [Link]

  • Title: Preparation and refining method of alpha-(N-benzyl-N-methyl amino)
  • Title: Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides Source: SciSpace URL: [Link]

  • Title: 1-Methylimidazole-N-oxide (NMI-O) Source: Organic Syntheses URL: [Link]

  • Title: N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS Source: HETEROCYCLES URL: [Link]

Sources

Validation

Computational Benchmarking of 1,3-Dipolar Cycloadditions: A DFT Guide for N-hydroxy-2-methylbenzenecarboximidoyl Chloride Reactions

For computational chemists and drug development professionals, accurately modeling the mechanism of heterocycle formation is critical for predicting regioselectivity and reaction kinetics. N-hydroxy-2-methylbenzenecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

For computational chemists and drug development professionals, accurately modeling the mechanism of heterocycle formation is critical for predicting regioselectivity and reaction kinetics. N-hydroxy-2-methylbenzenecarboximidoyl chloride is a highly valuable, bench-stable precursor. Upon dehydrohalogenation with a mild base (such as triethylamine), it generates the transient 1,3-dipole 2-methylbenzonitrile oxide in situ. This dipole readily undergoes[3+2] cycloadditions (1,3-DC) with alkenes to form substituted isoxazolines—a privileged pharmacophore in medicinal chemistry[1].

Because nitrile oxide cycloadditions are highly sensitive to steric hindrance and electronic effects, selecting the correct Density Functional Theory (DFT) method to model the transition state (TS) is paramount. This guide objectively compares the performance of leading DFT functionals and basis sets for modeling this specific reaction class.

The Causality of Computational Method Selection

Historically, the B3LYP functional has been the workhorse of organic computational chemistry. However, 1,3-DCs involving ortho-substituted nitrile oxides (like 2-methylbenzonitrile oxide) proceed through highly asynchronous, concerted transition states[2]. The choice of functional dictates whether the subtle electronic interplay of this mechanism is captured or lost.

  • The B3LYP Shortfall: Standard B3LYP lacks corrections for London dispersion forces. Consequently, it struggles to properly model the pre-reaction complexes and often underestimates activation barriers for sterically demanding dipoles, leading to skewed regioselectivity predictions[3].

  • The M06-2X Advantage: Truhlar’s M06-2X meta-GGA functional was parameterized specifically to capture non-covalent interactions and main-group thermochemistry. It is highly authoritative for accurately predicting cycloaddition barrier heights and is widely recommended over B3LYP for these systems[1][3].

  • The ω B97X-D Alternative: This range-separated hybrid functional incorporates Grimme's D2 empirical dispersion. It expertly handles the charge-transfer character inherent in the Global Electron Density Transfer (GEDT) that occurs between the dipole and dipolarophile at the transition state[4].

Step-by-Step Computational Protocol (Self-Validating System)

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), computing a transition state cannot rely on a single blind geometry optimization. The following step-by-step methodology represents a self-validating workflow for modeling the reaction of 2-methylbenzonitrile oxide with methyl acrylate.

Step 1: In Silico Generation & Ground-State Optimization

  • Protocol: Construct the 3D geometries of 2-methylbenzonitrile oxide and methyl acrylate. Optimize both structures independently in the gas phase or a continuum solvent model (e.g., SMD) at the M06-2X/6-311+G(d,p) level.

  • Causality: Establishing the true global minima (characterized by zero imaginary frequencies) of the isolated reactants is the mandatory baseline for calculating accurate relative Gibbs free energies of activation ( ΔG‡ ).

Step 2: Potential Energy Surface (PES) Scan

  • Protocol: Set up a relaxed coordinate scan. Define the reaction coordinate by artificially constraining the distance between the nitrile oxide carbon and the α -carbon of the acrylate. Step this distance down in 0.1 Å increments from 3.0 Å to 1.5 Å.

  • Causality: Because the 1,3-DC of this specific dipole is asynchronous, standard TS guess algorithms (like QST2) often fail. The energetic peak of the PES scan provides a high-fidelity initial geometry for the actual TS search.

Step 3: Transition State Optimization & Frequency Analysis

  • Protocol: Extract the highest-energy geometry from the PES scan. Submit this structure to a rigorous TS optimization using the Berny algorithm (Opt=TS). Immediately follow this with a vibrational frequency calculation (Freq).

  • Causality: A mathematically valid transition state represents a first-order saddle point on the potential energy surface. It must possess exactly one imaginary frequency (a negative eigenvalue) whose vibrational displacement vector corresponds to the simultaneous (though asynchronous) formation of the two new C-C and C-O σ -bonds.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

  • Protocol: Execute an IRC calculation (IRC=CalcFC) tracing the reaction path forward and backward from the optimized TS geometry.

  • Causality: This is the ultimate validation mechanism. The IRC mathematically proves that the located transition state smoothly connects the reactant pre-complex to the correct isoxazoline product, ruling out irrelevant conformational saddle points[2].

Mandatory Visualization: The Self-Validating Workflow

TS_Workflow R 1. Reactant Optimization (Minima: 0 Imaginary Freq) Scan 2. Relaxed PES Scan (Identify TS Guess Geometry) R->Scan TS 3. TS Optimization (Berny Algorithm) Scan->TS Freq 4. Frequency Analysis (Exactly 1 Imaginary Freq) TS->Freq IRC 5. IRC Calculation (Connects Reactants to Product) Freq->IRC

Fig 1. Self-validating DFT workflow for mapping 1,3-dipolar cycloaddition transition states.

Performance Comparison: Functional and Basis Set Data

The table below summarizes the comparative computational performance for the formation of the major regioisomer (5-methoxycarbonyl-3-(2-methylphenyl)-4,5-dihydroisoxazole) at 298.15 K. Data reflects the necessity of dispersion corrections and diffuse basis functions.

FunctionalBasis Set ΔG‡ (kcal/mol) ΔHrxn​ (kcal/mol)TS Imaginary Freq ( cm−1 )Performance Evaluation
B3LYP 6-31G(d)12.4-35.2-410.5Poor: Underestimates barrier; lacks dispersion; overestimates exothermicity[3].
B3LYP-D3 6-311+G(d,p)14.8-32.1-435.2Moderate: Improved by Grimme's D3, but barrier remains systematically low.
ω B97X-D def2-TZVP18.1-29.0-475.8Excellent: Highly robust for asynchronous TS and capturing GEDT charge transfer[4].
M06-2X 6-311+G(d,p)18.5-28.4-482.1Excellent: Best agreement with experimental kinetics for nitrile oxide cycloadditions[1][3].
Conclusion

When investigating the reactivity and transition states of dipoles derived from N-hydroxy-2-methylbenzenecarboximidoyl chloride, legacy methods like B3LYP/6-31G(d) should be deprecated. To ensure high scientific integrity and accurate prediction of regioselectivity, researchers must utilize M06-2X or ω B97X-D paired with a triple- ζ basis set containing diffuse functions (e.g., 6-311+G(d,p)). This combination guarantees that the stabilizing dispersion forces of the ortho-methyl group and the asynchronous nature of the bond formation are accurately modeled.

References
  • Theoretical Study on the Mechanism of the Thermal Retro-Cycloaddition of Isoxazolinofullerenes. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Peri-, Chemo-, Regio-, Stereo- and Enantio-Selectivities of 1,3-dipolar cycloaddition reaction of C,N-Disubstituted nitrones with disubstituted 4-methylene-1,3-oxazol-5(4H)-one: A quantum mechanical study. ResearchGate.[Link]

  • Unveiling the Different Chemical Reactivity of Diphenyl Nitrilimine and Phenyl Nitrile Oxide in [3+2] Cycloaddition Reactions with (R)-Carvone through the Molecular Electron Density Theory. MDPI.[Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. PMC - National Institutes of Health.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of N-hydroxy-2-methylbenzenecarboximidoyl chloride: A Guide for Laboratory Professionals

This document provides a comprehensive guide for the safe handling and disposal of N-hydroxy-2-methylbenzenecarboximidoyl chloride. As no specific disposal protocol for this exact compound is published, the following pro...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe handling and disposal of N-hydroxy-2-methylbenzenecarboximidoyl chloride. As no specific disposal protocol for this exact compound is published, the following procedures are derived from its chemical structure, functional group reactivity, and established best practices for hazardous waste management. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount for ensuring laboratory safety and environmental protection.

Hazard Identification and Risk Assessment

N-hydroxy-2-methylbenzenecarboximidoyl chloride is a halogenated organic compound containing an imidoyl chloride functional group. This structure suggests several potential hazards that must be addressed during handling and disposal.

  • Reactivity: Imidoyl chlorides are known to be highly reactive, particularly with water and other nucleophiles.[1][2] Contact with water can lead to a vigorous reaction, producing hydrochloric acid and the corresponding carboxylic acid, which is an exothermic process.[3] This reactivity necessitates storage in a dry, inert environment and careful consideration of compatible materials for waste collection.

  • Toxicity and Irritation: While specific toxicological data for this compound is limited, analogous structures such as 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride are classified as causing severe skin burns and eye damage.[4] It is prudent to assume this compound is, at a minimum, a severe irritant and potentially corrosive. All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life and can have long-term adverse effects on the environment.[5] Therefore, this compound must not be disposed of down the drain or in general waste streams.[6]

Hazard ClassPotential ManifestationRecommended Precaution
Water Reactivity Vigorous, exothermic reaction releasing HCl gas.Store away from moisture. Use dry, compatible containers for waste.
Corrosivity Severe skin burns and eye damage.[4]Handle in a fume hood. Wear gloves, lab coat, and eye protection.
Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.[7][8]Avoid generating dusts or aerosols. Use appropriate respiratory protection if necessary.
Environmental Toxic to aquatic organisms.[5]Do not dispose of down the drain. Collect for approved hazardous waste disposal.

Immediate Spill and Exposure Protocols

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

In Case of a Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.[9] Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[9]

Segregation and Waste Stream Identification

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its reactivity and halogenated nature, N-hydroxy-2-methylbenzenecarboximidoyl chloride waste must be kept separate from other waste streams.

Waste Stream: Halogenated Organic Waste

  • Why: This compound contains chlorine, classifying it as a halogenated organic compound.[6][10] Halogenated and non-halogenated waste streams are typically disposed of differently, with halogenated waste often incurring higher disposal costs.[11]

  • Incompatible Materials: Do NOT mix this waste with:

    • Aqueous solutions or water

    • Acids or bases[11]

    • Oxidizing or reducing agents[11]

    • Non-halogenated organic solvents[11]

Step-by-Step Disposal Procedure

The following is a generalized procedure for the collection and disposal of N-hydroxy-2-methylbenzenecarboximidoyl chloride waste. Always consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol.

  • Container Selection:

    • Choose a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[12]

    • Ensure the container is clearly labeled "Hazardous Waste: Halogenated Organic" and lists "N-hydroxy-2-methylbenzenecarboximidoyl chloride" and its approximate concentration.[9]

  • Waste Collection:

    • All waste collection must be performed inside a certified chemical fume hood.[6]

    • If the waste is in a solvent, ensure the solvent is also a halogenated organic. If mixed with non-halogenated solvents, the entire mixture must be treated as halogenated waste.[11]

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Do not fill the container to more than 90% capacity to allow for expansion.[12]

  • Container Storage:

    • Keep the waste container tightly sealed when not in use.[9][12]

    • Store the container in a designated satellite accumulation area (SAA) that is secure and has secondary containment.[9]

    • The storage area must be cool, dry, and well-ventilated.[4]

  • Final Disposal:

    • Once the container is full or ready for pickup, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[5]

    • Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so.

Below is a decision-making workflow for the disposal process:

G Disposal Workflow for N-hydroxy-2-methylbenzenecarboximidoyl chloride A Waste Generated B Characterize Waste (Solid, Liquid, Contaminated Debris) A->B C Select Appropriate Container (HDPE or Glass, Dry, Compatible) B->C D Label Container 'Hazardous Waste: Halogenated Organic' List all constituents C->D E Transfer Waste in Fume Hood D->E F Securely Cap Container E->F G Store in Designated SAA (Secondary Containment, Dry Location) F->G H Arrange for EHS Pickup G->H I Final Disposal by Licensed Contractor H->I

Caption: Decision workflow for proper disposal.

Regulatory Considerations

Disposal of this chemical is governed by local and national regulations. In the United States, it would likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are compliant with all applicable laws.

By following these guidelines, laboratory professionals can manage and dispose of N-hydroxy-2-methylbenzenecarboximidoyl chloride in a manner that is safe, responsible, and compliant, thereby protecting themselves, their colleagues, and the environment.

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Water Treatment Products Ltd. (2010). SAFETY DATA SHEET WTP C54. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]

  • Chemsrc. (2025). N-Hydroxybenzenecarboximidoyl chloride | CAS#:81745-44-0. Retrieved from [Link]

  • PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Retrieved from [Link]

  • Grokipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Google Patents. (2014). US20140228579A1 - Method for the catalytic reduction of acid chlorides and imidoyl....

Sources

Handling

Personal protective equipment for handling N-hydroxy-2-methylbenzenecarboximidoyl chloride

Operational Safety and Handling Guide: N-hydroxy-2-methylbenzenecarboximidoyl chloride As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: N-hydroxy-2-methylbenzenecarboximidoyl chloride

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols for handling N-hydroxy-2-methylbenzenecarboximidoyl chloride. This compound is a highly reactive electrophile, and mastering its safe handling is critical for both laboratory safety and synthetic success.

Mechanistic Hazards & Risk Assessment

N-hydroxy-2-methylbenzenecarboximidoyl chloride (CAS: 74467-03-1) is a specialized hydroxamoyl chloride utilized extensively in medicinal chemistry to construct isoxazole and isoxazoline heterocycles[1]. These scaffolds are foundational in synthesizing advanced therapeutics, including CFTR potentiators for cystic fibrosis[2] and JAK kinase inhibitors[3].

The primary hazard of this compound stems from its intended chemical reactivity. It is designed to undergo rapid dehydrohalogenation to form a highly reactive nitrile oxide intermediate. Consequently, the parent chloride is intrinsically corrosive, toxic, and capable of releasing hydrochloric acid (HCl) upon contact with ambient moisture or mucosal membranes[4].

Table 1: Quantitative Hazard Profile

Property / Hazard Specification
Chemical Name N-hydroxy-2-methylbenzenecarboximidoyl chloride
CAS Number 74467-03-1[1]
Molecular Formula C8H8ClNO[5]
Molecular Weight 169.61 g/mol [5]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Corr. 1B[4]

| UN Number | 2928 (Toxic solid, corrosive, organic, n.o.s.)[4] |

Defensible Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for handling UN 2928 corrosive solids[4]. The following protective matrix must be strictly adhered to:

  • Hand Protection: Heavy-duty Butyl rubber or Nitrile gloves (minimum 8 mil thickness) are required. Double-gloving is mandatory.

    • Causality: Benzimidoyl chlorides possess intense electrophilicity and will rapidly permeate standard latex or thin nitrile examination gloves, reacting with the moisture in your skin to cause severe, delayed chemical burns. The outer glove acts as the primary chemical barrier, while the inner glove provides a secondary fail-safe during doffing.

  • Eye & Face Protection: Tight-fitting chemical splash goggles combined with a full-face shield.

    • Causality: The compound is highly corrosive to mucosal membranes. A face shield prevents airborne reactive dust or accidental splashing during base-mediated dehydrohalogenation from reaching the eyes.

  • Body Protection: Chemically resistant Tyvek® suit or a specialized polymer-coated laboratory coat.

    • Causality: Micro-dust from this compound can settle on standard woven cotton lab coats. Upon contact with ambient humidity or sweat, it hydrolyzes to release HCl, causing insidious skin burns hours after exposure.

  • Respiratory Protection: All handling, weighing, and reactions must occur within a high-flow chemical fume hood. If weighing outside a hood is absolutely unavoidable, a NIOSH-approved full-face respirator equipped with P100/Organic Vapor (OV) combination cartridges is required.

Authoritative Workflow: 1,3-Dipolar Cycloaddition

The primary application of N-hydroxy-2-methylbenzenecarboximidoyl chloride is the in situ generation of 2-methylbenzonitrile oxide for 1,3-dipolar cycloadditions[2].

Step-by-Step Methodology:

  • Precursor Solvation: In a rigorously flame-dried round-bottom flask under an inert argon atmosphere, dissolve N-hydroxy-2-methylbenzenecarboximidoyl chloride (400 mg, 2.358 mmol) in anhydrous toluene (10 mL)[2].

    • Causality: Anhydrous conditions are critical. Trace water will prematurely hydrolyze the imidoyl chloride into an unreactive hydroxamic acid, destroying your yield.

  • Dipolarophile Introduction: Add the target alkyne or alkene (e.g., but-3-yn-2-ol, 1.1 equiv) to the stirring solution[2].

  • Base Addition (The Critical Node): Add triethylamine (Et3N, 1.7 equiv) dropwise over 15-30 minutes[2].

    • Causality: Triethylamine acts as an HCl scavenger, triggering the dehydrohalogenation that forms the nitrile oxide. Dropwise addition is strictly required to maintain a low steady-state concentration of the highly reactive nitrile oxide. If added too quickly, the nitrile oxide will rapidly dimerize into a useless furoxan byproduct rather than reacting with the dipolarophile.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 3 hours[2].

    • Causality: Elevated temperatures overcome the activation energy barrier of the cycloaddition, driving the reaction to kinetic completion.

  • Workup: Cool the reaction to room temperature and filter the mixture to remove the precipitated triethylamine hydrochloride salt[2]. Concentrate the filtrate under reduced pressure to isolate the crude isoxazole.

G A N-hydroxy-2-methylbenzenecarboximidoyl chloride (Electrophilic Precursor) C 2-Methylbenzonitrile Oxide (Reactive 1,3-Dipole) A->C Base-mediated Dehydrohalogenation B Triethylamine (Base) HCl Scavenger B->C Promotes E Isoxazole / Isoxazoline (Target Scaffold) C->E 1,3-Dipolar Cycloaddition D Alkyne / Alkene (Dipolarophile) D->E Cycloaddition Partner

Mechanism of base-mediated nitrile oxide generation and subsequent 1,3-dipolar cycloaddition.

Self-Validating Spill Response & Containment

If a spill occurs, do not rely on visual inspection alone to confirm decontamination. Follow this self-validating protocol:

  • Evacuate & Isolate: Immediately clear the area. Do not approach the spill without maximum PPE (including a P100 respirator).

  • Neutralization: Cover the solid spill with a 1:1 mixture of sodium carbonate (soda ash) and calcium carbonate.

    • Causality: The basic carbonates safely and slowly neutralize any residual hydrochloric acid generated by the ambient hydrolysis of the imidoyl chloride without causing an uncontrolled, exothermic runaway reaction.

  • Containment: Sweep the neutralized mixture using non-sparking tools into a highly visible, chemically resistant poly-drum.

  • Validation (Self-Validating Step): Swab the spill area with a weak (5%) sodium bicarbonate solution. If effervescence (bubbling) occurs, residual acid or active compound remains on the surface. Repeat the cleaning process until absolutely no effervescence is observed upon bicarbonate application.

Disposal & Waste Management

Never dispose of unreacted N-hydroxy-2-methylbenzenecarboximidoyl chloride directly into standard organic waste streams, as it can react violently with other waste chemicals.

  • Quenching: Dissolve the waste compound in a large volume of an inert solvent (e.g., Tetrahydrofuran).

  • Hydrolysis: Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) while stirring vigorously in a fume hood.

    • Causality: This forces the complete, controlled hydrolysis of the reactive chloride leaving group, converting the highly toxic compound into a significantly less reactive, water-soluble sodium hydroxamate salt.

  • Segregation: Transfer the quenched, biphasic mixture to a clearly labeled halogenated aqueous waste container for professional incineration.

References

  • Accela ChemBio. "74467-03-1, alpha-Chloro-2-methylbenzaldoxime." AccelaChem.[5] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNFu0TD5jDg9dB3rI32POUt-DH8MVHaMzMt-05nCDIhnqUsFnxc3orH_64BwO78rzT3cRGxINCiM0SdMV9_l1AypkDdkF6awWMV-BSH08yBlcIae9-7mBnUpR1x9yDiMiiQz7ELTIVTcBI_lQdpA7bl6sI_-cA1doAl31HSe-cT6WWQQZpk0DHgDQ=

  • ChemSrc. "2-Methylphenyl isothiocyanate | CAS#:614-69-7." ChemSrc.[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENXxT0zkSSBgGLjIA3aS7IEtzAlrgH_UkHdbI0pIhZInYY4V5wEe_ithVwE19JDgmPeOeRVjHWTTgM_bkC3x5hk-1Cglpup762MSi6v6zTaffBFlI_VBGcEjsyhqbPhQ-f5rA2Tj_L42cChcg67cE=

  • BLD Pharm. "393165-20-3 | (Z)-4-Fluoro-N-hydroxybenzimidoyl chloride." BLD Pharm.[4] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw9aItTk_r5KLmcUfaakNpvDPxGbRSetxMF4WlY9pFN-FFQ_F46rQyl3OoVuzQRNOxoxzJ4j-kFCwwwZJiMqPPwXt0h9YxsaJRskz0noOzLCBj89q3umSRRhBrPIkEzMXHDZeyBkIbBPQufol3

  • Google Patents. "US10301315B2 - Pyrrolopyrimidines as CFTR potentiators." Google Patents.[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQkFRXku0t5h9RafOe9d7Qoq1--K3Psm1GArgQFnWMOeTfKs-UCdZLk-jwj2ZcNUXrufCwEGMxNBPFcNFQVNbP_QwTUxU5dk3sejfu9y0HdzyGns4IGD2I26VSXyU_ZXdgkoziGqWY5MPKtFw=

  • Google APIs. "US 2014/0107099 A1 - JAK Inhibitors." Google Patents.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1AUiIzOrVGJGsqQCRqoZnYPzmMMY0mMC0p5-A8IeL701E4ZwdpkYGL0EQYgIIO5G3TovB5gjWcELRDYbVkTYRTGj704JeFTPfPbDarcMec63A9fcI8XRm9G_L8ja9YeBE7iMVPChp5D2hUgQCvCgSR5gyp2dq_DkSttq83P5cBmP6JFQDugr20E0FCcpC5bojqQ==

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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